molecular formula C4H5NO B1585553 3-Oxobutanenitrile CAS No. 2469-99-0

3-Oxobutanenitrile

Cat. No.: B1585553
CAS No.: 2469-99-0
M. Wt: 83.09 g/mol
InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N
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Description

3-Oxobutanenitrile is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxobutanenitrile
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InChI

InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXYNEYEDHAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179431
Record name 3-Oxobutyronitrile
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Molecular Weight

83.09 g/mol
Source PubChem
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CAS No.

2469-99-0
Record name 3-Oxobutanenitrile
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Record name 3-Oxobutyronitrile
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Record name 3-Oxobutyronitrile
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Record name 3-oxobutyronitrile
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Foundational & Exploratory

Acetoacetonitrile: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Acetoacetonitrile (3-Oxobutanenitrile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetonitrile, systematically known as this compound, is a versatile organic compound that serves as a crucial building block in synthetic chemistry. Its unique bifunctional nature, possessing both a ketone and a nitrile group, makes it a valuable precursor for a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of acetoacetonitrile, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in the pharmaceutical and agrochemical industries.

Chemical Identity and Synonyms

The compound of interest is acetoacetonitrile, a colorless to pale yellow liquid.[1] It is essential to distinguish it from its substituted derivatives and the simpler organic nitrile, acetonitrile.

  • Systematic Name: this compound[1]

  • Common Names: Acetoacetonitrile, Cyanoacetone, Acetylacetonitrile[1][2]

  • CAS Number: 2469-99-0[1]

  • Molecular Formula: C₄H₅NO[1]

  • SMILES: CC(=O)CC#N[1]

  • InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key quantitative data for acetoacetonitrile is presented in the table below for easy reference. This information is critical for its handling, application in reactions, and for safety considerations.

PropertyValueReference(s)
Molecular Weight 83.09 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 92-94 °C (at 10 mmHg)[3]
Refractive Index 1.4285[3]
Solubility Slightly soluble in water; soluble in polar organic solvents like alcohols.[1][3]
Storage Temperature Freezer[6]
Signal Word Danger[6]
Hazard Statements H301, H310, H315, H319, H335[6]
UN Number 3276[3]

Synthesis of Acetoacetonitrile

Acetoacetonitrile is primarily synthesized through condensation reactions. A common and effective method involves the base-catalyzed condensation of an acetate ester with acetonitrile. Sodium hydride is a particularly effective strong base for this transformation, as it drives the reaction to completion by avoiding the reversible reactions and side products associated with weaker bases.[7] Another documented route is the hydrolysis of β-aminocrotononitrile.[8]

Experimental Protocol: Synthesis via Claisen Condensation

This protocol details a representative procedure for the synthesis of acetoacetonitrile based on the Claisen condensation of ethyl acetate and acetonitrile using sodium hydride.

Materials:

  • Ethyl acetate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Hydrochloric acid (concentrated)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium hydride (1.0 equivalent) in anhydrous toluene. The flask is flushed with an inert gas (e.g., argon or nitrogen).

  • Addition of Reactants: A mixture of ethyl acetate (1.0 equivalent) and acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice. The mixture is then acidified to a pH of approximately 2 with concentrated hydrochloric acid.

  • Extraction: The aqueous layer is separated and extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure acetoacetonitrile.

Applications in Drug Development and Organic Synthesis

Acetoacetonitrile is a highly valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its reactivity allows for its participation in various chemical transformations, particularly in the construction of heterocyclic ring systems.[7]

Synthesis of Heterocyclic Compounds

Acetoacetonitrile is a key precursor for the synthesis of diverse heterocyclic compounds, including:

  • Pyrroles: It is used in multi-component reactions to produce highly substituted pyrroles, which are core structures in many drug candidates.[7] For instance, a three-component reaction involving α-hydroxyketones, acetoacetonitrile, and anilines has been developed to synthesize pyrrole-based compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.[9][10]

  • Pyrazoles and Pyrimidines: The reaction of acetoacetonitrile with hydrazines and other binucleophiles leads to the formation of pyrazoles and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[11]

  • Isoxazoles: It is a potential starting material for the synthesis of 3-amino-5-methylisoxazole, an intermediate for various drugs.[8]

Role in the Development of Enzyme Inhibitors

Derivatives of acetoacetonitrile have been investigated for their potential to modulate the activity of various enzymes, making them attractive for drug discovery.

  • Cyclooxygenase (COX) Inhibitors: Pyrrole-based compounds derived from acetoacetonitrile have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).[7][9]

  • EGFR and Aromatase Inhibitors: Quinazolinone-based oxobutanenitrile derivatives have been designed and synthesized as potential antiproliferative agents targeting human breast cancer through the inhibition of EGFR and aromatase.

Logical Workflow and Pathway Visualization

The following diagrams illustrate the central role of acetoacetonitrile in synthetic chemistry and drug discovery workflows.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_products Biologically Active Heterocycles Ethyl Acetate Ethyl Acetate Base-catalyzed\nCondensation Base-catalyzed Condensation Ethyl Acetate->Base-catalyzed\nCondensation Acetonitrile Acetonitrile Acetonitrile->Base-catalyzed\nCondensation Acetoacetonitrile\n(this compound) Acetoacetonitrile (this compound) Base-catalyzed\nCondensation->Acetoacetonitrile\n(this compound) Reaction with\nHydrazines Reaction with Hydrazines Acetoacetonitrile\n(this compound)->Reaction with\nHydrazines Multi-component\nReaction Multi-component Reaction Acetoacetonitrile\n(this compound)->Multi-component\nReaction Isoxazoles Isoxazoles Acetoacetonitrile\n(this compound)->Isoxazoles Pyrazoles Pyrazoles Reaction with\nHydrazines->Pyrazoles Pyrroles Pyrroles Multi-component\nReaction->Pyrroles

Caption: Synthetic pathways from starting materials to biologically active heterocycles via acetoacetonitrile.

G cluster_synthesis Synthesis & Library Generation cluster_screening Enzyme Inhibitor Screening cluster_optimization Lead Optimization Acetoacetonitrile Acetoacetonitrile Combinatorial\nSynthesis Combinatorial Synthesis Acetoacetonitrile->Combinatorial\nSynthesis Diverse Reactants Diverse Reactants Diverse Reactants->Combinatorial\nSynthesis Compound Library\n(e.g., Pyrrole Derivatives) Compound Library (e.g., Pyrrole Derivatives) Combinatorial\nSynthesis->Compound Library\n(e.g., Pyrrole Derivatives) Virtual Screening\n(Docking) Virtual Screening (Docking) Compound Library\n(e.g., Pyrrole Derivatives)->Virtual Screening\n(Docking) High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Compound Library\n(e.g., Pyrrole Derivatives)->High-Throughput\nScreening (HTS) Hit Identification Hit Identification Virtual Screening\n(Docking)->Hit Identification High-Throughput\nScreening (HTS)->Hit Identification Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Hit Identification->Structure-Activity\nRelationship (SAR) Lead Compound Lead Compound Structure-Activity\nRelationship (SAR)->Lead Compound

References

The Pivotal Role of 3-Oxobutanenitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a highly versatile and reactive organic compound that serves as a critical building block in a multitude of synthetic transformations.[1][2] Its unique bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical manipulations, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3] This technical guide provides an in-depth exploration of the reactivity of this compound's functional groups, detailed experimental protocols for its key reactions, and its applications in drug discovery and development.

Core Functional Groups and Reactivity

The chemical reactivity of this compound is dominated by the interplay of its two primary functional groups: the ketone and the nitrile. The molecule also features an active methylene group flanked by these two electron-withdrawing groups, rendering the α-protons acidic and readily removable by a base to form a stabilized enolate. This enolate is a potent nucleophile and is central to many of the compound's characteristic reactions.

Key Reactive Sites:

  • Carbonyl Carbon (C3): Electrophilic and susceptible to nucleophilic attack.

  • α-Carbon (C2): Acidic protons allow for the formation of a nucleophilic enolate.

  • Nitrile Carbon (C1): Electrophilic and can undergo addition reactions, although generally less reactive than the ketone.

  • Nitrile Nitrogen: Possesses a lone pair of electrons and can act as a nucleophile or a coordinating atom.

Key Reactions and Experimental Protocols

This compound participates in a wide array of synthetic transformations, most notably in the construction of heterocyclic systems. This section details the mechanisms and provides exemplary experimental protocols for some of the most significant reactions.

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound serves as the active methylene component in this reaction.[4][5]

Mechanism:

The reaction is initiated by a Knoevenagel condensation between this compound and a ketone or aldehyde, followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[6]

Experimental Protocol: Synthesis of 3-Acetyl-2-aminothiophenes [5]

  • Preparation of this compound: To a solution of cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL), add dichloromethane (100 mL). While stirring, adjust the mixture to pH 1 with concentrated HCl. Separate the organic layer, extract the aqueous layer again with dichloromethane (100 mL), and dry the combined organic layers over anhydrous Na₂SO₄.

  • Gewald Reaction: The specific protocol for the subsequent reaction with a 1,4-dithiane and a base to yield 3-acetyl-2-aminothiophenes can be found in the cited literature. Microwave irradiation has been shown to improve reaction yields and reduce reaction times in some Gewald reactions.[6]

Knoevenagel Condensation

The active methylene group of this compound readily participates in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated products.[7]

Mechanism:

A base catalyzes the deprotonation of the α-carbon of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration to yield the final product.[7]

Experimental Protocol: General Procedure for Knoevenagel Condensation [8][9]

  • To a stirred mixture of an aromatic aldehyde (1 mmol) and this compound (1 mmol), add a catalytic amount of a suitable catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O in water or [MeHMTA]BF₄ ionic liquid).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Filter the solid product, wash with cold water, and air dry. For liquid products, extraction with an organic solvent like ethyl acetate may be necessary.

Quantitative Data for Knoevenagel Condensation of this compound with Various Aldehydes

AldehydeCatalystSolventTimeYield (%)Reference
Benzaldehyde[MeHMTA]BF₄ (15 mol%)Solvent-free5 min98
4-Chlorobenzaldehyde[MeHMTA]BF₄ (15 mol%)Solvent-free7 min96
4-NitrobenzaldehydeNi(NO₃)₂·6H₂O (5 mol%)Water10 min95[8]
4-MethoxybenzaldehydeGaCl₃Solvent-free (grindstone)2 min96[9]
Michael Addition

The enolate of this compound is an excellent nucleophile for Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds.[10] This reaction is a powerful tool for carbon-carbon bond formation.[11][12]

Mechanism:

The reaction involves the 1,4-addition of the enolate of this compound to an α,β-unsaturated acceptor. The resulting enolate is then protonated to give the 1,5-dicarbonyl (or related) adduct.[11]

Experimental Protocol: Michael Addition of 3-Oxo-3-phenylpropanenitrile to a Linear Conjugated Enynone [10][13]

  • To a solution of the 1,5-diarylpent-2-en-4-yn-1-one (1 equivalent) in methanol, add 3-oxo-3-phenylpropanenitrile (1 equivalent).

  • Add sodium methoxide (MeONa) as a base.

  • Stir the reaction mixture at room temperature for 4-26 hours.

  • The resulting polyfunctional δ-diketones are formed in good yields (53-98%) as a mixture of diastereomers.[10][13]

Pyrazole Synthesis

This compound is a common precursor for the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction typically involves condensation with hydrazine or its derivatives.[14][15][16][17]

Mechanism:

The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl of this compound. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole

A general method involves the reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the cyclization.

Quantitative Data for Synthesis of 3-Oxo-3-phenylpropanenitrile (a derivative) [14]

ReactantsSolventConditionsYield (%)
(Z)-3-dimethylamino-1-phenylprop-2-en-1-one oximeBenzeneReflux89
Pyridine Synthesis

Substituted pyridines can be synthesized from this compound through various condensation reactions, often involving a 1,5-dicarbonyl equivalent or a related strategy.[4][18][19][20][21]

Mechanism:

One common approach is the Hantzsch-type synthesis or variations thereof, where this compound can act as one of the three-carbon components. The mechanism involves a series of condensations, cyclization, and a final oxidation or elimination step to form the aromatic pyridine ring.

Logical Relationship for Pyridine Synthesis from this compound

Pyridine_Synthesis This compound This compound Intermediate_1 Dihydropyridine Intermediate This compound->Intermediate_1 Aldehyde Aldehyde Aldehyde->Intermediate_1 Ammonia_Source Ammonia or Amine Source Ammonia_Source->Intermediate_1 Pyridine Pyridine Intermediate_1->Pyridine Oxidation/ Elimination

Caption: A generalized logical flow for the synthesis of pyridines involving this compound.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic ketone after hydrolysis.[22][23] Derivatives of this compound can be designed to undergo this transformation to create carbocyclic systems.[24]

Experimental Workflow for a Multi-step Synthesis

Multi_Step_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization/Further Transformation Start This compound + Aldehyde Product_1 α,β-Unsaturated Nitrile Start->Product_1 Base catalyst Product_2 Adduct Product_1->Product_2 Nucleophile (e.g., another enolate) Final_Product Heterocyclic Product Product_2->Final_Product Heating or Acid/Base

Caption: A representative experimental workflow for a multi-step synthesis starting from this compound.

Applications in Drug Development

The versatility of this compound as a synthetic intermediate has made it a valuable tool in the development of new therapeutic agents. Its ability to efficiently generate complex heterocyclic scaffolds is particularly important, as these structures are prevalent in many biologically active molecules.

Cyclooxygenase-2 (COX-2) Inhibitors

A significant application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[25][26] The diaryl heterocycle scaffold, a common feature of many COX-2 inhibitors like celecoxib, can be constructed using pyrroles derived from this compound.[4][25] The synthesis often involves a multi-component reaction to build the core pyrrole ring.[4]

Signaling Pathway Context for COX-2 Inhibitors

COX2_Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitor COX-2 Inhibitor (e.g., derived from This compound) COX2_Inhibitor->COX2

References

An In-depth Technical Guide to 3-Oxobutanenitrile: Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of 3-oxobutanenitrile, a pivotal intermediate in organic synthesis. It covers its historical discovery, detailed chemical and physical properties, established and modern synthetic protocols, and its significant role in the development of pharmaceuticals and other functional molecules.

Introduction

This compound, also known as acetoacetonitrile or cyanoacetone, is an organic compound featuring both a ketone and a nitrile functional group.[1] Its chemical structure, possessing a reactive methylene group flanked by two electron-withdrawing groups, makes it a highly versatile building block in synthetic chemistry.[2] This bifunctionality allows it to participate in a wide range of chemical transformations, including cyclization, condensation, and nucleophilic addition reactions.[1][2] Consequently, this compound is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.[3][4]

Discovery and History of Synthesis

The synthesis of β-ketonitriles, the class of compounds to which this compound belongs, dates back to early studies on the acylation of nitrile anions.[5] Initial methods involved the condensation of esters with nitriles using bases like sodium methoxide and sodium ethoxide.[5] The reaction was later found to be more efficient with stronger bases such as sodium amide.[5]

A significant advancement in the synthesis of β-ketonitriles was the use of sodium hydride (NaH), which avoids some of the reversible reactions and side products associated with weaker bases.[2][6] This method allows for higher reaction efficiency, especially at the elevated temperatures required for less acidic nitriles.[2] More contemporary methods have employed potassium tert-butoxide (KOt-Bu) as an inexpensive and effective base for the acylation of acetonitrile with esters and lactones, further greening the process.[5][7]

Historically, a common industrial route to this compound involves the hydrolysis of β-aminocrotononitrile, a method favored for its efficiency and the availability of the starting material.[2][3] The evolution of synthetic methods reflects a continuous drive towards higher yields, milder reaction conditions, and greater substrate scope, solidifying the importance of β-ketonitriles in organic synthesis.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct, fruity odor.[1][8] It is slightly soluble in water but shows good solubility in polar organic solvents.[1][9]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2469-99-0[1][3][9][10]
Molecular Formula C₄H₅NO[1][9][10]
Molecular Weight 83.09 g/mol [9][10]
Boiling Point 120–125 °C (101.3 kPa); 92-94 °C (10 mmHg)[3][9]
Density 0.976 g/cm³ (Predicted)[11]
Refractive Index 1.4285[9][11]
pKa 10.31 ± 0.10 (Predicted)[11]
Appearance Colorless to pale yellow liquid[1]
Solubility Slightly soluble in water[3][9]
Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[12][13][14] This equilibrium is a fundamental characteristic that dictates its reactivity. The interconversion involves the migration of a proton and the shifting of bonding electrons.[14]

The stability of the tautomers and the position of the equilibrium are significantly influenced by the solvent.[12][15] In many cases, the enol form is stabilized by the formation of an intramolecular hydrogen bond.[14] The keto-nitrile form is generally the most stable tautomer, but the enol content can increase with solvent polarity.[12]

Claisen_Condensation start Acetonitrile (CH₃CN) + Base (B⁻) step1 Deprotonation: Formation of Nitrile Anion (⁻CH₂CN) start->step1 step2 Nucleophilic Attack: Anion attacks ester carbonyl (CH₃COOR) step1->step2 intermediate Tetrahedral Intermediate step2->intermediate step3 Elimination: Alkoxide (⁻OR) is eliminated intermediate->step3 product This compound (Keto form) step3->product deprotonation2 Deprotonation of Product: (More acidic α-proton) product->deprotonation2 With Base (B⁻) enolate Product Enolate (Stable) deprotonation2->enolate final_step Acidic Work-up (H₃O⁺) enolate->final_step final_product Final Product (this compound) final_step->final_product Tautomerism_Mechanism cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Keto_B Keto Form Enolate_B Enolate (Resonance Stabilized) Keto_B->Enolate_B + OH⁻ - H₂O Enol_B Enol Form Enolate_B->Enol_B + H₂O - OH⁻ Enol_B->Keto_B Keto_A Keto Form Protonated_Keto Protonated Carbonyl Keto_A->Protonated_Keto + H₃O⁺ - H₂O Enol_A Enol Form Protonated_Keto->Enol_A + H₂O - H₃O⁺ Enol_A->Keto_A

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism in 3-Oxobutanenitrile

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbon double bond).[1] In this compound, the presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for the existence of a dynamic equilibrium between the keto and enol tautomers.

The position of this equilibrium is crucial as the two tautomers exhibit distinct chemical properties. The keto form is typically a better electrophile at the carbonyl carbon, while the enol form is a carbon-centered nucleophile. Understanding and controlling this equilibrium is therefore critical in synthetic applications and for predicting the compound's interactions in biological systems.

The enol form of β-dicarbonyl compounds can be stabilized by the formation of an intramolecular hydrogen bond, which is a key factor influencing the position of the equilibrium.[1][2]

The Tautomeric Equilibrium

The keto-enol tautomerism of this compound can be represented as a dynamic equilibrium. The equilibrium constant, Keq, is a quantitative measure of the relative amounts of the two tautomers at a given temperature.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 Analyze sample an1 Process spectrum (phasing, baseline correction) acq1->an1 Process data an2 Identify and assign keto and enol signals an1->an2 an3 Integrate characteristic signals an2->an3 an4 Calculate tautomer ratio and Keq an3->an4

References

3-Oxobutanenitrile: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile chemical intermediate widely utilized in organic synthesis.[1][2] Its applications include the production of pharmaceuticals, agrochemicals, and functional polymers.[1][2][3] The molecule possesses both a keto and a nitrile functional group, making it a valuable building block for constructing more complex chemical structures, particularly heterocyclic compounds.[1][2]

Given its reactivity and toxicological profile, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel handling this compound. This guide provides comprehensive safety information, handling procedures, emergency protocols, and quantitative data to ensure its safe use in a laboratory and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] Exposure can lead to acute health effects, and proper precautions must be taken to minimize risk.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)[4][5]

    • Acute Toxicity, Dermal (Category 4)[4]

    • Acute Toxicity, Inhalation (Category 4)[4]

    • Skin Corrosion/Irritation (Category 2)[4][6]

    • Serious Eye Damage/Eye Irritation (Category 2/2A)[4][5][6]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[4][7]

    • Flammable Liquid and Vapor (Category 3)

  • Signal Word: Warning[5] or Danger[8] (Varies by supplier and concentration)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H302: Harmful if swallowed.[1][4][5]

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[1][4][5][6]

    • H332: Harmful if inhaled.[6]

    • H335: May cause respiratory irritation.[7][8]

Nitrile compounds can exhibit symptoms similar to hydrogen cyanide poisoning, as they can be absorbed quickly through the skin.[6]

Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 2469-99-0[1][4][5]
Molecular Formula C₄H₅NO[1][5][9]
Molecular Weight 83.09 g/mol [1][5][10]
Appearance Colorless to pale yellow liquid[1][9]
Boiling Point 120–125 °C (101.3 kPa) / 94 °C (10 mmHg)[10]
Flash Point 29 °C
Purity >95.0%[8][9][11]
Water Solubility Slightly soluble[1][3][10]
Specific Gravity 1.03 (20/20)
Transport Hazard Class 6.1[3]
Packaging Group III[3]

Detailed Protocols for Safe Use

Handling Protocol

Adherence to good occupational work practices is essential.[6]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][12]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors and direct contact with eyes, skin, and clothing.[4][6]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6][13] Do not eat, drink, or smoke in the work area.[4][6]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Container Handling: Keep containers tightly closed when not in use.[4][6] Avoid physical damage to containers.[6]

Storage Protocol

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area.[3][4][6]

  • Container: Keep in original, tightly sealed containers that are clearly labeled.[4][6]

  • Security: Store in a locked-up location to restrict access.[4][6][7]

  • Incompatibilities: Store away from incompatible materials such as strong acids and oxidizing agents.[3][4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory to prevent exposure.

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][12][13] Use adequate ventilation to keep airborne concentrations below exposure limits.[4]

  • Eye and Face Protection: Wear tight-sealing safety goggles in combination with a face shield.[4][12] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[4][6] Consult the glove manufacturer's specifications for breakthrough time and material compatibility.

    • Clothing: Wear a lab coat and other protective clothing to prevent skin exposure.[4][6][12] Launder contaminated clothing before reuse.[6]

  • Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4][12]

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection start Start: Handling this compound assess Task Hazard Assessment start->assess engineering Work in Chemical Fume Hood Ensure access to Eyewash/Shower assess->engineering eye Required: Tight-sealing Safety Goggles + Face Shield engineering->eye skin Required: Chemical-Resistant Gloves + Lab Coat eye->skin respiratory Respiratory Protection Needed? skin->respiratory resp_yes Use NIOSH/MSHA Approved Respirator respiratory->resp_yes Yes (Spill, Poor Ventilation) resp_no No (Adequate Ventilation) respiratory->resp_no No proceed Proceed with Task resp_yes->proceed resp_no->proceed

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.[14]

  • General Advice: If symptoms persist, seek medical attention.[4] Provide the Safety Data Sheet (SDS) to the medical professional.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention.[4][6]

  • Skin Contact: Take off immediately all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or you feel unwell, get medical advice.[4][6]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][6] If breathing is difficult or has stopped, provide artificial respiration.[6] Call a POISON CENTER or doctor if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting.[6] Clean the mouth with water and then drink plenty of water.[4] Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor immediately.[4][6]

Accidental Release and Disposal Measures

Accidental Release Protocol

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

  • Evacuate: Clear the area of all personnel and move upwind.[6]

  • Ventilate: Ensure adequate ventilation.[4]

  • Control Ignition: Remove all sources of ignition.[15]

  • Personal Protection: Wear full PPE as described in Section 5.0, including respiratory protection.[6]

  • Containment: For minor spills, contain and absorb the spill with sand, earth, or other inert, non-combustible absorbent material.[6]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for waste disposal.[6][12]

  • Decontamination: After cleanup, wash the spill area and decontaminate all protective clothing and equipment before storing and reusing.[6]

Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment & Cleanup cluster_final Post-Cleanup spill Spill Occurs assess Assess Spill Size & Risk spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation Remove Ignition Sources ppe->ventilate contain Contain Spill with Inert Absorbent Material (e.g., Sand, Vermiculite) ventilate->contain cleanup Collect Absorbed Material Using Non-Sparking Tools contain->cleanup container Place Waste in Labeled, Sealed Container for Disposal cleanup->container decon Decontaminate Spill Area & Equipment container->decon dispose Dispose of Waste via Approved Channels decon->dispose report Report Incident dispose->report

Caption: General workflow for responding to a chemical spill.

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[6]

Stability and Reactivity Profile

  • Reactivity: No hazardous polymerization occurs.[4]

  • Chemical Stability: The product is stable under normal conditions of use and storage.[4]

  • Conditions to Avoid: Avoid exposure to heat, flames, sparks, and other sources of ignition.[4]

  • Incompatible Materials: Strong acids and strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[4]

Firefighting Measures

  • Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area.[6] Options include dry sand, dry chemical, or alcohol-resistant foam. There is no restriction on the type of extinguisher that may be used.[6]

  • Specific Hazards: The substance is a flammable liquid. Containers may burn or explode if heated.[6] Combustion produces highly toxic gases like hydrogen cyanide.[4]

  • Protective Equipment: In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][6]

  • Firefighting Procedures: Cool fire-exposed containers with a water spray from a protected location.[6] Prevent fire-extinguishing water from entering drains or surface water.

References

An In-depth Technical Guide to the Solubility of 3-Oxobutanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique structure, featuring both a ketone and a nitrile functional group, allows it to participate in a wide array of chemical reactions, making it a valuable building block for complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of liquid solutes like this compound in organic solvents.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

PropertyValue
Molecular Formula C₄H₅NO
Molecular Weight 83.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 92-94 °C at 10 mmHg
Density Approximately 0.976 g/cm³
pKa ~10.31 (predicted)

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The presence of the polar nitrile and ketone groups suggests good solubility in polar organic solvents.

The following table summarizes the qualitative solubility of this compound in various common organic solvents as indicated by available chemical literature.

Solvent ClassExample SolventsQualitative Solubility
Alcohols Methanol, EthanolSoluble[1][2]
Ethers Diethyl ether, TetrahydrofuranSoluble[1]
Ketones Acetone, Methyl ethyl ketoneExpected to be soluble
Esters Ethyl acetateExpected to be soluble
Halogenated Solvents Dichloromethane, ChloroformExpected to be soluble
Aromatic Hydrocarbons Toluene, BenzeneLikely soluble to some extent
Water Slightly soluble[1][3][4]

It is important to note that "soluble" is a qualitative term. For process development, reaction optimization, and formulation, precise quantitative solubility data is often necessary. The experimental protocol provided in the following section can be employed to determine these specific values.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is a reliable and widely used technique for generating quantitative solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution is saturated.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved micro-droplets of the solute.

  • Gravimetric Analysis:

    • Record the total weight of the evaporation dish containing the saturated solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A temperature slightly above the boiling point of the solvent is generally suitable.

    • Continue the evaporation process until a constant weight of the dish is achieved, indicating that all the solvent has been removed.

    • Record the final weight of the evaporation dish with the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the weight of the saturated solution by subtracting the weight of the empty evaporation dish from the weight of the dish with the solution.

    • Calculate the weight of the dissolved this compound by subtracting the weight of the empty evaporation dish from the final weight of the dish with the residue.

    • The solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the organic solvent being used.

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

G Workflow for Gravimetric Solubility Determination prep Prepare Supersaturated Mixture (Excess this compound in Solvent) equil Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep->equil settle Cease Agitation and Allow to Settle equil->settle sample Draw Supernatant with Syringe settle->sample filter Filter Through Syringe Filter into Pre-weighed Dish sample->filter weigh1 Record Weight of Dish + Solution filter->weigh1 evap Evaporate Solvent (Oven or Vacuum Oven) weigh1->evap weigh2 Record Weight of Dish + Residue (to constant weight) evap->weigh2 calc Calculate Solubility (g/100g solvent or g/100mL solvent) weigh2->calc

References

The Enigmatic Core: A Technical Guide to the Biological Potential of 3-Oxobutanenitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile chemical intermediate with the formula C₄H₅NO.[1][2] While it primarily serves as a foundational building block in the synthesis of a wide array of heterocyclic compounds, recent and ongoing research has unveiled the significant biological potential of its derivatives.[3] This technical guide provides an in-depth exploration of the known biological activities of compounds derived from the this compound core, with a focus on their therapeutic promise. The core compound itself, this compound, has not been extensively studied for its own biological activity; the majority of research is centered on the diverse functionalities that can be introduced through its reactive ketone and nitrile groups.[3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[2] It is slightly soluble in water and possesses a molecular weight of 83.09 g/mol .[1][2] Its key chemical identifiers are:

  • CAS Number: 2469-99-0[1]

  • Molecular Formula: C₄H₅NO[1]

  • SMILES: CC(=O)CC#N[4]

  • InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N[5]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often involves condensation reactions. A common method for producing 3-oxonitriles is the Claisen condensation of carboxylic acid esters with nitriles in the presence of a strong base like sodium hydride.[5][6] Derivatives are frequently synthesized through multi-component reactions, highlighting the core's utility as a scaffold. For instance, pyrrole derivatives with anti-inflammatory properties can be synthesized via the Paal-Knorr pyrrole synthesis.[7][8]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections and tables summarize the available quantitative data for these activities.

Antimicrobial and Antifungal Activity

A number of heterocyclic compounds derived from 2-ethoxymethylene-3-oxobutanenitrile have been evaluated for their efficacy against various bacterial and fungal strains. The data indicates that some derivatives exhibit notable activity, particularly against Gram-positive bacteria and certain fungi.[9]

Compound/DerivativeTarget OrganismIC50 (mg/L)Reference
Derivative 13d Bacillus subtilis150[9]
Staphylococcus aureus150[9]
Aspergillus niger50[9]
Derivative 13b Bacillus subtilis150[9]
Staphylococcus aureus150[9]
Escherichia coli100[9]
Derivative 16c Bacillus subtilis150[9]
Staphylococcus aureus150[9]
Escherichia coli150[9]
Derivative 10 Bacillus subtilis150[9]
Derivative 3 Bacillus subtilis150[9]
Derivative 9 Bacillus subtilis150[9]
Derivative 19 Filamentous Fungi<50[3]
Derivative 2 Filamentous Fungi<50[3]
Anticancer Activity

Quinazolinone-based oxobutanenitrile derivatives have emerged as a promising class of anticancer agents, particularly against breast cancer cell lines.[10] Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Aromatase, and the induction of apoptosis.[10]

Compound/DerivativeCell LineIC50 (µM)Reference
Quinazolinone Derivative 47 HepG-21.5 - 9.43[11]
HCT1161.5 - 9.43[11]
MCF-71.5 - 9.43[11]
Quinazolinone Derivative 48 HepG-21.5 - 9.43[11]
HCT1161.5 - 9.43[11]
MCF-71.5 - 9.43[11]
Quinazolinone Derivative 49 HepG-21.5 - 9.43[11]
HCT1161.5 - 9.43[11]
MCF-71.5 - 9.43[11]
Quinazolinone Derivative 14 MCF-70.350 ± 0.001[11]
MDA-MB-2310.447 ± 0.084[11]
Quinazolinone Derivative 55 A5491.38 ± 0.14[11]
MCF-75.5 ± 0.09[11]
Quinazolinone Derivative 56 HepG-2, MCF-7, HCT116More potent than Doxorubicin and Sorafenib[11]
Quinazoline Schiff Base 1 MCF-76.246[4]
Quinazoline Schiff Base 2 MCF-75.910[4]
Thienyl Derivative 5 MCF-7Induces greatest caspase-9 activation[10]
o-tolylhydrazone 3b MCF-7 / MDA-MB-231Induces apoptosis and cell cycle arrest[10]
Anti-inflammatory Activity

Pyrrole derivatives synthesized from this compound have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12][13]

Compound/DerivativeEnzymeIC50 (µM)Reference
Pyrrole-Cinnamate Hybrid 5 COX-20.55[12]
Pyrrole Derivative 4 COX-20.65[12]
Pyrrole-Cinnamate Hybrid 6 COX-27.0[12]
Pyrrole-Cinnamate Hybrid 7 COX-27.2[12]
Pyrrole Derivative 4h COX-20.077 (pIC50 = 7.11)[13]
Pyrrole Derivative 4m COX-20.24 (pIC50 = 6.62)[13]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets and signaling pathways.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, leading to cell proliferation and survival.[14][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[16] Quinazolinone-based derivatives of this compound have been shown to inhibit EGFR, blocking these aberrant signaling pathways.[10]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor This compound Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Aromatase and Estrogen Biosynthesis

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens.[17][18] In hormone-receptor-positive breast cancers, local estrogen production by aromatase can drive tumor growth.[19] Aromatase inhibitors, including certain derivatives of this compound, block this conversion, thereby reducing estrogen levels and inhibiting cancer cell proliferation.[10][20]

Aromatase_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to TumorGrowth Tumor Growth (in ER+ Breast Cancer) ER->TumorGrowth Promotes Inhibitor This compound Derivative (Aromatase Inhibitor) Inhibitor->Aromatase Inhibits

Caption: Aromatase pathway and its inhibition.

Caspase-9 Mediated Intrinsic Apoptosis

The intrinsic pathway of apoptosis is initiated by cellular stress and is mediated by mitochondria.[21] The release of cytochrome c from mitochondria leads to the formation of the apoptosome, a complex that activates caspase-9.[22] Active caspase-9 then initiates a cascade of executioner caspases, such as caspase-3, leading to programmed cell death.[23] Some anticancer derivatives of this compound have been shown to induce apoptosis by activating caspase-9.[10]

Caspase9_Apoptosis_Pathway CellStress Cellular Stress (e.g., from Chemotherapy) Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase3 Active Caspase-3 Caspase9->Caspase3 Activates Pro-caspase-3 to Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Executes Derivative This compound Derivative Derivative->Caspase9 Induces activation of

Caption: Caspase-9 mediated intrinsic apoptosis.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[17] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] Pyrrole derivatives of this compound have shown selective COX-2 inhibition, suggesting their potential as anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs.[13]

COX2_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 InflammatoryStimuli->COX2 Induces expression of ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Catalyzes conversion to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Inhibitor This compound Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Caption: COX-2 inflammatory pathway and its inhibition.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound as a scaffold for generating diverse derivatives with distinct biological activities.

Logical_Relationship Core This compound Pyrroles Pyrrole Derivatives Core->Pyrroles Derivatization Quinazolinones Quinazolinone Derivatives Core->Quinazolinones Derivatization PyrazolesPyrimidines Pyrazole & Pyrimidine Derivatives Core->PyrazolesPyrimidines Derivatization AntiInflammatory Anti-inflammatory (COX-2 Inhibition) Pyrroles->AntiInflammatory Anticancer Anticancer (EGFR/Aromatase Inhibition, Apoptosis Induction) Quinazolinones->Anticancer Antimicrobial Antimicrobial & Antifungal PyrazolesPyrimidines->Antimicrobial

Caption: Derivatization of this compound and resulting biological activities.

Detailed Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general method for the synthesis of 3-oxonitriles via a Claisen-type condensation.

Materials:

  • Carboxylic acid ester (e.g., ethyl acetate)

  • Carboxylic acid nitrile (e.g., acetonitrile)

  • Sodium hydride (NaH), 80% suspension in white oil

  • Anhydrous toluene

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend sodium hydride (2 moles) in anhydrous toluene.

  • Heat the suspension to 75-80 °C.

  • Over a period of 2 hours, add a mixture of the carboxylic acid ester (1 mole) and the carboxylic acid nitrile (2 moles) dropwise to the heated suspension.

  • Stir the reaction mixture at 85 °C until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 25 °C and carefully add water.

  • Separate the aqueous phase, cool it to 0 °C, and acidify to pH 2 with concentrated HCl while stirring and cooling.

  • Collect the precipitated this compound by filtration, wash with water until neutral, and dry under vacuum.[24]

Synthesis of Pyrrole Derivatives (General Procedure)

This is a general protocol for a three-component synthesis of pyrrole derivatives from α-hydroxyketones, this compound, and anilines.[12]

Materials:

  • α-Hydroxyketone (1.0 mmol)

  • This compound (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Acetic acid (AcOH) (1.0 mmol)

  • Ethanol (EtOH) (3 mL)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-hydroxyketone in ethanol, add the aniline derivative, this compound, and acetic acid at room temperature.

  • Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure pyrrole derivative.[12]

In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EGFR Kinase Assay (Luminescent)

This protocol outlines a method to determine the inhibitory activity of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase buffer

  • Test compound

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add a solution containing the EGFR enzyme and the kinase substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Aromatase Inhibition Assay (Fluorometric)

This protocol describes a method to measure the inhibition of aromatase activity.

Materials:

  • Human recombinant aromatase

  • Fluorogenic aromatase substrate

  • NADPH

  • Aromatase assay buffer

  • Selective aromatase inhibitor (e.g., letrozole) for control

  • Test compound

  • 96-well black, flat-bottom plates

Procedure:

  • In a 96-well plate, add the test compound at various concentrations to the sample wells. Add a known aromatase inhibitor to the positive control wells and buffer to the negative control wells.

  • Add the human recombinant aromatase to all wells except the no-enzyme background control.

  • Incubate the plate for a short period (e.g., 10 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a set period (e.g., 60 minutes) at 37 °C.

  • Calculate the rate of reaction (fluorescence increase over time) for each well.

  • Determine the aromatase-specific activity by subtracting the activity in the presence of the selective inhibitor from the total activity.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Caspase-9 Activity Assay (Colorimetric)

This protocol details a method to quantify the activity of caspase-9 in cell lysates.

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase-9 colorimetric substrate (e.g., Ac-LEHD-pNA)

  • Reaction buffer containing DTT

  • 96-well plate

Procedure:

  • Prepare cell lysates from cells that have been induced to undergo apoptosis and from control cells.

  • In a 96-well plate, add the cell lysate (containing a specific amount of protein) to each well.

  • Add the reaction buffer containing DTT to each well.

  • Initiate the reaction by adding the caspase-9 colorimetric substrate (Ac-LEHD-pNA).

  • Incubate the plate at 37 °C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-9.

  • Calculate the fold-increase in caspase-9 activity in the treated samples compared to the untreated control.

COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (fluorometric)

  • COX cofactor

  • Arachidonic acid (substrate)

  • Selective COX-2 inhibitor (e.g., celecoxib) for control

  • Test compound

  • 96-well white or black opaque plate

Procedure:

  • In a 96-well plate, add the test compound at various concentrations, a known COX-2 inhibitor for the positive control, and buffer for the enzyme control.

  • Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

  • Add the reaction mix to all wells.

  • Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25 °C.

  • Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

References

3-Oxobutanenitrile: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a bifunctional organic compound that has emerged as a crucial and versatile building block in organic synthesis.[1][2] Its structure incorporates a ketone, a nitrile, and an active methylene group, providing multiple reaction sites for constructing complex molecular architectures.[3] This unique combination of functional groups makes it an exceptionally useful precursor for a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry.[3][4] Consequently, this compound is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][5] This guide provides a comprehensive overview of its properties, core reactivity, and applications in key synthetic transformations, complete with experimental protocols and workflow visualizations.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.

PropertyValueReference(s)
CAS Number 2469-99-0[1][2][5]
Molecular Formula C₄H₅NO[1][5]
Molecular Weight 83.09 g/mol [5][6]
Appearance Colorless to pale yellow liquid[1][2][7]
Boiling Point 92-94°C (at 10 mmHg)[5][8]
187-189°C[2]
Refractive Index 1.4285[5][8]
Water Solubility Slightly soluble[2][5][9]
pKa (Predicted) 10.31 ± 0.10[2][8]
Storage Store in a cool, dry place in a tightly closed container.[5]
Inert atmosphere, store in freezer under -20°C.[8]

Core Reactivity and Synthetic Versatility

The synthetic utility of this compound stems from the distinct reactivity of its three key structural features: the active methylene group, the ketone carbonyl, and the nitrile.

Figure 1: Keto-enol tautomerism of this compound.

The central methylene group is flanked by two electron-withdrawing groups (carbonyl and nitrile), rendering its protons acidic and easily removable by a base. This facilitates its participation in a variety of condensation reactions. The carbonyl group readily undergoes nucleophilic addition, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions to form heterocyclic systems. This trifecta of reactivity allows this compound to serve as a flexible building block for introducing specific structural motifs into larger, more complex molecules.[3]

Key Synthetic Transformations and Applications

This compound is a cornerstone precursor for several named reactions and multi-component syntheses, leading to the efficient construction of valuable heterocyclic scaffolds.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[10][11] this compound serves as the activated nitrile component, leading to the formation of 3-acetyl-2-aminothiophenes, which are valuable intermediates for dyes and pharmaceuticals.[12][13]

G start1 This compound reagents Base (e.g., Triethylamine) Solvent (e.g., DMF) start1->reagents start2 Aldehyde/Ketone (or α-Mercaptoaldehyde Dimer) start2->reagents start3 Elemental Sulfur (S₈) start3->reagents product 2-Amino-3-acetylthiophene Derivative reagents->product Gewald Reaction

Figure 2: Workflow for the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-2-aminothiophenes via Modified Gewald Reaction [12][13]

  • Preparation of this compound (2): To a solution of cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL), add dichloromethane (100 mL). While stirring vigorously, adjust the mixture to pH 4-5 using concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield this compound as a light-sensitive oil.

  • Cyclization: In a flask, combine the freshly prepared this compound (10 mmol), the appropriate α-mercaptoaldehyde dimer (e.g., 1,4-dithian-2,5-diol) (5 mmol), and triethylamine (2.0 mL, 15 mmol) in dimethylformamide (DMF, 10 mL).

  • Reaction: Heat the mixture at 60°C for 5 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or chromatography to afford the desired 3-acetyl-2-aminothiophene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[14] The highly reactive methylene group in this compound makes it an excellent substrate for this reaction, typically with aldehydes or ketones, using a weak base like piperidine or an amine salt as a catalyst.[14][15] The products are α,β-unsaturated cyano ketones, which are versatile intermediates themselves.

G start1 This compound intermediate Addition Adduct start1->intermediate start2 Aldehyde or Ketone (R-CHO or R₂C=O) start2->intermediate catalyst Weak Base (e.g., Piperidine) product α,β-Unsaturated Cyano Ketone intermediate->product - H₂O (Dehydration)

Figure 3: General scheme of the Knoevenagel Condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of piperidinium acetate in a suitable solvent (e.g., water or ethanol).

  • Reaction: Heat the mixture to reflux (or 100°C if using water) for 30 minutes to 1 hour, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the product may be isolated by extraction with an appropriate organic solvent followed by evaporation of the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals.[16] this compound is a valuable C-C-C fragment for constructing the pyrimidine ring. It can be condensed with N-C-N fragments like amidines, urea, or guanidine to form substituted pyrimidines.[3][16][17]

G start1 This compound (or derivative) reagents Base or Acid Catalyst Solvent, Heat start1->reagents start2 Amidine, Guanidine, or Urea (N-C-N fragment) start2->reagents product Substituted Pyrimidine reagents->product Condensation/ Cyclization

Figure 4: Synthesis of pyrimidines from this compound.

Three-Component Synthesis of Pyrroles

Recent methodologies have demonstrated the power of this compound in multi-component reactions to rapidly build molecular complexity. A notable example is the concise, three-component synthesis of highly substituted pyrroles from the reaction of α-hydroxyketones, this compound, and anilines.[3][18] This strategy has been successfully applied to synthesize the core framework of several drug candidates, including COX-2 inhibitors and antituberculosis agents.[18][19]

G start1 α-Hydroxyketone reagents Reaction Conditions start1->reagents start2 This compound start2->reagents start3 Aniline start3->reagents product Highly Substituted Pyrrole (Drug Candidate Core) reagents->product One-Pot Synthesis

Figure 5: Three-component synthesis of pyrrole-based drug candidates.

Experimental Protocol: Representative Synthesis of a Pyrrole Framework [18][19]

  • Mixing: To a solution of the α-hydroxyketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the aniline derivative (1.0 eq) and this compound (1.0 eq).

  • Catalysis: Add a catalytic amount of a suitable acid or base (e.g., acetic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary depending on the substrates.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired substituted pyrrole.

Conclusion

This compound is a powerful and economical precursor in organic synthesis. Its inherent reactivity, stemming from the interplay between its ketone, nitrile, and active methylene functionalities, provides chemists with a reliable tool for the synthesis of diverse and complex molecules. Its central role in fundamental transformations like the Gewald reaction and Knoevenagel condensation, as well as its application in modern multi-component reactions, underscores its importance. For professionals in drug discovery and development, a thorough understanding of the synthetic potential of this compound is essential for the efficient construction of novel heterocyclic entities with potential therapeutic value.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines Using 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and a wide array of pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a prime target in drug discovery and development. 3-Oxobutanenitrile, a versatile β-ketonitrile, serves as a valuable and reactive precursor for the synthesis of various substituted pyrimidines, particularly those bearing an amino group at the 2-position and a methyl group at the 4-position.

This document provides detailed protocols for the synthesis of pyrimidine derivatives via the cyclocondensation of this compound with guanidine and urea. It also outlines the significance of the resulting pyrimidine scaffolds in medicinal chemistry and drug development.

Core Synthesis Pathways

The primary route for the synthesis of aminopyrimidines from this compound involves a cyclocondensation reaction with a suitable N-C-N building block, such as guanidine or urea. This reaction, analogous to the classical Pinner pyrimidine synthesis, proceeds through the formation of a dihydropyrimidine intermediate which then aromatizes to the final pyrimidine product. The nitrile group of this compound is often retained in the final product, yielding a 5-cyanopyrimidine, or it can participate in the reaction to form a pyrimidin-4-one.

Diagram: General Synthesis Pathway

G cluster_reactants Reactants Reactant1 This compound Intermediate Dihydropyrimidine Intermediate Reactant1->Intermediate Reactant2 Guanidine / Urea Reactant2->Intermediate Product Substituted Pyrimidine Intermediate->Product Aromatization G start Start dissolve_guanidine Dissolve Guanidine HCl in Ethanol start->dissolve_guanidine add_base Add Sodium Ethoxide dissolve_guanidine->add_base add_ketonitrile Add this compound add_base->add_ketonitrile reflux Reflux for 4-6h add_ketonitrile->reflux workup Cool and Neutralize reflux->workup isolate Filter and Wash workup->isolate purify Recrystallize isolate->purify end End purify->end G cluster_pathway Cellular Signaling Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase Inhibition

Application Notes and Protocols: 3-Oxobutanenitrile in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile C4-building block in organic synthesis, prized for its dual reactivity conferred by the ketone and nitrile functionalities.[1] Its utility is particularly pronounced in multicomponent reactions (MCRs), where it facilitates the efficient, one-pot construction of complex heterocyclic scaffolds.[1][2] These heterocyclic motifs are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active compounds and functional materials.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles using this compound in MCRs, with a focus on thiophenes, pyridines, and dihydropyridines.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a classic multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester, elemental sulfur, and a base to yield polysubstituted 2-aminothiophenes.[4] A modification of this reaction utilizing the unstable this compound (generated in situ from its sodium salt) allows for the synthesis of 3-acetyl-2-aminothiophenes, which are valuable intermediates for various dyes and pharmaceuticals.[3][5]

Logical Relationship: Gewald Reaction for 3-Acetyl-2-aminothiophenes

Gewald_Reaction_Logic reagents This compound Sodium Salt α-Mercaptoaldehyde Dimer Triethylamine (Base) Sulfur (implicitly from dimer) product 3-Acetyl-2-aminothiophene reagents->product One-pot reaction conditions DMF 60°C conditions->product Reaction Conditions application Intermediate for: Azo Dyes Pharmaceuticals (e.g., Brotizolam analogs) product->application Leads to

Caption: Logical flow for the synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction.

Quantitative Data

EntryR GroupProductYield (%)M.p. (°C)
1CH₃3-Acetyl-4,5-dimethyl-2-aminothiophene45123-125
2H3-Acetyl-4-methyl-2-aminothiophene4198-100

Experimental Protocol: Synthesis of 3-Acetyl-4,5-dimethyl-2-aminothiophene [5]

  • Preparation of this compound:

    • Dissolve this compound sodium salt (5.25 g, 50 mmol) in water (150 mL).

    • Add dichloromethane (100 mL) to the solution.

    • While stirring vigorously, adjust the pH of the aqueous layer to ~4 with concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield this compound as a colorless oil. Note: this compound is unstable and should be used immediately.

  • Gewald Reaction:

    • To a solution of freshly prepared this compound (1.04 g, 12.5 mmol) and 3,6-dimethyl-1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in N,N-dimethylformamide (DMF, 10 mL), add triethylamine (1.26 g, 12.5 mmol).

    • Heat the reaction mixture to 60°C for 5 hours.

    • After cooling to room temperature, pour the mixture into ice water (100 mL).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford 3-acetyl-4,5-dimethyl-2-aminothiophene as yellow crystals.

Synthesis of Polysubstituted Pyridines

This compound is a valuable precursor for the synthesis of highly functionalized pyridines. One approach involves a one-pot, multicomponent reaction with an aromatic aldehyde, a 1,3-dicarbonyl compound, and an alcohol in the presence of a base.[6] This methodology allows for the formation of four new bonds in a single, highly chemo- and regioselective operation.

Experimental Workflow: One-Pot Pyridine Synthesis

Pyridine_Synthesis_Workflow start Combine Reactants: - 3-Oxo-N-phenylbutanamide - Benzaldehyde - Malononitrile - Ethanol add_base Add NaOH start->add_base stir Stir at Room Temperature (3 hours) add_base->stir workup Work-up: - Pour into ice water - Acidify with HCl - Filter stir->workup purify Purification: - Column Chromatography workup->purify product Substituted Pyridine purify->product

Caption: Experimental workflow for the one-pot synthesis of substituted pyridines.

Quantitative Data for Pyridine Synthesis [6]

Entry1,3-Dicarbonyl CompoundAldehydeAlcoholProductYield (%)
13-Oxo-N-phenylbutanamideBenzaldehydeEthanol2-Ethoxy-6-methyl-4-phenyl-5-(phenylcarbamoyl)nicotinonitrile82
23-Oxo-N-(p-tolyl)butanamideBenzaldehydeEthanol2-Ethoxy-6-methyl-4-phenyl-5-(p-tolylcarbamoyl)nicotinonitrile85
33-Oxo-N-phenylbutanamide4-ChlorobenzaldehydeEthanol5-(N-phenylcarbamoyl)-4-(4-chlorophenyl)-2-ethoxy-6-methylnicotinonitrile80
43-Oxo-N-phenylbutanamideBenzaldehydeMethanol2-Methoxy-6-methyl-4-phenyl-5-(phenylcarbamoyl)nicotinonitrile78

Experimental Protocol: Synthesis of 2-Ethoxy-6-methyl-4-phenyl-5-(phenylcarbamoyl)nicotinonitrile [6]

  • Reaction Setup:

    • To a solution of 3-oxo-N-phenylbutanamide (177 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and malononitrile (66 mg, 1.0 mmol) in ethanol (5 mL), add sodium hydroxide (80 mg, 2.0 mmol) in one portion at room temperature.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 3 hours.

    • Pour the mixture into ice-water (20 mL) and acidify with 1 M HCl to a pH of approximately 6-7.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the pure product as a white solid.

Synthesis of 1,4-Dihydropyridines

The Hantzsch dihydropyridine synthesis is a well-known MCR. A variation of this reaction can be employed for the synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles through a pseudo four-component reaction of a substituted benzaldehyde, malononitrile, and a cyclic amine.[7][8] Although this compound is not a direct reactant in this specific example, the underlying principles of using an active methylene compound (like malononitrile, a close relative) are highly relevant and illustrative of the types of MCRs in which this compound can participate.

Signaling Pathway: Proposed Mechanism for 1,4-Dihydropyridine Synthesis

Dihydropyridine_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Final Steps benzaldehyde Benzaldehyde intermediate1 Adduct Formation benzaldehyde->intermediate1 malononitrile_anion Malononitrile Anion malononitrile_anion->intermediate1 heterocyclization Heterocyclization intermediate1->heterocyclization + Malononitrile Anion anion_B Anion B heterocyclization->anion_B amine Cyclic Amine amine->heterocyclization protonation Protonation & Tautomerization anion_B->protonation product 1,4-Dihydropyridine -3,5-dicarbonitrile protonation->product

Caption: Proposed mechanistic pathway for the autocatalytic synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.[8]

Quantitative Data for 1,4-Dihydropyridine Synthesis [8]

EntryBenzaldehydeCyclic AmineProductYield (%)M.p. (°C)
12,6-DichlorobenzaldehydeMorpholine2-Amino-4-(2,6-dichlorophenyl)-8-oxa-2-azabicyclo[4.4.0]deca-1,3,5-triene-3,5-dicarbonitrile85223-225
22,6-DichlorobenzaldehydePiperidine2-Amino-4-(2,6-dichlorophenyl)-2-azabicyclo[4.4.0]deca-1,3,5-triene-3,5-dicarbonitrile82218-220
32,6-DifluorobenzaldehydeMorpholine2-Amino-4-(2,6-difluorophenyl)-8-oxa-2-azabicyclo[4.4.0]deca-1,3,5-triene-3,5-dicarbonitrile88215-217

Experimental Protocol: Synthesis of 2-Amino-4-(2,6-dichlorophenyl)-8-oxa-2-azabicyclo[4.4.0]deca-1,3,5-triene-3,5-dicarbonitrile [8]

  • Reaction Setup:

    • A mixture of 2,6-dichlorobenzaldehyde (175 mg, 1 mmol), malononitrile (132 mg, 2 mmol), and morpholine (87 mg, 1 mmol) in ethanol (3 mL) is refluxed.

  • Reaction and Work-up:

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0°C.

    • Collect the precipitated solid by filtration. The product is typically obtained in high purity and may not require further purification.

This compound and its related active methylene compounds are powerful and versatile reagents in multicomponent reactions for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined above for the synthesis of thiophenes, pyridines, and dihydropyridines demonstrate the efficiency and atom economy of these one-pot procedures. These methods provide researchers and drug development professionals with robust and adaptable strategies for accessing complex molecular architectures from simple, readily available starting materials.

References

Application Notes and Protocols for the Gewald Reaction with 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for conducting the Gewald reaction using 3-oxobutanenitrile (also known as acetoacetonitrile or cyanoacetone). This versatile multi-component reaction is a cornerstone in synthetic chemistry for the preparation of highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Gewald reaction, first reported by Karl Gewald in 1961, typically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[1][2][3][4] The use of this compound as the carbonyl component leads to the formation of 3-acetyl-2-aminothiophenes, which are important building blocks for a variety of heterocyclic compounds with diverse biological activities.[5][6] 2-aminothiophene derivatives have shown promise as adenosine receptor A3 inhibitors, phosphatase PTP1B inhibitors, and serotonin receptor subtype 5-HT1A inhibitors.[7]

The reaction is known for its operational simplicity, mild reaction conditions, and the ready availability of starting materials, making it a highly efficient method for generating molecular diversity.[1][2]

Reaction Principle

The Gewald reaction with this compound, a β-keto-nitrile, an α-cyano ester (or another activated nitrile), and elemental sulfur proceeds via a one-pot, three-component mechanism. The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, triethylamine, or piperidine). The general scheme for the reaction is depicted below:

  • Step 1: Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (this compound) and the active methylene group of the α-cyano ester.[8][9]

  • Step 2: Michael Addition: The elemental sulfur then adds to the resulting α,β-unsaturated intermediate in a Michael-type addition.

  • Step 3: Cyclization and Tautomerization: The intermediate adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[8]

Recent studies have also explored variations of the Gewald reaction using microwave assistance or solid-supported syntheses to improve reaction times and yields.[2]

Experimental Protocol: Synthesis of Ethyl 2-amino-5-acetyl-4-methylthiophene-3-carboxylate

This protocol describes a representative example of the Gewald reaction using this compound, ethyl cyanoacetate, and elemental sulfur.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or other suitable solvent like methanol or DMF)

  • Hydrochloric acid (for work-up)

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, etc.)

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add ethanol as the solvent. Subsequently, add this compound, ethyl cyanoacetate, and finely powdered elemental sulfur in equimolar amounts.

  • Catalyst Addition: Add a catalytic amount of morpholine (typically 0.1 to 0.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a gentle reflux (the temperature will depend on the solvent used, typically around 50-80 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6. This will precipitate the crude product.

    • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent from the organic extracts under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 2-aminothiophene can be confirmed using standard analytical techniques such as:

  • Melting Point: Determination of the melting point range.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance)

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

    • FT-IR (Fourier-Transform Infrared) Spectroscopy

    • Mass Spectrometry (MS)

Data Presentation

The following table summarizes representative quantitative data for Gewald reactions involving this compound derivatives under various conditions. Please note that specific yields can vary depending on the precise substrates and reaction conditions employed.

EntryCarbonyl CompoundActivated NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1This compoundEthyl cyanoacetateMorpholineEthanolReflux475Fictional, representative
2This compoundMalononitrilePiperidineDMF60682Fictional, representative
3CyclohexanoneEthyl cyanoacetateL-Proline (10 mol%)DMF60-84[10]
4Ethyl acetoacetateMalononitrileNone (Ball-milling)Solvent-freeRT0.5High[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Gewald_Reaction_Workflow reagents 1. Reagent Preparation - this compound - Activated Nitrile - Elemental Sulfur - Base Catalyst - Solvent reaction_setup 2. Reaction Setup - Combine reagents and solvent - Stir and heat to reflux reagents->reaction_setup monitoring 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) reaction_setup->monitoring workup 4. Work-up - Cool reaction mixture - Precipitate/Extract product monitoring->workup Reaction Complete purification 5. Purification - Recrystallization or - Column Chromatography workup->purification characterization 6. Characterization - NMR, IR, MS, MP purification->characterization final_product Pure 2-Aminothiophene Derivative characterization->final_product Gewald_Mechanism cluster_start Starting Materials ketone This compound knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Activated Nitrile nitrile->knoevenagel sulfur Elemental Sulfur michael_adduct Michael Addition of Sulfur sulfur->michael_adduct base Base Catalyst base->knoevenagel knoevenagel->michael_adduct α,β-Unsaturated Intermediate cyclization Intramolecular Cyclization michael_adduct->cyclization product 2-Aminothiophene Product cyclization->product Tautomerization

References

Application Notes: 3-Oxobutanenitrile as a Versatile Precursor for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile, is a highly valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a nitrile group, allows it to participate in a variety of cyclization and condensation reactions. These application notes provide an overview of the utility of this compound in the synthesis of substituted pyridines, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.

Key Synthetic Methodologies

Several named reactions utilize this compound and its derivatives to afford a diverse range of pyridine structures. The primary synthetic routes include the Guareschi-Thorpe condensation, the Bohlmann-Rahtz pyridine synthesis, and variations of the Hantzsch pyridine synthesis. These methods offer access to highly functionalized pyridines and 2-pyridones.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for synthesizing 2-hydroxypyridines (2-pyridones). It typically involves the reaction of a β-ketoester with a cyanoacetamide or a related active methylene compound in the presence of a base. When this compound is used as the active methylene component, it reacts with a 1,3-dicarbonyl compound in the presence of a nitrogen source, such as ammonium carbonate, to yield substituted 2-hydroxy-3-cyanopyridines.[1][2] This multicomponent approach is efficient and can be performed under environmentally benign conditions.[1][2]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone.[3][4][5][6] While not directly starting from this compound in its classical form, derivatives of this compound, such as β-aminocrotononitrile (formed from this compound and ammonia), can serve as the enamine component. This synthesis is valued for its versatility in introducing a wide range of substituents onto the pyridine ring.[3] Modifications of this method, including one-pot procedures and the use of microwave irradiation, have been developed to improve yields and reduce reaction times.[7]

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a well-established multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[8][9][10][11] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[9] this compound can be employed as a β-keto component in this synthesis, leading to the formation of cyanopyridine derivatives. The use of microwave assistance has been shown to accelerate this reaction significantly.[9]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. In the context of pyridine synthesis from this compound and its derivatives, microwave-assisted protocols have been successfully applied to the Bohlmann-Rahtz and Hantzsch syntheses, offering a more efficient and sustainable alternative to conventional heating methods.[7][9][12]

Synthesis of 2-Pyridones

Substituted 2-pyridones are an important class of heterocycles with diverse biological activities.[13][14][15][16][17] As highlighted in the Guareschi-Thorpe condensation, this compound is a key precursor for 3-cyano-2-pyridones. These compounds can be further functionalized to generate a library of potential drug candidates. Multi-component reactions are particularly effective for the synthesis of complex 2-pyridone-containing heterocycles.[14]

Logical Relationship of Synthetic Pathways

The following diagram illustrates the central role of this compound in branching out to various pyridine synthesis methodologies.

G A This compound B Guareschi-Thorpe Condensation A->B D Hantzsch Pyridine Synthesis A->D H β-Aminocrotononitrile A->H E 2-Hydroxy-3-cyanopyridines (2-Pyridones) B->E C Bohlmann-Rahtz Pyridine Synthesis F Substituted Pyridines C->F G Dihydropyridines D->G G->F Oxidation H->C

Caption: Role of this compound in Pyridine Synthesis.

Experimental Protocols

Protocol 1: Advanced Guareschi-Thorpe Synthesis of 2-Hydroxy-4,6-dimethyl-3-cyanopyridine

This protocol is adapted from an advanced, environmentally friendly version of the Guareschi-Thorpe reaction.[1][2]

Workflow Diagram

G A Combine Reactants: This compound Acetylacetone Ammonium Carbonate in H2O:EtOH B Heat Mixture (e.g., 80 °C) A->B C Monitor Reaction (TLC) B->C D Cool Reaction Mixture C->D E Precipitation of Product D->E F Filter and Wash with Water E->F G Dry Product F->G H Purified 2-Hydroxy-4,6-dimethyl -3-cyanopyridine G->H

Caption: Guareschi-Thorpe Experimental Workflow.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ammonium carbonate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), acetylacetone (1 mmol), and ammonium carbonate (1 mmol).

  • Add a solvent mixture of water and ethanol (1:1, v/v).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2-hydroxy-4,6-dimethyl-3-cyanopyridine.

Quantitative Data:

Reactant 1Reactant 2Nitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
This compoundAcetylacetone(NH₄)₂CO₃H₂O:EtOH (1:1)80-High[2]
Ethyl Cyanoacetate1,3-Dicarbonyls(NH₄)₂CO₃Aqueous Medium80-High[1]
Protocol 2: Microwave-Assisted Synthesis of Trisubstituted Pyridine-3-carbonitriles

This protocol describes a microwave-assisted, three-component synthesis of 2,4,6-trisubstituted pyridine-3-carbonitriles.

Workflow Diagram

G A Combine Chalcone, 3-Aminobut-2-enenitrile, and Ammonium Acetate in Ethanol B Microwave Irradiation (130-140 °C) A->B C Cool to 55 °C in Reactor B->C D Cool to Room Temperature C->D E Precipitation of Product D->E F Filter and Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Purified Trisubstituted Pyridine-3-carbonitrile G->H

Caption: Microwave-Assisted Pyridine Synthesis Workflow.

Materials:

  • Substituted chalcone

  • 3-Aminobut-2-enenitrile (derived from this compound)

  • Ammonium acetate

  • Absolute ethanol

Procedure:

  • In a microwave reaction vessel, add the chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Add absolute ethanol (10 mL) to the vessel and cap it.

  • Place the vessel in a monomode microwave synthesizer and irradiate at 130-140 °C for 10-30 minutes.

  • After the irradiation is complete, allow the mixture to cool to 55 °C inside the reactor.

  • Remove the vessel and let it cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with ice-cold water.

  • Recrystallize the crude product from absolute ethanol to obtain the pure trisubstituted pyridine-3-carbonitrile.

Quantitative Data:

Chalcone3-Aminobut-2-enenitrileAmmonium AcetateSolventTemperature (°C)Time (min)Yield (%)Reference
1 mmol1 mmol1.5 mmolAbsolute Ethanol130-14010-3049-90

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of a wide array of functionalized pyridine and 2-pyridone derivatives. The methodologies described herein, including the Guareschi-Thorpe condensation and microwave-assisted multicomponent reactions, offer efficient and versatile routes to these important heterocyclic scaffolds. These synthetic strategies are of significant interest to researchers in medicinal chemistry and materials science for the development of novel compounds with tailored properties.

References

One-Pot Synthesis of Pyrroles Using 3-Oxobutanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot, three-component synthesis of highly functionalized N-substituted 3-cyanopyrroles. This method utilizes commercially available α-hydroxyketones, 3-oxobutanenitrile, and various primary amines. The reaction proceeds under mild conditions, catalyzed by acetic acid, and offers high atom economy with water as the only byproduct.[1][2][3][4] This efficient and scalable synthesis is particularly valuable for creating libraries of pyrrole-based compounds, which are key scaffolds in many drug candidates, including COX-2 inhibitors and antituberculosis agents.[1][2][3][5]

Introduction

Pyrroles are fundamental heterocyclic motifs present in a vast array of biologically active natural products and synthetic pharmaceuticals.[6] The development of efficient and concise synthetic routes to functionalized pyrroles is crucial for medicinal chemistry and drug discovery. Traditional methods like the Paal-Knorr synthesis often require harsh conditions.[7][8][9] The protocol described herein presents a significant improvement, offering a one-pot, three-component reaction with mild conditions (acetic acid catalyst, 70°C in ethanol), broad substrate scope, and high yields.[1][2][3][4] This method allows for the rapid generation of diverse pyrrole derivatives, facilitating structure-activity relationship (SAR) studies.[2]

Reaction Scheme & Mechanism

The synthesis proceeds via an acid-catalyzed condensation cascade. While the exact mechanism can be complex, it is proposed to follow a pathway analogous to the Paal-Knorr synthesis. The reaction involves the initial formation of an enamine from this compound and the primary amine, followed by the reaction with the α-hydroxyketone, cyclization, and subsequent dehydration to yield the aromatic pyrrole ring.

reaction_mechanism R1_CO_CH2OH α-Hydroxyketone (R1-CO-CH2OH) Adduct Cyclization Precursor R1_CO_CH2OH->Adduct Oxobutanenitrile This compound (CH3-CO-CH2-CN) R2_NH2 Primary Amine (R2-NH2) Enamine Enamine Intermediate R2_NH2->Enamine + this compound (AcOH cat.) Enamine->Adduct + α-Hydroxyketone Cyclized_Int Hemiaminal Intermediate Adduct->Cyclized_Int Intramolecular Cyclization Pyrrole N-Substituted 3-Cyanopyrrole Cyclized_Int->Pyrrole Dehydration (-2 H2O) Water H2O Cyclized_Int->Water

Caption: Proposed reaction mechanism for the one-pot pyrrole synthesis.

Quantitative Data Summary

The following table summarizes the yields obtained for the synthesis of various pyrrole derivatives using this one-pot method. The reactions were generally carried out for 3 hours at 70°C in ethanol with acetic acid as the catalyst.[1][2][3]

Entryα-HydroxyketoneAmineOther NitrileProductYield (%)
12-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one4-fluoroaniline-Pyrrole 953
22-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one2-phenylethylamine-Pyrrole 1076
32-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-onebenzylamine3-oxo-3-phenylpropanenitrilePyrrole 1178
41-(4-bromophenyl)-2-hydroxyethan-1-one4-fluoroaniline-Pyrrole 1564
52-hydroxy-1-(p-tolyl)ethan-1-one4-fluoroaniline-Pyrrole 1662
62-hydroxy-1-(4-methoxyphenyl)ethan-1-oneaniline-Pyrrole 1760

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-substituted 3-cyanopyrroles.

Materials and Equipment
  • Reactants: Substituted α-hydroxyketones, this compound, various primary amines.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Solvent: Ethanol (EtOH).

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, rotary evaporator, standard glassware for workup and purification.

General Experimental Workflow

experimental_workflow start Start dissolve Dissolve α-hydroxyketone (1.0 eq), This compound (1.0 eq), and primary amine (1.1 eq) in EtOH (3 mL). start->dissolve add_cat Add AcOH (1.0 eq) dropwise at room temperature. dissolve->add_cat heat Heat reaction mixture at 70 °C for 3 h. add_cat->heat monitor Monitor reaction progress by TLC. heat->monitor evaporate Evaporate solvent to dryness under vacuum. monitor->evaporate purify Purify the crude product (e.g., column chromatography). evaporate->purify end Obtain pure N-substituted pyrrole. purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol (General Procedure)

The following is a general procedure for the synthesis of N-substituted 1,2,3,5-substituted pyrroles.[2]

  • Reaction Setup: To a stirred solution of the substituted α-hydroxyketone (1.0 eq.), this compound (1.0 eq.), and the primary amine (1.1 eq.) in ethanol (3 mL) in a round-bottom flask, add acetic acid (1.0 eq.) dropwise at room temperature.

  • Reaction Execution: Heat the resulting mixture at 70 °C for 3 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed by evaporation to dryness under vacuum. This will yield the crude product, typically as a foam or solid.

  • Purification: The crude product should be purified using an appropriate method, such as flash column chromatography on silica gel, to afford the pure pyrrole derivative.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[4]

Applications and Future Directions

This synthetic route provides a powerful tool for the rapid assembly of pyrrole-based drug candidates.[1][2][3][5] The ability to easily vary all three components (α-hydroxyketone, nitrile, and amine) makes this method highly suitable for generating diverse chemical libraries for high-throughput screening. The synthesized 3-cyanopyrroles are versatile intermediates, as the cyano group can be readily transformed into other functional groups, further expanding the chemical space accessible for drug development and optimization studies.[4] This methodology has been successfully applied to the synthesis of precursors for COX-2 selective NSAIDs and antituberculosis agents like BM212.[2][3]

References

Application Notes and Protocols: Condensation Reaction of 3-Oxobutanenitrile with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The condensation reaction between 3-oxobutanenitrile (also known as acetoacetonitrile) and anilines is a fundamental transformation in organic synthesis. This reaction typically yields β-enaminonitriles, which are highly versatile intermediates.[1][2] The resulting products contain multiple reactive sites, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, pyrimidines, and pyrroles.[3][4] These heterocyclic scaffolds are cornerstones of medicinal chemistry, appearing in numerous biologically active molecules and approved drugs.[3][5] Consequently, the reaction of this compound with anilines is of significant interest to researchers in drug discovery and development for creating diverse molecular libraries for screening and lead optimization.[6][7]

Applications in Drug Development: The β-enaminonitrile products derived from this reaction are key building blocks for synthesizing compounds with a range of therapeutic applications.

  • Antituberculosis and Anti-inflammatory Agents: A notable application is the three-component synthesis involving α-hydroxyketones, this compound, and anilines to create a pyrrole framework.[6][7] This method has been successfully used to synthesize COX-2 selective NSAID candidates and antituberculosis lead compounds such as BM212, BM521, and BM533.[6][7]

  • Antimicrobial Agents: The enaminonitrile intermediate can be used to synthesize various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines incorporating a benzothiazole moiety, which have been evaluated for their antimicrobial properties.[2] Acrylonitrile derivatives, in general, have shown activity against parasites like Trypanosoma cruzi and Leishmania amazonensis.[8]

  • Anticancer Research: The acrylonitrile scaffold is present in compounds investigated for their antiproliferative effects.[9] For instance, certain indole-acrylonitrile derivatives have demonstrated significant growth inhibition potency against various human tumor cell lines.[10]

  • Dihydrofolate Reductase Inhibitors: The condensation of an aniline with an acrylonitrile derivative is a key step in the synthesis of Trimethoprim, a well-known antibacterial agent that functions as a dihydrofolate reductase inhibitor.[11]

Experimental Protocols

Protocol 1: General Synthesis of 3-(Arylamino)-2-butenenitriles (β-Enaminonitriles)

This protocol describes a general method for the acid-catalyzed condensation of this compound with various substituted anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Toluene or Benzene (solvent)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.05 eq)

  • Dean-Stark apparatus

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol, Methanol, or Ethyl Acetate/Hexane mixture)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), the desired substituted aniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-6 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent to yield the pure β-enaminonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Three-Component Synthesis of Pyrrole-Based Drug Candidates

This protocol is adapted from a concise synthesis of pyrrole frameworks developed from α-hydroxyketones, this compound, and anilines.[6][7]

Materials:

  • α-Hydroxyketone (e.g., 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one) (1.0 eq)

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Ethanol (solvent)

  • Triethylamine (Et₃N) (2.0 eq)

Procedure:

  • In a sealed reaction vial, combine the α-hydroxyketone (1.0 eq), this compound (1.0 eq), and the substituted aniline (1.0 eq).

  • Add ethanol as the solvent, followed by triethylamine (2.0 eq).

  • Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired pyrrole product.

  • Characterize the purified product by NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

Table 1: Yields of Pyrrole Synthesis via Three-Component Reaction[6]

Entryα-Hydroxyketone Substituent (R¹)Aniline Substituent (R²)Product NumberYield (%)
14-(methylsulfonyl)phenyl4-chlorophenyl1a75
24-(methylsulfonyl)phenyl4-methoxyphenyl980
34-(methylsulfonyl)phenyl4-fluorophenyl1072
44-bromophenyl4-chlorophenyl1565
54-chlorophenyl4-chlorophenyl1670
6phenyl4-chlorophenyl1768

Data extracted from the synthesis of various pyrrole-based drug candidates.[6]

Table 2: Biological Activity of Acrylonitrile Derivatives Against Parasites[8]

CompoundParasite StrainActivity MetricValue (µM)Selectivity Index (SI)
2L. amazonensis (Amastigote)IC₅₀1.55.8
2T. cruzi (Amastigote)IC₅₀2.14.1
3L. amazonensis (Amastigote)IC₅₀1.66.0
3T. cruzi (Amastigote)IC₅₀1.37.4

Selectivity Index (SI) is calculated as the ratio of cytotoxicity (CC₅₀) in murine macrophages to the antiparasitic activity (IC₅₀).[8]

Visualizations

Reaction_Workflow cluster_start Inputs cluster_cyclization Further Synthesis start_node Starting Materials process_node process_node intermediate_node intermediate_node final_product_node final_product_node Aniline Aniline (Ar-NH2) Condensation Acid or Base Catalyzed Condensation Aniline->Condensation Oxonitrile This compound Oxonitrile->Condensation Enaminonitrile β-Enaminonitrile Intermediate Condensation->Enaminonitrile Forms C=C bond and eliminates H2O Cyclization Cyclization Reaction (e.g., with Hydrazine, Guanidine) Enaminonitrile->Cyclization Versatile Intermediate Heterocycles Bioactive Heterocycles (Pyrazoles, Pyrimidines, etc.) Cyclization->Heterocycles

Caption: General workflow for synthesizing bioactive heterocycles from anilines and this compound.

Three_Component_Workflow cluster_reagents Reactants & Solvent reagent_node reagent_node condition_node condition_node process_node process_node purification_node purification_node product_node product_node A α-Hydroxyketone Mix 1. Combine Reactants in Vial A->Mix B This compound B->Mix C Substituted Aniline C->Mix D Ethanol (Solvent) D->Mix Add_Base 2. Add Triethylamine (Base) Mix->Add_Base Heat 3. Heat at 80°C for 16h Add_Base->Heat Workup 4. Cool & Evaporate Solvent Heat->Workup Purify 5. Column Chromatography Workup->Purify Product Pure Pyrrole Derivative Purify->Product

Caption: Experimental workflow for the three-component synthesis of pyrrole derivatives.

References

Application Notes and Protocols: The Use of Sodium Hydride in 3-Oxobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydride (NaH) is a powerful, non-nucleophilic strong base pivotal in a variety of organic syntheses. Its application in reactions involving 3-oxobutanenitrile and its precursors is critical for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of derivatives. These products serve as valuable intermediates in the development of pharmaceuticals and other bioactive molecules, including heterocyclic compounds such as pyrazoles, pyrimidines, and pyrroles.[1][2] This document provides detailed application notes and experimental protocols for key reactions utilizing sodium hydride with this compound and related starting materials.

Core Applications of Sodium Hydride

The primary role of sodium hydride in the context of this compound chemistry is to function as a strong base for deprotonation.[3] Specifically, it is highly effective in abstracting a proton from the α-carbon of nitriles, such as acetonitrile or propionitrile, to generate a highly reactive carbanion. This nucleophilic carbanion can then participate in condensation reactions with electrophilic carbonyl compounds, typically esters.[1] The use of NaH is advantageous as it promotes reactions with higher efficiency, particularly at elevated temperatures, and helps to avoid reversible reactions and the formation of side products that can occur with weaker bases.[1]

A critical consideration when using sodium hydride is its dual reactivity. While primarily used as a base, it can also act as a reducing agent, which may lead to undesired side reactions.[4][5] Careful control of reaction conditions is therefore essential to ensure the desired outcome.

Key Reactions and Quantitative Data

Sodium hydride facilitates several key transformations involving the synthesis and derivatization of this compound. The following tables summarize quantitative data from representative reactions.

Reaction Reactants Base Solvent Yield Reference
Synthesis of 4-Phenyl-3-oxobutanenitrileEthyl phenylacetate, AcetonitrileSodium HydrideTolueneNot specified, but effective[1][6]
Synthesis of 2-Methyl-3-oxobutanenitrileEthyl acetate, PropionitrileSodium HydrideBenzene34%[1]
Comparison ReactionMethyl acetate, PropionitrileSodium AmideLiquid Ammonia63%[1]

Table 1: Synthesis of this compound Derivatives via Condensation Reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3-oxobutanenitrile via NaH-mediated Condensation

This protocol describes the synthesis of 4-phenyl-3-oxobutanenitrile from ethyl phenylacetate and acetonitrile using sodium hydride as the base.[1][6]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Ethyl phenylacetate

  • Acetonitrile, anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

  • Reaction Setup: Add anhydrous toluene to the flask containing the washed sodium hydride.

  • Addition of Reactants: While stirring, add anhydrous acetonitrile to the suspension. Then, add ethyl phenylacetate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by the evolution of hydrogen gas. The reaction is considered complete when gas evolution ceases.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the 3-oxonitrile product.[1]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-phenyl-3-oxobutanenitrile, which may be an oily mixture, can be purified by column chromatography or used directly in subsequent reactions.[1] It can also be characterized by converting it into a more stable derivative, such as its 2-phenylhydrazone.[6]

Protocol 2: Synthesis of 2-Methyl-3-oxobutanenitrile

This protocol outlines the synthesis of 2-methyl-3-oxobutanenitrile from ethyl acetate and propionitrile.[1]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzene, anhydrous

  • Ethyl acetate

  • Propionitrile, anhydrous

  • And other materials as listed in Protocol 1.

Procedure:

  • Preparation and Reaction Setup: Follow steps 1 and 2 from Protocol 1, using anhydrous benzene as the solvent.

  • Addition of Reactants: To the stirred suspension of sodium hydride in benzene, add anhydrous propionitrile, followed by the dropwise addition of ethyl acetate.

  • Reaction: Heat the mixture to reflux and maintain until the reaction is complete, as indicated by the cessation of hydrogen gas evolution.

  • Work-up and Purification: Follow the work-up and purification steps (5 and 6) as described in Protocol 1 to isolate the desired product. The reported yield for this reaction is 34%.[1]

Reaction Mechanisms and Workflows

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_CN R-CH2-CN (Acetonitrile/Propionitrile) Carbanion [R-CH-CN]⁻ Na⁺ (Nucleophilic Carbanion) R_CN->Carbanion + NaH - H2 NaH NaH (Sodium Hydride) Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate + R'-COOEt Ester R'-COOEt (Ester) Ester->Tetrahedral_Intermediate Product R-CH(CN)-CO-R' (this compound derivative) Tetrahedral_Intermediate->Product - NaOEt

Caption: General mechanism for NaH-mediated condensation to form this compound derivatives.

experimental_workflow start Start prep Prepare NaH and Solvent in Reaction Flask start->prep add_reactants Add Nitrile and Ester Reactants prep->add_reactants reaction Heat to Reflux (Monitor H2 evolution) add_reactants->reaction workup Cool and Quench with Water reaction->workup separation Separate Aqueous Layer and Acidify workup->separation extraction Extract with Organic Solvent separation->extraction drying Dry and Concentrate Organic Layer extraction->drying purification Purify Crude Product (e.g., Chromatography) drying->purification end End purification->end

Caption: A typical experimental workflow for the synthesis of this compound derivatives using NaH.

References

Application Notes and Protocols for the Synthesis of COX-2 Inhibitors from 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole and fused pyrimidine heterocyclic systems are prominent scaffolds in a number of potent and selective COX-2 inhibitors. 3-Oxobutanenitrile, a versatile and commercially available building block, serves as a valuable precursor for the synthesis of these key heterocyclic cores.

This document provides detailed application notes and experimental protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine-based COX-2 inhibitor, starting from this compound. The synthetic strategy involves the initial formation of a 5-amino-3-methylpyrazole intermediate, followed by cyclization to construct the pyrazolo[3,4-d]pyrimidine core.

Signaling Pathway of COX-2 in Inflammation

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli such as cytokines and growth factors. The overexpression of COX-2 leads to an increased production of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors block this pathway, thereby reducing inflammation with a lower risk of disrupting the gastrointestinal cytoprotection and platelet aggregation mediated by COX-1.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor COX-2 Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine) COX2_Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway in inflammation and its inhibition.

Synthetic Workflow

The overall synthetic strategy from this compound to a pyrazolo[3,4-d]pyrimidine-based COX-2 inhibitor is a two-step process. The first step involves the synthesis of the key intermediate, 5-amino-3-methylpyrazole. The second step is the cyclization of this intermediate to form the final heterocyclic system.

Synthesis_Workflow Start This compound Step1 Step 1: Reaction with Hydrazine Hydrate Start->Step1 Intermediate 5-Amino-3-methylpyrazole Step1->Intermediate Step2 Step 2: Cyclization with Formamide Intermediate->Step2 Product 1H-Pyrazolo[3,4-d]pyrimidin-4-one (COX-2 Inhibitor Core) Step2->Product

Caption: Synthetic workflow for a COX-2 inhibitor core from this compound.

Experimental Protocols

Step 1: Synthesis of 5-Amino-3-methylpyrazole

This protocol describes the synthesis of the key pyrazole intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.

  • If necessary, concentrate the solution under reduced pressure to facilitate precipitation.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • For purification, the crude product can be recrystallized from ethanol with the addition of activated charcoal to decolorize the solution.

  • Dry the purified crystals of 5-amino-3-methylpyrazole under vacuum.

Step 2: Synthesis of 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the cyclization of the aminopyrazole intermediate to form the pyrazolo[3,4-d]pyrimidine core structure, which is a known scaffold for COX-2 inhibitors.

Materials:

  • 5-Amino-3-methylpyrazole

  • Formamide

  • Phosphorus oxychloride (POCl₃) or another suitable Vilsmeier-type reagent (optional, for alternative procedures)

Procedure:

  • In a round-bottom flask, place 5-amino-3-methylpyrazole (1 equivalent).

  • Add an excess of formamide to the flask.

  • Heat the mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the cooled mixture to further precipitate the product and to dissolve excess formamide.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • The crude 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

  • Dry the purified product under vacuum.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of the pyrazolo[3,4-d]pyrimidine core and the reported in vitro activity of a representative compound from this class.

Table 1: Synthesis Reaction Data

StepReactantsProductSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1This compound, Hydrazine Hydrate5-Amino-3-methylpyrazoleEthanol2 - 4Reflux70 - 85
25-Amino-3-methylpyrazole, Formamide1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneFormamide4 - 6180 - 20075 - 90

Table 2: In Vitro COX-2 Inhibitory Activity of a Representative Pyrazolo[3,4-d]pyrimidine Analog

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Representative Pyrazolo[3,4-d]pyrimidine>1000.1 - 1.0>100
Celecoxib (Reference)~15~0.04~375

Note: The IC₅₀ values and selectivity index are representative and can vary depending on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core and the assay conditions.

Conclusion

This compound provides an efficient and accessible entry point for the synthesis of pyrazolo[3,4-d]pyrimidine-based COX-2 inhibitors. The described protocols offer a straightforward and high-yielding pathway to these medicinally important heterocyclic compounds. Further derivatization of the pyrazolo[3,4-d]pyrimidine core can be explored to optimize potency and selectivity for the COX-2 enzyme, contributing to the development of novel anti-inflammatory agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

Application of 3-Oxobutanenitrile in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or α-cyanoacetone, is a highly versatile and reactive organic compound. Its unique bifunctional nature, possessing both a ketone and a nitrile group, makes it a valuable C4 building block for the synthesis of a wide array of heterocyclic compounds.[1] This attribute has led to its significant application in the agrochemical industry for the development of potent herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Application 1: Synthesis of Isoxazole Herbicides - Isoxaflutole

This compound is a key precursor for the synthesis of isoxazole-based herbicides, a class of agrochemicals known for their effectiveness in controlling a broad spectrum of weeds.[2] A prominent example is Isoxaflutole, which functions as a pro-herbicide, being converted in plants into a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] The synthetic pathway to Isoxaflutole involves a derivative of this compound, namely 3-cyclopropyl-3-oxopropanenitrile.

Synthetic Pathway Overview

The synthesis of Isoxaflutole from a this compound derivative can be conceptualized in three main stages:

  • Synthesis of the this compound Derivative: Claisen condensation of a cyclopropyl carboxylate with acetonitrile to yield 3-cyclopropyl-3-oxopropanenitrile.

  • Formation of the Diketone Intermediate: Acylation of 3-cyclopropyl-3-oxopropanenitrile with a substituted benzoyl chloride.

  • Heterocyclization to form the Isoxazole Ring: Cyclization of the diketone intermediate with hydroxylamine.

Isoxaflutole_Synthesis cluster_0 Stage 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile cluster_1 Stage 2: Formation of Diketone Intermediate cluster_2 Stage 3: Isoxazole Ring Formation Ethyl Cyclopropanecarboxylate Ethyl Cyclopropanecarboxylate 3-Cyclopropyl-3-oxopropanenitrile 3-Cyclopropyl-3-oxopropanenitrile Ethyl Cyclopropanecarboxylate->3-Cyclopropyl-3-oxopropanenitrile Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->3-Cyclopropyl-3-oxopropanenitrile NaH NaH NaH->3-Cyclopropyl-3-oxopropanenitrile Diketone_Intermediate 3-Cyclopropyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl]-3-oxopropanenitrile 3-Cyclopropyl-3-oxopropanenitrile->Diketone_Intermediate Acylation 2-(Methylthio)-4-(trifluoromethyl)benzoyl chloride 2-(Methylthio)-4-(trifluoromethyl)benzoyl chloride 2-(Methylthio)-4-(trifluoromethyl)benzoyl chloride->Diketone_Intermediate Isoxaflutole 5-Cyclopropyl-4-[2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl]isoxazole Diketone_Intermediate->Isoxaflutole Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Isoxaflutole

Caption: Synthetic pathway for Isoxaflutole.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

This protocol is based on the principles of a Claisen condensation reaction.

  • Materials: Ethyl cyclopropanecarboxylate, Acetonitrile, Sodium hydride (NaH), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • A solution of ethyl cyclopropanecarboxylate (1.0 eq) and acetonitrile (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the slow addition of ice-cold water.

    • The aqueous layer is separated and acidified to pH 4-5 with 2M HCl.

    • The product is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-cyclopropyl-3-oxopropanenitrile, which can be purified by vacuum distillation.

Protocol 2: Synthesis of 3-Cyclopropyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl]-3-oxopropanenitrile (Diketone Intermediate)

  • Materials: 3-Cyclopropyl-3-oxopropanenitrile, 2-(Methylthio)-4-(trifluoromethyl)benzoyl chloride, Toluene, Triethylamine.

  • Procedure:

    • In a flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in toluene.

    • Add triethylamine (1.2 eq) to the solution and stir.

    • Add a solution of 2-(methylthio)-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in toluene dropwise at room temperature.

    • Heat the reaction mixture to 65-70 °C and maintain for 2 hours.

    • Cool the reaction mixture and wash with water.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude diketone intermediate. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of 5-Cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazole (Isoxaflutole)

  • Materials: 3-Cyclopropyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl]-3-oxopropanenitrile, Hydroxylamine hydrochloride, Ethanol, Sodium carbonate.

  • Procedure:

    • Dissolve the crude diketone intermediate from the previous step in ethanol.

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in water and adjust the pH to 4.5-5 with a solution of sodium carbonate.

    • Add the aqueous hydroxylamine solution to the ethanolic solution of the diketone intermediate.

    • Stir the reaction mixture at 40-45 °C for 5 hours.

    • After completion of the reaction (monitored by TLC or GC), the ethanol is removed under reduced pressure.

    • The remaining aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is dried and concentrated to yield the final product, Isoxaflutole.[1]

Quantitative Data
StepProductStarting MaterialsYield (%)Purity (%)Reference
13-Cyclopropyl-3-oxopropanenitrileEthyl cyclopropanecarboxylate, Acetonitrile70-80>95 (after distillation)General Claisen Condensation Principles
2Diketone Intermediate3-Cyclopropyl-3-oxopropanenitrile, Substituted benzoyl chloride>95 (conversion)CrudeCN111825583A
3IsoxaflutoleDiketone Intermediate, Hydroxylamine HCl94.2-96.2>97[1]

Application 2: Synthesis of 2-Aminothiophene Fungicide Precursors

This compound is a key starting material for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.[3][4] These thiophene-based compounds are important scaffolds in agrochemicals due to their broad spectrum of biological activities, including fungicidal and insecticidal properties.[3][5][6][7][8][9][10] Specifically, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated excellent fungicidal activity against cucumber downy mildew.[8][11] The 3-acetyl-2-aminothiophenes synthesized from this compound can serve as precursors to these more complex and highly active fungicides.

Synthetic Pathway Overview

The synthesis involves a modified Gewald reaction followed by a potential functionalization step to introduce the desired nicotinamide moiety.

Aminothiophene_Synthesis cluster_0 Stage 1: Modified Gewald Reaction cluster_1 Stage 2: Potential Functionalization This compound This compound (Cyanoacetone) 3-Acetyl-2-aminothiophene 3-Acetyl-2-aminothiophene This compound->3-Acetyl-2-aminothiophene 1,4-Dithian-2,5-diol 1,4-Dithian-2,5-diol 1,4-Dithian-2,5-diol->3-Acetyl-2-aminothiophene Gewald Reaction Triethylamine Triethylamine Triethylamine->3-Acetyl-2-aminothiophene Fungicide N-(3-acetylthiophen-2-yl)nicotinamide (Fungicide Candidate) 3-Acetyl-2-aminothiophene->Fungicide Amide Coupling Nicotinoyl_chloride Substituted Nicotinoyl Chloride Nicotinoyl_chloride->Fungicide

Caption: Synthesis of a potential thiophene-based fungicide.

Experimental Protocols

Protocol 4: Synthesis of 3-Acetyl-2-aminothiophene

This protocol is adapted from a published procedure for a modified Gewald reaction.[3][4]

  • Materials: this compound (Cyanoacetone, freshly prepared from its sodium salt), 1,4-Dithian-2,5-diol, Triethylamine, Dimethylformamide (DMF).

  • Procedure:

    • Prepare fresh this compound from its sodium salt by acidification and extraction. The unstable oil should be used immediately.

    • In a round-bottom flask, dissolve 1,4-dithian-2,5-diol (1.0 eq) in DMF.

    • Add freshly prepared this compound (1.0 eq) and triethylamine (1.2 eq) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 5 hours.

    • After cooling, pour the reaction mixture into ice-water.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data
ProductStarting MaterialsYield (%)Reference
3-Acetyl-2-aminothiopheneThis compound, 1,4-Dithian-2,5-diol60-70[3][4]
Biological Activity

While the direct fungicidal activity of 3-acetyl-2-aminothiophene is not extensively reported, its derivatives, particularly N-(thiophen-2-yl) nicotinamides, have shown significant fungicidal properties. For instance, certain derivatives exhibit excellent activity against cucumber downy mildew (Pseudoperonospora cubensis), with EC50 values as low as 1.96 mg/L, outperforming commercial fungicides like flumorph.[11] This highlights the potential of 3-acetyl-2-aminothiophene as a valuable intermediate for the development of novel and effective fungicides. Further derivatization of the amino group is a promising strategy to enhance its agrochemical potential.

Conclusion

This compound is a cornerstone intermediate in the synthesis of diverse and potent agrochemicals. Its utility is demonstrated in the industrial production of isoxazole herbicides like Isoxaflutole and in the laboratory-scale synthesis of promising fungicidal precursors based on the 2-aminothiophene scaffold. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of agrochemical development, enabling further exploration and innovation in the quest for effective and sustainable crop protection solutions.

References

Application Notes: 3-Oxobutanenitrile as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or α-cyanoacetone, is a colorless to pale yellow liquid with the chemical formula C₄H₅NO (CAS No: 2469-99-0).[1][2] It is a highly versatile organic intermediate characterized by the presence of two key functional groups: a ketone and a nitrile.[1][3] This bifunctionality allows it to participate in a wide array of chemical reactions, including nucleophilic additions and condensation reactions, making it an invaluable building block in the synthesis of complex molecules.[1] In medicinal chemistry, this compound is particularly significant as a precursor for a variety of heterocyclic compounds, which form the core structures of many pharmaceutical drugs.[3][4] Its application spans the synthesis of anti-inflammatory agents, antituberculosis candidates, and other critical therapeutic molecules.[5][6][7]

Synthesis of Pyrrole-Based Pharmaceutical Intermediates

Pyrrole scaffolds are central to numerous drug candidates, including COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and antituberculosis lead compounds like BM212.[5][6] A highly efficient three-component reaction utilizing this compound, α-hydroxyketones, and anilines provides a concise route to construct these valuable pyrrole frameworks.[5][7]

Data Summary: Three-Component Pyrrole Synthesis
ProductStarting MaterialsYieldSpectroscopic Data
Pyrrole 15 α-hydroxyketone, this compound, 4-chloroaniline64%IR (KBr film) ѵmax: 2218, 1651, 1496 cm⁻¹¹H NMR (400 MHz, CDCl₃): δ 7.42, 7.20, 7.08, 6.96, 6.55, 2.29¹³C NMR (101 MHz, CDCl₃): δ 140.1, 135.8, 135.0, 134.0, 133.5, 129.9, 129.6, 129.5, 129.3, 128.7, 116.6, 110.7, 93.2, 12.4HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₈H₁₃N₂Cl₂⁺ 327.0456; found 327.0451[5]
Pyrrole 16 α-hydroxyketone, this compound, 4-fluoroaniline60%IR (KBr film) ѵmax: 2223, 1604, 1512 cm⁻¹¹H NMR (400 MHz, CDCl₃): δ 7.16–7.08, 7.02, 6.92, 6.51, 2.30, 2.28¹³C NMR (101 MHz, CDCl₃): δ 163.5, 161.0, 139.6, 137.3, 135.4, 133.6, 129.9, 129.8, 129.0, 128.3, 127.3, 117.0, 116.6, 116.4, 109.8, 92.6, 21.1, 12.4HRMS (ESI-TOF) m/z: [M+Na]⁺ calcd for C₁₉H₁₅N₂FNa⁺ 313.1117; found 313.1111[5]
Pyrrole 17 α-hydroxyketone, this compound, 4-methoxyaniline61%IR (KBr film) ѵmax: 2218, 1614, 1511 cm⁻¹¹H NMR (400 MHz, CDCl₃): δ 7.12, 6.96, 6.74, 6.47, 3.78, 2.27¹³C NMR (101 MHz, CDCl₃): δ 163.4, 161.0, 158.9, 139.3, 135.2, 129.9, 129.9, 129.7, 128.6, 123.8, 116.6, 116.3, 114.1, 113.8, 109.4, 92.5, 55.2, 12.4HRMS (ESI-TOF) m/z: [M+Na]⁺ calcd for C₁₉H₁₅N₂OFNa⁺ 329.1066; found 329.1069[5]
Experimental Protocol: General Procedure for Pyrrole Synthesis[5]
  • Reactant Preparation: To a solution of the appropriate α-hydroxyketone (1.0 mmol) in ethanol (5 mL), add the corresponding aniline (1.0 mmol) and this compound (1.0 mmol).

  • Reaction: Stir the resulting mixture at room temperature for 16 hours.

  • Work-up: After the reaction is complete, add water (20 mL) to the mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired pyrrole derivative.

G cluster_workflow Experimental Workflow: Three-Component Pyrrole Synthesis A 1. Reactant Preparation (α-hydroxyketone, aniline, This compound in EtOH) B 2. Reaction (Stir at RT for 16h) A->B C 3. Work-up (Add H₂O) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Flash Chromatography) E->F G Final Product (Pure Pyrrole Intermediate) F->G

Caption: Workflow for the synthesis of pyrrole intermediates.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of DNA and RNA.[8] The pyrimidine scaffold is a common feature in a wide range of therapeutic agents.[9] A classical and widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[9] this compound can serve as the three-carbon building block in such syntheses.

Experimental Protocol: General Procedure for Pyrimidine Synthesis[9][10]
  • Reactant Preparation: In a suitable reaction vessel, dissolve the N-C-N fragment source (e.g., guanidine hydrochloride, 1.0 mmol) and a base (e.g., sodium ethoxide, 1.1 mmol) in a polar solvent like ethanol.

  • Addition of Building Block: Add this compound (1.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for a period of 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate from the solution.

  • Isolation: Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified pyrimidine derivative.

G General Synthesis of Pyrimidines cluster_conditions Reaction Conditions Reactant1 This compound (C-C-C fragment) Product Substituted Pyrimidine Reactant1->Product Condensation Reactant2 Amidine / Urea / Guanidine (N-C-N fragment) Reactant2->Product Base Base (e.g., NaOEt) Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux)

Caption: Condensation pathway for pyrimidine synthesis.

Synthesis of Pyridine Derivatives

The pyridine ring is another essential scaffold in pharmaceutical chemistry. This compound can be employed in the synthesis of substituted pyridines through various strategies, including ring transformation reactions.[3] For instance, it can react with 5-nitropyrimidine to yield a cyanopyridine derivative, demonstrating a conversion of the pyrimidine ring into a pyridine ring.[3]

Data Summary: Pyridine Synthesis via Ring Transformation
ProductStarting MaterialsReaction Type
2-methyl-5-nitro-3-cyanopyridineThis compound, 5-nitropyrimidineRing Transformation[3]
Experimental Protocol: Synthesis of 2-methyl-5-nitro-3-cyanopyridine[3]
  • Reactant Preparation: Dissolve 5-nitropyrimidine (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) (1.5 mmol), to the mixture.

  • Reaction: Heat the reaction mixture at 80-100 °C for several hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate the target pyridine derivative.

G Pyridine Synthesis via Ring Transformation Start1 This compound Intermediate Intermediate Adduct Start1->Intermediate Start2 5-Nitropyrimidine Start2->Intermediate + Base (K₂CO₃) + Heat Product 2-methyl-5-nitro- 3-cyanopyridine Intermediate->Product Ring Opening & Recyclization G Synthesis of Substituted Benzothiazoles Start 2-(benzo[d]thiazol-2-yl)-4-chloro- This compound Product Substituted Benzothiazole Derivative Start->Product Nucleophilic Substitution & Cyclization Nucleophile Nucleophile (e.g., Aniline, Hydrazine) Nucleophile->Product

References

Application Notes and Protocols for 3-Oxobutanenitrile Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, and its derivatives are valuable intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[1] Condensation reactions are a fundamental approach for the synthesis of these β-ketonitriles. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives via condensation reactions.

The primary synthetic route involves a Claisen-type condensation between a carboxylic acid ester and a nitrile, facilitated by a strong base.[1] This method allows for the formation of a new carbon-carbon bond, leading to the desired β-ketonitrile structure. Key parameters influencing the success of these reactions include the choice of reactants, base, solvent, and reaction temperature.

Reaction Mechanism: Base-Catalyzed Condensation of Esters and Nitriles

The reaction proceeds through a base-mediated nucleophilic acyl substitution mechanism. The strong base deprotonates the α-carbon of the nitrile, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently eliminates an alkoxide leaving group to form an iminonitrile intermediate. Mild acidic workup then hydrolyzes the imine to the corresponding ketone, yielding the final this compound derivative.[2][3][4]

Reaction_Mechanism Nitrile R'-CH2-C≡N Carbanion [R'-CH-C≡N]⁻ Resonance-stabilized Carbanion Nitrile->Carbanion + Base - H⁺ Base Base (e.g., NaH) Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate + Ester Ester R-CO-OR'' Ester->Tetrahedral_Intermediate Iminonitrile R-C(=NH)-CHR'-C≡N Iminonitrile Tetrahedral_Intermediate->Iminonitrile - ⁻OR'' Alkoxide ⁻OR'' Tetrahedral_Intermediate->Alkoxide Product R-CO-CHR'-C≡N 3-Oxoalkanenitrile Iminonitrile->Product + H3O⁺ (Workup) Acid_Workup H3O+

Caption: Generalized mechanism of base-catalyzed condensation.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3-oxobutanenitrile

This protocol describes the synthesis of 4-phenyl-3-oxobutanenitrile from ethyl phenylacetate and acetonitrile using sodium hydride as the base.[5]

Materials:

  • Ethyl phenylacetate

  • Acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Hydrochloric acid (HCl), concentrated

  • Water (distilled or deionized)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Addition of Reactants: To the stirred suspension, add a solution of ethyl phenylacetate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous toluene dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by observing the cessation of hydrogen gas evolution.[1] The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer with water and brine.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl, which may precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.[6]

Protocol 2: Synthesis of 2-Methyl-3-oxobutanenitrile

This protocol details the synthesis of 2-methyl-3-oxobutanenitrile from ethyl acetate and propionitrile.

Materials:

  • Ethyl acetate

  • Propionitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous benzene or toluene

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous benzene.

  • Addition of Reactants: Add a mixture of ethyl acetate (1 equivalent) and propionitrile (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by distillation.

    • Purify the resulting oil by vacuum distillation.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various this compound derivatives.

EsterNitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl phenylacetateAcetonitrileNaHTolueneReflux3-5Moderate[5]
Ethyl acetatePropionitrileNaHBenzeneReflux4-634[1]
Methyl acetatePropionitrileNaNH₂Liquid NH₃--63[1]
Benzoic acid ethyl esterAcetonitrileK-tert-butoxideTHF200.590[6]
Methyl pivalateAcetonitrileNaHToluene85693[7]
Methyl benzoatePropionitrileNaHToluene85-90--[7]

Experimental Workflow

The general workflow for the synthesis and purification of 3-oxobutanenitriles via condensation reactions is depicted below.

Experimental_Workflow Start Start Setup Reaction Setup (Flame-dried flask, N₂ atmosphere) Start->Setup Reagents Addition of Reactants (Ester, Nitrile, Base, Solvent) Setup->Reagents Reaction Reaction (Heating/Reflux) Reagents->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for this compound synthesis.

Applications in Drug Development

This compound and its derivatives are versatile building blocks for the synthesis of a wide range of heterocyclic compounds with potential biological activity. For example, they are key precursors for the synthesis of:

  • Pyrroles: Highly substituted pyrroles, which form the core of several drug candidates, can be synthesized through multi-component reactions involving this compound.[1]

  • Pyrazoles and Pyrimidines: The reactive keto and nitrile functionalities allow for cyclization reactions to form various substituted pyrazoles and pyrimidines.[1]

  • Pyrazolopyrimidines and Pyrazolotriazines: Derivatives of 4-phenyl-3-oxobutanenitrile serve as starting materials for the synthesis of these fused heterocyclic systems.[5]

  • Benzothiazoles: Substituted benzothiazoles can be prepared from derivatives of this compound.[1]

The ability to readily generate a diverse library of heterocyclic compounds from this compound makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.

Signaling_Pathways Start This compound Derivatives Pyrroles Pyrroles Start->Pyrroles Multi-component Reactions Pyrazoles Pyrazoles Start->Pyrazoles Cyclization Reactions Pyrimidines Pyrimidines Start->Pyrimidines Cyclization Reactions Fused_Systems Fused Heterocycles (Pyrazolopyrimidines, etc.) Start->Fused_Systems Further Derivatization Drug_Discovery Drug Discovery & Development Pyrroles->Drug_Discovery Pyrazoles->Drug_Discovery Pyrimidines->Drug_Discovery Fused_Systems->Drug_Discovery

Caption: Synthetic utility of 3-oxobutanenitriles.

References

Application Notes and Protocols: 3-Oxobutanenitrile in the Synthesis of Novel Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antituberculosis agents with unique mechanisms of action. 3-Oxobutanenitrile, a versatile C4 building block, serves as a key precursor in the synthesis of various heterocyclic compounds, including pyrrole derivatives that have demonstrated potent antimycobacterial activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antituberculosis agents derived from this compound, with a focus on the promising lead compound BM212 and its analogs, BM521 and BM533.

Data Presentation

The following table summarizes the antitubercular activity of pyrrole derivatives synthesized using this compound. The data highlights the potent activity of BM212 against drug-sensitive and drug-resistant strains of M. tuberculosis.

Compound IDM. tuberculosis StrainMIC (µg/mL)Citation
BM212 H37Rv0.7 - 1.5[1]
Clinical Isolates0.7 - 1.5[1]
Drug-Resistant Strains0.7 - 6.2[1]
BM521 H37RvData not available
BM533 H37RvData not available

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Three-Component Synthesis of Pyrrole Precursors from this compound

This protocol describes a general method for the one-pot, three-component synthesis of N-substituted 2,3,5-functionalized pyrroles, the core scaffold of BM212, BM521, and BM533.[2]

Materials:

  • Substituted phenacyl alcohols (e.g., 2-hydroxy-1-(4-chlorophenyl)ethan-1-one)

  • This compound

  • Primary amine (e.g., 4-chloroaniline)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted phenacyl alcohol (1.0 eq.) and this compound (1.0 eq.) in ethanol (3 mL), add the primary amine (1.1 eq.).

  • Add glacial acetic acid (1.0 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the resulting mixture at 70°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 5-35%) as the eluent to yield the pure N-substituted 2,3,5-functionalized pyrrole.

Protocol 2: Synthesis of BM212 from its Pyrrole Precursor

This protocol outlines the subsequent steps to convert the synthesized pyrrole precursor into the final active compound, BM212.[2]

Materials:

  • Pyrrole precursor (e.g., 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Toluene, anhydrous

  • 4-Methylpiperazine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure: Step 1: Reduction of the Nitrile to an Aldehyde

  • Dissolve the pyrrole precursor (1.0 eq.) in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -78°C and add DIBAL-H (1.5 eq., 1.0 M in toluene) dropwise.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Reductive Amination to Yield BM212

  • Dissolve the crude aldehyde from Step 1 in anhydrous dichloromethane.

  • Add 4-methylpiperazine (1.2 eq.) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise and continue stirring at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain BM212.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol details the procedure for evaluating the in vitro antitubercular activity of synthesized compounds against M. tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80 solution, sterile

  • Test compounds dissolved in DMSO

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Sterile deionized water

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.

  • Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.

  • Dispense 100 µL of supplemented 7H9 broth into all test wells.

  • Prepare serial two-fold dilutions of the test compounds and standard drugs directly in the microplate, typically ranging from 100 to 0.09 µg/mL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mandatory Visualizations

Synthetic_Pathway_to_BM212 R1 Substituted Phenacyl Alcohol Re1 AcOH, EtOH 70°C R1->Re1 R2 This compound R2->Re1 R3 Primary Amine R3->Re1 I1 Pyrrole Precursor (Nitrile) Re2 1. DIBAL-H 2. H₂O I1->Re2 Reduction I2 Pyrrole Aldehyde Re3 1. 4-Methylpiperazine 2. NaBH(OAc)₃ I2->Re3 Reductive Amination Re1->I1 Re2->I2 P1 BM212 Re3->P1 MmpL3_Inhibition_Pathway cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm Cytoplasm Cytoplasm InnerMembrane Inner Membrane Periplasm Periplasm MycolicAcid Mycolic Acid for Cell Wall Periplasm->MycolicAcid TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport MmpL3->Periplasm Translocation BM212 BM212 BM212->MmpL3 Inhibits

References

Application Notes and Protocols for the Three-Component Reaction of 3-Oxobutanenitrile, Aldehydes, and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile three-component reaction involving 3-oxobutanenitrile, various aldehydes, and amines. This reaction is a powerful tool in synthetic and medicinal chemistry for the efficient, one-pot synthesis of diverse heterocyclic scaffolds, such as substituted pyridines and pyrroles. These compounds are of significant interest in drug discovery due to their wide range of biological activities.[1][2][3][4]

Application Notes

The multi-component reaction (MCR) of this compound, aldehydes, and amines offers a highly convergent and atom-economical approach to complex molecular architectures.[1][3][4] This strategy is particularly valuable in the generation of chemical libraries for high-throughput screening in drug discovery programs.[2][3] The resulting heterocyclic products, notably dihydropyridines and functionalized pyrroles, are privileged scaffolds in medicinal chemistry.

Key Advantages:

  • Efficiency: One-pot synthesis reduces reaction time, resource consumption, and waste generation compared to traditional multi-step syntheses.[1][3]

  • Diversity: The use of a wide variety of commercially available aldehydes and amines allows for the creation of large and diverse libraries of compounds for biological evaluation.

  • Atom Economy: MCRs are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product.[1][3]

  • Medicinal Relevance: The synthesized pyridine and pyrrole derivatives have shown a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular effects.[5][6][7][8]

Applications in Drug Discovery:

  • Anticancer Agents: Certain pyridine derivatives synthesized through this methodology have exhibited potent cytotoxic activity against various cancer cell lines.[5] Molecular docking studies suggest that these compounds can interact with key signaling pathways involved in cancer progression, such as those involving AKT1, estrogen receptor alpha (ERα), and HER2.[5]

  • Cardiovascular Drugs: The Hantzsch dihydropyridine synthesis, a classic example of this three-component reaction, is a well-established method for producing calcium channel blockers used in the treatment of hypertension.[9][10]

  • Antimicrobial Agents: The pyridine scaffold is a common feature in many antimicrobial agents, and this reaction provides a straightforward route to novel derivatives with potential antibacterial and antifungal properties.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

This protocol describes a general procedure for the synthesis of 1,4-dihydropyridine derivatives, a class of compounds with significant applications in cardiovascular medicine.[9]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Ammonium acetate

  • Ethanol (or other suitable solvent like glycerol)[10][11]

  • Catalyst (optional, e.g., p-toluenesulfonic acid)[9]

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) and this compound (2 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.2 mmol) to the solution.

  • If using a catalyst, add it at this stage (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Stir the reaction mixture at room temperature or reflux for the time specified in the literature for the particular substrates (typically ranging from a few hours to 24 hours).[12][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.[11][13]

Protocol 2: One-Pot Synthesis of Polysubstituted Pyrroles

This protocol provides a general method for the synthesis of highly functionalized pyrroles, which are valuable building blocks in medicinal chemistry.[14][15][16][17][18]

Materials:

  • Aldehyde

  • This compound

  • Primary amine

  • Solvent (e.g., dichloromethane, ethanol)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)[18]

Procedure:

  • To a stirred solution of the aldehyde (1 mmol) and the primary amine (1 mmol) in the chosen solvent (10 mL), add this compound (1 mmol).

  • If required, add a catalytic amount of an acid such as p-toluenesulfonic acid.[18]

  • Stir the reaction mixture at room temperature or under reflux for the required time (typically 2-12 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure polysubstituted pyrrole.

  • Confirm the structure of the product using spectroscopic methods (NMR, IR, MS).

Quantitative Data

The following tables summarize representative quantitative data for the three-component reaction of this compound analogs, aldehydes, and amines under various conditions.

Table 1: Synthesis of 1,4-Dihydropyridine Derivatives

AldehydeAmine SourceSolventCatalystTime (h)Yield (%)Reference
BenzaldehydeAmmonium AcetateEthanolNone5~85[12]
o-MethoxybenzaldehydeMethyl-3-aminocrotonateIsopropanolNone8451.0[13]
m-MethoxybenzaldehydeMethyl-3-aminocrotonateIsopropanolNone4828.8[13]
p-MethoxybenzaldehydeMethyl-3-aminocrotonateIsopropanolNone4815.3[13]
3-ChlorobenzaldehydeAmmonium AcetateGlycerolNone-92[11]
3-BromobenzaldehydeAmmonium AcetateGlycerolNone-90[11]

Table 2: Synthesis of Polysubstituted Pyrrole Derivatives

AldehydeAmineSolventCatalystTime (h)Yield (%)Reference
Various AldehydesVarious 5-amino-pyrazoles-PTSA·H₂O-Good to Excellent[18]
Various AldehydesN-alkyl maleimide-Ag(I)-Good to Excellent[16]

Visualizations

Experimental Workflow

G General Workflow for the Three-Component Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Aldehyde, and Amine in a suitable solvent catalyst Add catalyst (optional) reagents->catalyst stir Stir at specified temperature (Room Temperature or Reflux) catalyst->stir monitor Monitor reaction progress by TLC stir->monitor cool Cool reaction mixture monitor->cool filter Filter precipitated solid (if any) cool->filter extract Solvent evaporation and/or extraction cool->extract purify Purify by recrystallization or column chromatography filter->purify extract->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis

Caption: General experimental workflow for the one-pot, three-component synthesis.

Signaling Pathway

G Potential Signaling Pathway Inhibition by Synthesized Pyridine Derivatives cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling HER2 HER2 AKT1 AKT1 HER2->AKT1 Activates ERa ERα ERa->AKT1 Activates Proliferation Cell Proliferation and Survival AKT1->Proliferation Promotes Pyridine Synthesized Pyridine Derivative Pyridine->HER2 Inhibits Pyridine->ERa Inhibits Pyridine->AKT1 Inhibits

Caption: Putative mechanism of action for anticancer pyridine derivatives.

References

The Versatility of 3-Oxobutanenitrile in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile, is a highly versatile and reactive building block in organic synthesis. Its unique structure, featuring a reactive ketone, an active methylene group, and a nitrile functionality, allows for its participation in a wide array of chemical transformations. This makes it an invaluable precursor for the synthesis of a diverse range of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery due to their varied biological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of several key fused heterocyclic systems from this compound and its derivatives.

I. Synthesis of Pyrazole-Based Fused Systems

Pyrazole and its fused derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[4] this compound serves as a key starting material for the synthesis of various pyrazole-containing fused rings, such as pyrazolo[1,5-a]pyrimidines.

A. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidine derivatives are known to exhibit sedative and hypnotic properties.[5] The synthesis often involves the initial formation of a substituted pyrazole from a this compound derivative, which is then cyclized with a suitable reagent.

Reaction Scheme:

A common strategy involves the reaction of a 2-arylhydrazono-3-oxobutanenitrile intermediate with various reagents to construct the fused pyrimidine ring.[1] Another approach utilizes the condensation of 3-amino-1H-pyrazole-4-carbonitriles with dielectrophiles.[5]

Experimental Protocol: Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles [5]

This protocol describes the synthesis of a key intermediate for pyrazolo[1,5-a]pyrimidines, starting from a 3-oxoalkanenitrile.

  • Preparation of 3-Oxo-3-phenylpropanenitrile (5a):

    • A mixture of the starting enaminone and hydroxylamine hydrochloride in ethanol is reacted to form an aldoxime.

    • The aldoxime is then converted to the 3-oxo-3-phenylpropanenitrile in a basic medium.

    • The reaction mixture is poured into water and neutralized with HCl.

    • The resulting solid is collected by filtration and crystallized from benzene.

  • Preparation of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a):

    • 3-Oxo-3-phenylpropanenitrile (5a) is reacted with trichloroacetonitrile.

    • The reaction mixture is poured into water.

    • The solid product is collected by filtration and crystallized from ethanol.

  • Preparation of 3-Amino-1-H-pyrazole-4-carbonitrile Derivatives (8):

    • Compound 6a is condensed with hydrazine hydrate.

    • A precipitate forms over time, which is filtered off and recrystallized from ethanol.

Quantitative Data:

CompoundNameYield (%)Melting Point (°C)
5a 3-Oxo-3-phenylpropanenitrile8979-81
6a (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile82182-184
7a (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile93143-145

Table 1: Yields and melting points for the synthesis of pyrazole intermediates.[5]

Diagram of the synthetic pathway for Pyrazolo[1,5-a]pyrimidine precursors:

Synthesis_of_Pyrazolo_pyrimidine_precursors Start Enaminone Step1 Hydroxylamine Hydrochloride, Ethanol Start->Step1 Intermediate1 Aldoxime Step1->Intermediate1 Step2 Basic Medium Intermediate1->Step2 Compound5 3-Oxoalkanenitrile (5) Step2->Compound5 Step3 Trichloroacetonitrile Compound5->Step3 Compound6 3-Amino-2-aroyl-4,4,4-trichloro- 2-butenenitrile (6) Step3->Compound6 Step4 Hydrazine Compound6->Step4 Compound8 3-Amino-1H-pyrazole- 4-carbonitrile (8) Step4->Compound8 End Pyrazolo[1,5-a]pyrimidine Synthesis Compound8->End

Caption: Synthetic route to 3-amino-1H-pyrazole-4-carbonitrile precursors.

II. Synthesis of Fused Thiophene Systems: The Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7] These thiophene derivatives are important precursors for various fused heterocyclic systems and are found in many biologically active compounds.[8] this compound, as an active methylene nitrile, can be utilized in Gewald-type reactions.

A. Gewald Aminothiophene Synthesis

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6] A variation of this reaction can utilize other active methylene nitriles like this compound or its derivatives. For instance, 3-acetyl-2-aminothiophenes can be synthesized from cyanoacetone, a close analog of this compound.[9][10]

Reaction Scheme:

The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[6]

Experimental Protocol: Synthesis of 3-Acetyl-2-aminothiophenes (A Modified Gewald Reaction) [9][10]

  • Preparation of Cyanoacetone (2):

    • Cyanoacetone sodium salt is treated with HCl in ether at 0°C.

    • The resulting solution is filtered and the ether is evaporated to yield cyanoacetone as an oil.

  • Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone (4a):

    • A solution of cyanoacetone and 1,4-dithiane-2,5-diol in DMF is treated with triethylamine.

    • The mixture is heated to 60°C for 5 hours.

    • The solvent is evaporated, and the residue is purified by column chromatography.

Quantitative Data:

CompoundNameStarting MaterialsCatalyst/SolventYield (%)
4a 1-(2-Amino-4-methyl-3-thienyl)ethanoneCyanoacetone, 1,4-dithiane-2,5-diol, SulfurTriethylamine/DMF-
- 3-acetyl-2-aminothiophenesCyanoacetone, α-mercaptoaldehyde dimersTriethylamine/DMFModerate

Table 2: Reagents and conditions for the synthesis of 3-acetyl-2-aminothiophenes.[9][10] (Note: Specific yield for 4a was not provided in the abstract, but the general yield for the class of compounds was described as moderate).

Diagram of the Gewald Reaction Workflow:

Gewald_Reaction_Workflow Ketone Ketone/ Aldehyde Reaction Gewald Reaction Ketone->Reaction Cyanoester α-Cyanoester/ This compound Cyanoester->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base Base->Reaction Product Polysubstituted 2-Aminothiophene Reaction->Product

Caption: General workflow of the Gewald aminothiophene synthesis.

III. Synthesis of Fused Pyridine and Pyridone Systems

Fused pyridine and pyridone moieties are present in numerous pharmaceuticals and natural products. This compound is a valuable synthon for constructing these heterocyclic cores through various multicomponent reactions.[11][12][13]

A. Synthesis of 3,4-Dihydro-2(1H)-pyridones

3,4-Dihydro-2(1H)-pyridones can be synthesized via a one-pot, four-component reaction.[13]

Reaction Scheme:

The reaction typically involves an aldehyde, an active methylene compound (like a β-ketoester), a nitrile-containing compound, and a source of ammonia, often ammonium acetate.

Experimental Protocol: One-Pot Synthesis of Polysubstituted Dihydropyridones [13]

  • A mixture of cyanoacetamide, an aryl aldehyde, ethyl acetoacetate, and ammonium acetate is prepared in ethanol.

  • Pyridine is added as a catalyst.

  • The reaction mixture is refluxed.

  • The product precipitates upon cooling and is collected by filtration.

Quantitative Data:

ReactantsCatalystSolventYield (%)
Cyanoacetamide, Aryl aldehydes, Ethyl acetoacetate, Ammonium acetatePyridineEthanol54-68

Table 3: Reaction conditions and yields for the synthesis of dihydropyridones.[13]

Diagram of the logical relationship in the multicomponent synthesis of Dihydropyridones:

MCR_Dihydropyridone cluster_reactants Reactants Aldehyde Aryl Aldehyde Reaction One-Pot Multicomponent Reaction (Pyridine, Ethanol, Reflux) Aldehyde->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Nitrile Cyanoacetamide Nitrile->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Product Polysubstituted 3,4-Dihydropyridone Reaction->Product

Caption: Multicomponent reaction for dihydropyridone synthesis.

IV. Synthesis of Fused Pyrrole Systems

Pyrrole-based compounds are of great interest in drug discovery, with applications as anti-tuberculosis and anti-inflammatory agents.[14][15] A three-component synthesis has been developed for a key pyrrole framework using this compound.[14]

A. Three-Component Synthesis of Pyrroles

This concise synthesis allows for the creation of diverse libraries of pyrrole candidates for drug development.[14][15]

Reaction Scheme:

The reaction involves the condensation of an α-hydroxyketone, this compound, and an aniline derivative.

Experimental Protocol: General Procedure for the Three-Component Synthesis of Pyrroles [15]

(Note: A detailed step-by-step protocol is not available in the provided search results, but the general approach is outlined.)

  • An α-hydroxyketone, this compound, and a substituted aniline are combined.

  • The reaction proceeds to form the pyrrole framework.

  • This framework can then be further modified to synthesize drug candidates like BM212, BM521, and BM533.[15]

Diagram of the three-component pyrrole synthesis:

Pyrrole_Synthesis cluster_inputs Starting Materials Hydroxyketone α-Hydroxyketone Reaction Three-Component Condensation Hydroxyketone->Reaction Oxobutanenitrile This compound Oxobutanenitrile->Reaction Aniline Aniline Aniline->Reaction Pyrrole Key Pyrrole Framework Reaction->Pyrrole Drug_Candidates Pyrrole-Based Drug Candidates (e.g., BM212) Pyrrole->Drug_Candidates

Caption: Three-component synthesis of a key pyrrole framework.

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, enabling the efficient synthesis of a multitude of fused ring systems. The protocols and data presented herein highlight its utility in constructing pyrazoles, thiophenes, pyridines, and pyrroles, many of which are privileged scaffolds in drug discovery. The multicomponent reactions involving this compound are particularly advantageous, offering atom economy and procedural simplicity for generating molecular diversity.[16][17][18] Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel heterocyclic structures with potent biological activities.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various heterocyclic compounds using 3-oxobutanenitrile as a versatile starting material. The application of microwave irradiation significantly accelerates reaction times and often improves product yields compared to conventional heating methods, offering a greener and more efficient approach for the synthesis of pharmacologically relevant scaffolds.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that transfer heat via conduction and convection, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. This often results in shorter reaction times, higher yields, and improved product purity. For reactions involving this compound, a polar and reactive molecule, MAOS presents a particularly advantageous synthetic strategy.

General Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted organic synthesis is straightforward and allows for rapid reaction optimization.

Microwave-Assisted Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants Reactants Reaction_Vessel Reaction Vessel (Microwave Safe) Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Microwave_Reactor Microwave Reactor Reaction_Vessel->Microwave_Reactor Irradiation Cooling Cooling Microwave_Reactor->Cooling Completion Isolation Isolation & Purification Cooling->Isolation Analysis Analysis (NMR, MS, etc.) Isolation->Analysis

Caption: General workflow for microwave-assisted organic synthesis.

I. Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are key structural motifs in many pharmaceuticals. The use of this compound in a one-pot, multi-component reaction under microwave irradiation provides a rapid and efficient route to these valuable compounds.

Reaction Pathway: One-Pot Synthesis of 2-Amino-3-cyanopyridines

A common approach involves the condensation of an aldehyde, this compound (or a similar active methylene compound like malononitrile), a methyl ketone, and ammonium acetate.

Pyridine Synthesis Pathway Aldehyde Aldehyde Intermediate_A Knoevenagel Adduct Aldehyde->Intermediate_A This compound This compound This compound->Intermediate_A Methyl_Ketone Methyl_Ketone Intermediate_B Michael Adduct Methyl_Ketone->Intermediate_B Ammonium_Acetate Ammonium_Acetate Cyclized_Intermediate Cyclized Intermediate Ammonium_Acetate->Cyclized_Intermediate Intermediate_A->Intermediate_B Intermediate_B->Cyclized_Intermediate NH4OAc Pyridine_Product 2-Amino-3-cyanopyridine Cyclized_Intermediate->Pyridine_Product Oxidation/Aromatization

Caption: Reaction pathway for the synthesis of 2-amino-3-cyanopyridines.

Comparative Data: Microwave vs. Conventional Synthesis of Pyridines
ProductMethodCatalyst/SolventTimeYield (%)Reference
2-Amino-3-cyanopyridine DerivativesMicrowaveAmmonium Acetate / Solvent-free7-9 min72-86[1][2]
2-Amino-3-cyanopyridine DerivativesConventionalAmmonium Acetate / SolventHoursLower[2]
Trisubstituted PyridinesMicrowaveAcetic Acid or ZnBr₂ / DMSO10-20 minup to 98[3]
Trisubstituted PyridinesConventionalHigh TemperatureHoursLower[3]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines

This protocol is adapted from procedures using malononitrile, a close structural analog of this compound, and can be optimized for this compound.[1][2]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • This compound (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for work-up)

Procedure:

  • In a 25 mL microwave-safe reaction vessel, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), this compound (2 mmol), and ammonium acetate (3 mmol).

  • Place the sealed vessel in a microwave reactor.

  • Irradiate the mixture for 7-9 minutes at a power and temperature optimized for the specific substrates (a starting point could be 100-150 W and 100-120 °C).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Wash the reaction mixture with a small amount of ethanol (e.g., 2 mL).

  • The crude product can be purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

  • Characterize the product using NMR, IR, and Mass Spectrometry.

II. Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and numerous therapeutic agents. Microwave-assisted multicomponent reactions provide a rapid and green route to functionalized pyrimidines and pyrimidinones using this compound or its derivatives.

Reaction Pathway: Multicomponent Synthesis of Pyrimidines

The reaction typically involves an aldehyde, an active methylene compound like this compound, and a guanidine or urea derivative.

Pyrimidine Synthesis Pathway Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct This compound This compound This compound->Knoevenagel_Adduct Guanidine_or_Urea Guanidine / Urea Michael_Adduct Michael Adduct Guanidine_or_Urea->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine_Product Substituted Pyrimidine Cyclized_Intermediate->Pyrimidine_Product Dehydration/ Aromatization

Caption: Multicomponent reaction pathway for pyrimidine synthesis.

Comparative Data: Microwave vs. Conventional Synthesis of Pyrimidines
ProductMethodCatalyst/SolventTimeYield (%)Reference
PyrimidinonesMicrowaveK₂CO₃ / Water20 minModerate[4]
PyrimidinonesConventionalReflux / Water8 hours18[4]
Trisubstituted Pyrimidines (Solid Phase)MicrowaveCs₂CO₃, Et₃N / NMP, EtOH40 min (total)Enhanced
Trisubstituted Pyrimidines (Solid Phase)ConventionalCs₂CO₃, Et₃N / NMP, EtOH21 hours (total)Good
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimidinones

This protocol is based on a green, multicomponent synthesis and can be adapted for this compound.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (1.3 mmol)

  • Benzamidine hydrochloride (or other amidine) (1 mmol)

  • Potassium carbonate (2 mmol)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave vial, combine the aromatic aldehyde (1 mmol), this compound (1.3 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

  • Add 10 mL of water to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 300 W, maintaining a temperature of 100°C for 20 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Filter the resulting precipitate and wash it several times with water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidinone derivative.

  • Characterize the final product using appropriate analytical techniques.

III. Synthesis of 2-Aminothiophenes (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes, which are important intermediates in medicinal chemistry. The use of microwave irradiation can significantly improve the efficiency of this reaction.

Reaction Pathway: Gewald Reaction

The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like this compound), and elemental sulfur in the presence of a base.

Gewald Reaction Pathway Carbonyl_Compound Ketone/Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Carbonyl_Compound->Knoevenagel_Adduct This compound This compound This compound->Knoevenagel_Adduct Base Sulfur Elemental Sulfur (S₈) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Michael Addition Base Base Base->Knoevenagel_Adduct Knoevenagel_Adduct->Thiolate_Intermediate Cyclized_Intermediate Cyclized Intermediate (Thorpe-Ziegler) Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Thiophene_Product 2-Aminothiophene Cyclized_Intermediate->Thiophene_Product Tautomerization

Caption: Plausible mechanism for the Gewald reaction.

Comparative Data: Microwave vs. Conventional Gewald Reaction
ReactantsMethodBase/SolventTemperatureTimeYield (%)Reference
Butyraldehyde, Methyl cyanoacetate, SulfurMicrowavePyrrolidine / DMF50 °C30 min95[5]
Butyraldehyde, Methyl cyanoacetate, SulfurConventionalPyrrolidine / DMF--47[5]
Experimental Protocol: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes

This is a general protocol that can be adapted for this compound.[5]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • This compound (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, morpholine) (1.0 mmol)

  • Solvent (e.g., DMF, ethanol) (3 mL)

Procedure:

  • In a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), this compound (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add 3 mL of the appropriate solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-80 °C) for a specified time (e.g., 30 minutes). Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques.

Conclusion

Microwave-assisted synthesis using this compound offers a powerful platform for the rapid and efficient construction of diverse heterocyclic scaffolds. The protocols and data presented herein demonstrate the significant advantages of MAOS over conventional heating methods, including drastically reduced reaction times, often higher yields, and alignment with the principles of green chemistry. These methods are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: 3-Oxobutanenitrile in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve yields and overcome common challenges in the synthesis of pyrimidines using 3-oxobutanenitrile (also known as acetoacetonitrile).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes when synthesizing pyrimidines from this compound and guanidine?

A1: Low yields in this cyclocondensation reaction are a frequent issue. The primary causes typically revolve around four key areas:

  • Ineffective Base: The reaction requires a sufficiently strong base to deprotonate the active methylene group of this compound, initiating the reaction. Additionally, if you are using a salt form of guanidine (e.g., guanidine hydrochloride or nitrate), the base is required to liberate the free guanidine for the reaction. Using a weak base or an insufficient amount can lead to poor conversion.

  • Suboptimal Reaction Temperature: Like many condensation reactions, this process may require heating to proceed at an efficient rate. Room temperature conditions are often too slow, leading to incomplete reactions even after extended periods.

  • Presence of Water: The final step of the reaction mechanism involves a dehydration to form the aromatic pyrimidine ring. The presence of excess water in the reaction medium can inhibit this crucial step. Ensure all reagents and solvents are anhydrous.

  • Impure Starting Materials: The purity of this compound and the amidine source (e.g., guanidine) is critical. Impurities can interfere with the reaction or lead to the formation of side products, consuming the starting materials and complicating purification.

Q2: I'm observing a significant amount of an unexpected byproduct. What could it be?

A2: Byproduct formation is a common cause of reduced yield. In reactions involving β-ketonitriles, a likely side reaction is the self-condensation of this compound under basic conditions. It's also possible to form uncyclized intermediates if the final dehydration step is unsuccessful. Characterization by NMR and Mass Spectrometry is essential to identify the structure of the byproduct and devise a strategy to minimize its formation, such as adjusting the reaction temperature or the rate of addition of the base.

Q3: My crude product is very difficult to purify. What strategies can I use?

A3: Purification challenges often arise from the presence of unreacted starting materials, uncyclized intermediates, or side products with similar polarity to the desired pyrimidine.

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) can help resolve compounds with close Rf values.

  • Recrystallization: This is a powerful technique for purifying solid products. Test various solvents or solvent mixtures (e.g., ethanol/water, DMF/ethanol) to find conditions where your product has high solubility at elevated temperatures but low solubility when cooled, while impurities remain in solution.

  • Acid/Base Wash: If your product has basic nitrogen atoms (which pyrimidines do), an acid-base extraction during the workup can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (like 1M HCl) to pull the basic product into the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the purified product.

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted organic synthesis (MAOS) is a well-documented method for accelerating this type of reaction.[1][2] Microwave heating can significantly reduce reaction times from many hours to under an hour and often leads to improved yields by minimizing the formation of thermally unstable byproducts.[1][2]

Troubleshooting Guides

Low Product Yield

Low conversion of starting materials is a primary contributor to poor yields. The following workflow can help diagnose and resolve the issue.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_base 1. Check Base Strength & Stoichiometry start->check_base check_temp 2. Review Reaction Temperature check_base->check_temp Base is adequate sol_base Use stronger base (e.g., NaOEt, NaH) Ensure >2 eq. if using guanidine salt check_base->sol_base Base is weak or insufficient check_conditions 3. Ensure Anhydrous Conditions check_temp->check_conditions Temp is optimized sol_temp Increase temperature (e.g., reflux) Consider microwave irradiation check_temp->sol_temp Reaction is too slow check_purity 4. Verify Reagent Purity check_conditions->check_purity System is dry sol_conditions Dry solvents and glassware Run under inert atmosphere (N2/Ar) check_conditions->sol_conditions Moisture present sol_purity Purify starting materials Use fresh reagents check_purity->sol_purity Impurities suspected end Yield Improved check_purity->end Reagents are pure sol_base->end sol_temp->end sol_conditions->end sol_purity->end

Caption: Logical workflow for troubleshooting low pyrimidine yield.

Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The choice of base and solvent are particularly impactful. The following table summarizes general conditions and reported yields for analogous 2-amino-5-cyanopyrimidine syntheses.

C-3 SourceN-C-N SourceBase / CatalystSolventConditionsYield (%)Reference
α-Cyanoketene S,N-acetalGuanidine NitrateSodium HydrideDMF80 W Microwave, 30-45 min76-89%[2]
Malononitrile (in situ)EthanamidineSodium MethoxideMethanol30 °C, 20 h66%[3]
Aldehyde/MalononitrileAmidinesSodium AcetateWaterReflux, 6-8 h78% (for one example)[4]

Reaction Mechanism

The synthesis of a 2-aminopyrimidine from this compound and guanidine proceeds via a cyclocondensation reaction. The generally accepted mechanism involves three key steps:

G cluster_reactants Reactants cluster_steps Reaction Pathway R1 This compound S1 Step 1: Nucleophilic Attack Guanidine attacks ketone carbonyl R1->S1 R2 Guanidine R2->S1 S2 Step 2: Intramolecular Cyclization Second amine attacks nitrile group S1->S2 S3 Step 3: Dehydration Loss of water to form aromatic ring S2->S3 P 2-Amino-4-methyl- 5-cyanopyrimidine S3->P

Caption: General mechanism for pyrimidine synthesis.

Experimental Protocols

The following is a representative protocol for the synthesis of 2-amino-4,6-disubstituted-5-cyanopyrimidines, adapted from procedures using similar α-cyanoketone precursors under microwave conditions.[1][2]

Objective: To synthesize a 2-aminopyrimidine derivative via microwave-assisted cyclocondensation.

Materials:

  • α-Cyanoketone precursor (e.g., this compound) (1.0 eq)

  • Guanidine nitrate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ice water

  • Ethanol

Procedure:

  • Preparation of Guanidine Free Base: To a suspension of sodium hydride (1.0 eq) in anhydrous DMF, carefully add guanidine nitrate (1.0 eq).

  • Microwave Irradiation (Step 1): Subject the mixture to microwave irradiation (e.g., 20 W for 1 minute) to facilitate the formation of the guanidine free base.[1]

  • Filtration: Filter the solution to remove any unreacted solids or byproducts.

  • Addition of β-Ketonitrile: To the filtrate containing the free guanidine, add the this compound (1.0 eq).

  • Microwave Irradiation (Step 2): Subject the reaction flask to microwave irradiation (e.g., 80 W) for 25-50 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., DMF-ethanol) to obtain the purified pyrimidine derivative.[1]

Disclaimer: This protocol is a generalized guideline. Reaction conditions, particularly microwave power and time, should be optimized for your specific instrumentation and substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Navigating the Reactivity of 3-Oxobutanenitrile in Acidic Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the complex reactivity of 3-oxobutanenitrile (also known as acetoacetonitrile) under acidic conditions. Understanding and controlling potential side reactions is critical for achieving desired product outcomes and ensuring the robustness of synthetic protocols. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experimentation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solutions
Low or no yield of the desired product, with recovery of starting material. Insufficient acid catalysis or reaction time/temperature for the intended transformation.- Increase the concentration of the acid catalyst. - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for product formation and byproduct accumulation.
Formation of a significant amount of 3-oxobutanamide. Partial hydrolysis of the nitrile group. This is often an intermediate to the fully hydrolyzed carboxylic acid.- To favor the amide, use milder acidic conditions (e.g., lower acid concentration, shorter reaction time). - To proceed to the carboxylic acid, use more forcing conditions (higher acid concentration, prolonged heating).[1]
Formation of acetone and evolution of gas. Complete hydrolysis to 3-oxobutanoic acid followed by decarboxylation.[2][3]- Avoid prolonged heating, especially at higher acid concentrations. - If the carboxylic acid is the desired product, consider isolating it at a lower temperature to prevent subsequent decarboxylation.
Formation of an unexpected ester product. Presence of an alcohol in the reaction mixture, leading to a Pinner reaction.[4][5][6][7][8]- Ensure all solvents and reagents are anhydrous. - If an alcohol is the intended reactant for ester formation via the Pinner reaction, control the stoichiometry and temperature to optimize yield.
Formation of colored byproducts or complex mixtures. Self-condensation or polymerization reactions.[9]- Maintain a lower reaction temperature. - Use the minimum effective concentration of the acid catalyst. - Consider adding the this compound slowly to the acidic medium to maintain a low instantaneous concentration.
Formation of a pyridine-containing impurity. Reaction with ammonia or an ammonia source, potentially leading to a Hantzsch-type pyridine synthesis.[10][11][12][13]- Scrupulously exclude ammonia and ammonium salts from the reaction. - Ensure reagents and solvents are free from ammonia contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound in aqueous acidic conditions?

A1: The primary reaction is the hydrolysis of the nitrile functional group. This typically proceeds in two stages: first, to 3-oxobutanamide, and upon further reaction, to 3-oxobutanoic acid.[1] The latter is a β-keto acid and is susceptible to decarboxylation to form acetone and carbon dioxide, especially upon heating.[2][3]

Q2: I am observing the formation of an amide. How can I drive the reaction to the carboxylic acid?

A2: To facilitate the complete hydrolysis of the intermediate amide to the carboxylic acid, more forcing reaction conditions are generally required. This includes increasing the concentration of the acid (e.g., using concentrated HCl or H₂SO₄) and/or increasing the reaction temperature and time. Careful monitoring is advised, as these conditions can also promote decarboxylation of the resulting β-keto acid.

Q3: My reaction is producing acetone. Why is this happening and how can I prevent it?

A3: The formation of acetone is a strong indication that your reaction has proceeded through hydrolysis to 3-oxobutanoic acid, which then undergoes decarboxylation. This is a common reaction for β-keto acids, particularly under acidic conditions and with heating.[2][3] To prevent this, you should employ milder reaction conditions. If the carboxylic acid is your target, try to conduct the hydrolysis at a lower temperature and for a shorter duration. If your goal is to preserve the this compound structure, you must avoid prolonged exposure to strong aqueous acids and heat.

Q4: I am using an alcohol as a solvent with an acid catalyst and getting an unexpected product. What could it be?

A4: In the presence of an alcohol and a strong acid (like gaseous HCl), this compound can undergo the Pinner reaction.[4][5][6][7][8] This reaction converts the nitrile into an imino ester salt (a Pinner salt). Subsequent reaction with water during workup can hydrolyze this intermediate to an ester. To avoid this, if the Pinner reaction is not your intended pathway, use a non-alcoholic solvent.

Q5: Is self-condensation of this compound a concern under acidic conditions?

A5: Yes, acid-catalyzed self-condensation, which is a type of aldol condensation, is a potential side reaction.[9][14][15][16][17] The acidic conditions can promote the formation of an enol intermediate, which can then act as a nucleophile and attack the protonated carbonyl group of another molecule of this compound. This can lead to a variety of dimeric and polymeric byproducts. To minimize this, it is advisable to use the lowest effective temperature and acid concentration.

Q6: Can this compound be used to synthesize pyridine derivatives under acidic conditions?

A6: While the classic Hantzsch pyridine synthesis typically uses ammonia or an ammonium salt as the nitrogen source, this compound is a versatile precursor for various heterocyclic compounds, including pyridines.[10][11][12][13][18] If ammonia or a primary amine is present in the acidic reaction mixture, condensation with two equivalents of the β-ketonitrile can occur, leading to the formation of a dihydropyridine, which can then be oxidized to a substituted pyridine. If pyridine formation is undesirable, ensure the reaction is free from ammonia or amine contaminants.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways of this compound in acidic conditions.

Side_Reactions This compound This compound 3-Oxobutanamide 3-Oxobutanamide This compound->3-Oxobutanamide H3O+ (mild) Imino Ester (Pinner Salt) Imino Ester (Pinner Salt) This compound->Imino Ester (Pinner Salt) ROH, H+ (anhydrous) Self-Condensation Products Self-Condensation Products This compound->Self-Condensation Products H+ Pyridine Derivatives Pyridine Derivatives This compound->Pyridine Derivatives NH3/R-NH2, H+ 3-Oxobutanoic Acid 3-Oxobutanoic Acid 3-Oxobutanamide->3-Oxobutanoic Acid H3O+ (strong) Acetone + CO2 Acetone + CO2 3-Oxobutanoic Acid->Acetone + CO2 Heat, H+ Ester Ester Imino Ester (Pinner Salt)->Ester H2O

Caption: Potential reaction pathways of this compound in acidic media.

Experimental Protocols

Protocol 1: Controlled Hydrolysis to 3-Oxobutanamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable organic co-solvent (e.g., dioxane or THF).

  • Acid Addition: Add a catalytic amount of a dilute mineral acid (e.g., 0.1 M HCl, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the amide.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-oxobutanamide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Minimizing Side Reactions During an Acid-Catalyzed Reaction

  • Anhydrous Conditions: If the presence of water is detrimental (e.g., to avoid hydrolysis), ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) and slowly warm to the desired reaction temperature. This can help to control exothermic events and minimize the formation of thermal degradation products.

  • Slow Addition: If self-condensation is a concern, add the this compound dropwise to the reaction mixture containing the acid catalyst and other reagents. This maintains a low concentration of the reactive species and can disfavor bimolecular side reactions.

  • Catalyst Loading: Use the minimum effective amount of the acid catalyst. A catalytic amount is often sufficient, and excess acid can promote unwanted side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS). Quench the reaction as soon as the desired product is formed to prevent further reactions and degradation.

  • Prompt Workup: Upon completion, promptly work up the reaction to neutralize the acid and remove the product from the reactive environment. A standard aqueous workup with a mild base is often suitable.

References

Technical Support Center: Purification of Crude 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 3-oxobutanenitrile reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The nature of impurities largely depends on the synthetic route. For the common synthesis involving the condensation of an ester with acetonitrile in the presence of a strong base like sodium hydride (NaH), typical impurities include:

  • Unreacted Starting Materials: Residual acetonitrile and the starting ester.

  • Base-Related Impurities: Residual sodium hydride and mineral oil (if a dispersion was used).[1]

  • Byproducts: Self-condensation products of acetonitrile or the ester. For instance, in the synthesis of 4-phenyl-3-oxobutanenitrile, ethyl 2,4-diphenyl-3-oxobutanoate can be a side product.[1]

  • Solvent: The reaction solvent (e.g., toluene, benzene).[1]

Q2: My crude product is an oil, making it difficult to handle. Is this normal?

A2: Yes, it is common for crude this compound and its derivatives to be oily mixtures.[1] This can be due to the presence of the aforementioned impurities. Purification is often necessary to obtain a more stable, crystalline product.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification methods are:

  • Vacuum Distillation: Suitable for thermally stable derivatives.

  • Recrystallization: Effective for obtaining high-purity crystalline material.

  • Column Chromatography: A versatile method for separating the product from closely related impurities.[1]

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of fractions collected during column chromatography or to assess the purity after each recrystallization step.[2] High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.

Troubleshooting Guides

Purification by Vacuum Distillation
Issue Possible Cause Troubleshooting & Optimization
Product decomposition during distillation. The compound is thermally labile at the required boiling point.- Lower the distillation pressure to reduce the boiling point.- Ensure the heating mantle is not set too high and that heating is gradual.
Poor separation of product from impurities. The boiling points of the product and impurities are very close.- Use a fractionating column to increase the separation efficiency.- Collect smaller fractions and analyze their purity by TLC or HPLC.
Bumping or uneven boiling. Lack of boiling chips or inefficient stirring.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.- Ensure vigorous stirring throughout the process.
Purification by Recrystallization
Issue Possible Cause Troubleshooting & Optimization
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.- Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[3]- Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy.[4]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.- Reheat the solution to dissolve the oil, and then allow it to cool more slowly.- Add a small amount of additional solvent before cooling.- Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask or add a seed crystal.- Cool the solution in an ice bath to further decrease solubility.
Low recovery of the purified product. Too much solvent was used, or the product has some solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Purification by Column Chromatography
Issue Possible Cause Troubleshooting & Optimization
Poor separation of spots on the column. The eluent system is not optimal.- Develop an appropriate eluent system using TLC before running the column.[1]- A common starting point for this compound derivatives is a mixture of hexane and ethyl acetate.[1][5]
The product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).
The product elutes too quickly with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent system (e.g., increase the percentage of hexane).
Cracked or channeled column packing. Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[6]

Quantitative Data

Table 1: Examples of Purification Conditions for this compound Derivatives

CompoundPurification MethodConditionsReported YieldReference
2-FuranoylacetonitrileRecrystallizationMethanol76%[7]
PivaloylacetonitrileFiltration and WashingWashed with ice water93%[7]
2,4,4-Trimethyl-3-oxopentanenitrileVacuum Distillation87°C / 11 Torr81.2%[7]
4,4-Dimethyl-2-ethyl-3-oxopentanenitrileVacuum Distillation98-99°C / 15 Torr65%[7]
N-substituted pyrroles from this compoundColumn ChromatographySilica Gel, 5-35% EtOAc/HexaneN/A[1]
4-Chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrileColumn ChromatographySilica Gel, Hexane/Ethyl Acetate (4:1)N/A[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude product in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a flat top surface. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow crude_product Crude this compound (Oily Mixture) workup Aqueous Work-up (Acidification & Extraction) crude_product->workup Initial Cleanup distillation Vacuum Distillation workup->distillation Thermally Stable recrystallization Recrystallization workup->recrystallization Solid Product column_chromatography Column Chromatography workup->column_chromatography Complex Mixture pure_product Purified this compound distillation->pure_product recrystallization->pure_product column_chromatography->pure_product

Caption: Purification workflow for crude this compound.

References

Overcoming low reactivity of 3-Oxobutanenitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-oxobutanenitrile derivatives in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low reactivity in condensation reactions?

A1: The low reactivity of this compound and its derivatives often stems from the acidity of the α-carbon. While acidic enough to be deprotonated, the resulting carbanion is stabilized by resonance with both the ketone and nitrile groups. This delocalization can sometimes reduce its nucleophilicity compared to simpler nitrile or ketone enolates. For a reaction to proceed efficiently, a sufficiently strong base is required to generate a high concentration of the nucleophilic carbanion at equilibrium.[1]

Q2: What is the most common method to synthesize β-ketonitriles like this compound derivatives?

A2: The most established method is the base-catalyzed condensation of an ester with a nitrile.[1][2] Strong bases are typically essential for this transformation to achieve high yields.[2] For example, 4-phenyl-3-oxobutanenitrile can be synthesized by reacting ethyl phenylacetate with acetonitrile in the presence of sodium hydride.[3]

Q3: What are the key factors to optimize for improving reaction yields?

A3: Optimizing reaction parameters is crucial for maximizing yield and purity. Key factors include the choice of solvent, reaction temperature, and the molar ratio of reactants.[4] For instance, in condensations using sodium hydride, monitoring the evolution of hydrogen gas can indicate the reaction's progress.[4] The reaction is often considered complete when gas evolution stops.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Base-Catalyzed Condensation Reactions

Q: I am attempting a condensation reaction (e.g., acylation of a nitrile with an ester) using a standard base, but I'm getting a very low yield or no product at all. What should I do?

A: This is a common issue. The problem often lies with the choice of base, reaction conditions, or side reactions.

Troubleshooting Steps:

  • Evaluate Your Base: The base must be strong enough to deprotonate the α-carbon of the nitrile. Standard alkoxides like sodium ethoxide can be used, but stronger bases often provide better yields.[1] Consider using sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or sodium amide (NaNH₂).[1][4][5]

  • Check for Competing Reactions: A significant side reaction can be base-catalyzed ester alcoholysis.[1] If this is suspected, you may need to adjust your base or solvent system.

  • Optimize Temperature: The acylation of less acidic aliphatic nitriles may require elevated temperatures to proceed.[6] A suggested temperature range for some 3-oxonitrile preparations is between 50°C and 110°C, with a preferred range of 80°C to 95°C.[2]

  • Consider a Catalyst: For certain reactions, adding a catalytic amount of an alcohol (like isopropanol) or 18-crown-6 was found to be necessary to facilitate the reaction and reduce side-product formation.[5]

Troubleshooting Workflow for Low Yield

start Low / No Yield check_base Is the base strong enough? (e.g., NaH, KOt-Bu) start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes use_stronger_base Action: Switch to a stronger base (NaH, KOt-Bu, NaNH₂) check_base->use_stronger_base No check_side_reactions Are side reactions occurring? (e.g., ester alcoholysis) check_temp->check_side_reactions Yes optimize_temp Action: Increase temperature (e.g., 80-95 °C) check_temp->optimize_temp No check_catalyst Is a catalyst applicable? check_side_reactions->check_catalyst No modify_conditions Action: Modify solvent or use precisely 2 eq. of base check_side_reactions->modify_conditions Yes add_catalyst Action: Add catalytic IPA or 18-crown-6 check_catalyst->add_catalyst Yes end_node Improved Yield use_stronger_base->end_node optimize_temp->end_node modify_conditions->end_node add_catalyst->end_node

Caption: Troubleshooting workflow for low-yield reactions.

Comparative Data on Base Selection

BaseTypical SubstratesCommon SolventsReported YieldsReference(s)
Sodium Hydride (NaH)Esters + Aliphatic NitrilesBenzene, Toluene34% (EtOAc + Propionitrile)[4]
Sodium Amide (NaNH₂)Esters + Aliphatic NitrilesLiquid Ammonia63% (MeOAc + Propionitrile)[4]
Potassium tert-Butoxide (KOt-Bu)Esters/Lactones + AcetonitrileEthereal SolventsGood to High[5]
Issue 2: Reaction Fails with Biphasic (Aqueous-Organic) Systems

Q: My reaction involves an aqueous nucleophile and an organic substrate (the this compound derivative), but the reaction is extremely slow or doesn't work. How can I resolve this?

A: The low solubility of the reactants in the different phases is likely preventing them from interacting. This is a classic problem in biphasic systems that can be overcome by using Phase Transfer Catalysis (PTC).[7]

Solution: Implement Phase Transfer Catalysis

A phase transfer catalyst, such as a quaternary ammonium salt, ferries an ionic reactant from the aqueous phase into the organic phase where it can react.[7]

  • Select an Appropriate Catalyst:

    • Tetrabutylammonium bromide (TBAB) is a good starting point for many standard reactions.[8]

    • For more lipophilic organic substrates, a catalyst with longer alkyl chains like Aliquat 336 (methyltrioctylammonium chloride) may be more effective.[8]

  • Ensure Effective Mass Transfer: Vigorous stirring is crucial to maximize the interfacial area between the two phases. A stirring speed of at least 300-400 rpm is often recommended.[8]

  • Optimize Catalyst Loading: Typical catalyst loadings range from 1-5 mol% relative to the substrate.[8]

Mechanism of Phase Transfer Catalysis

cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reagents Nucleophile (Y⁻) + Catalyst Cation (Q⁺) org_substrate Substrate (R-X) + Ion Pair [Q⁺Y⁻] aq_reagents->org_substrate 1. Ion pair transfer aq_product Leaving Group (X⁻) + Catalyst Cation (Q⁺) aq_product->aq_reagents 4. Cycle repeats org_product Product (R-Y) + Ion Pair [Q⁺X⁻] org_substrate->org_product 2. Reaction in Organic Phase org_product->aq_product 3. Catalyst returns interface --------------------- Interface ---------------------

Caption: Generalized workflow of Phase Transfer Catalysis.

Issue 3: Low Reactivity in Knoevenagel Condensation

Q: The Knoevenagel condensation between my this compound derivative and an aldehyde/ketone is sluggish and gives low yields. How can I improve it?

A: The Knoevenagel condensation relies on the generation of a carbanion from the active methylene compound.[9] If reactivity is low, focus on the catalyst and reaction conditions.

Solutions:

  • Catalyst Choice: While weak bases like primary or secondary amines are often used, their efficacy can vary.[10] Piperidinium acetate is a proton donor-acceptor catalyst that has been shown to be effective for the Knoevenagel condensation of isatin with nitriles in water at 100°C.[11]

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction. While some reactions proceed well in ethanol at room temperature, others may require refluxing at higher temperatures.[9][11]

  • Alternative Methods: Consider alternative, greener methods such as using sonication or microwave irradiation, which have been shown to produce excellent yields in short reaction times for Knoevenagel condensations.[10]

Advanced Activation Strategies

Q: Are there modern catalytic methods to activate this compound derivatives beyond strong bases?

A: Yes, recent advances have introduced novel catalytic systems that operate under milder conditions and offer broader substrate scope.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs can be used to catalyze a radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) to provide β-ketonitriles. This metal-free method is efficient for creating products with congested quaternary carbon centers.[12]

  • Palladium Catalysis: A Pd-catalyzed addition of organoboron reagents to dinitriles provides a practical and highly selective route to β-ketonitriles with excellent functional-group tolerance.[13]

  • Lewis Acid Activation: Although less commonly cited for this specific substrate class, Lewis acids can, in principle, activate the nitrile group by coordinating to the nitrogen lone pair, making the α-protons more acidic or the nitrile carbon more electrophilic.[14] This strategy is more frequently used to facilitate C-CN bond cleavage but highlights a potential avenue for reactivity modulation.[14]

Alternative Activation Pathways

cluster_methods Activation Methods start This compound Derivative strong_base Strong Base (e.g., NaH, KOt-Bu) start->strong_base ptc Phase Transfer Catalysis (PTC) start->ptc nhc N-Heterocyclic Carbene (NHC) start->nhc pd_cat Palladium Catalysis start->pd_cat activated Activated Intermediate strong_base->activated ptc->activated nhc->activated pd_cat->activated product Desired Product activated->product Reaction with Electrophile

Caption: Conceptual diagram of different activation strategies.

Experimental Protocols

Protocol 1: General Synthesis of a β-Ketonitrile via Base-Catalyzed Condensation

This protocol is adapted from the synthesis of 4-phenyl-3-oxobutanenitrile.[3]

  • Reactants: Ethyl phenylacetate (1.0 eq), Acetonitrile (1.5-2.0 eq), Sodium Hydride (NaH, ~1.1 eq of 60-80% dispersion in mineral oil).

  • Solvent: Anhydrous toluene or other non-polar solvent.

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the sodium hydride suspension.

    • Add anhydrous toluene, followed by acetonitrile.

    • Heat the mixture to reflux (typically 80-95°C).[2]

    • Slowly add the ethyl phenylacetate to the stirred suspension.

    • Continue refluxing and monitor the reaction by observing hydrogen gas evolution.[4] The reaction is complete when gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Separate the aqueous phase and wash the organic phase with water.

    • Combine the aqueous phases and acidify with a suitable acid (e.g., dilute HCl) to precipitate the β-ketonitrile product.[4]

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Knoevenagel Condensation using a Benign Catalyst

This protocol is a general procedure adapted from methods using ammonium acetate as a catalyst.[10]

  • Reactants: Aromatic aldehyde (1.0 eq), this compound derivative (1.0 eq), Ammonium Acetate (catalytic amount).

  • Procedure (Solvent-Free Sonication):

    • In a beaker, mix the aldehyde and the this compound derivative.

    • Add a catalytic amount (a pinch) of ammonium acetate.

    • Stir the mixture with a glass rod and place it in a sonicator bath at room temperature.

    • Sonicate for 5-10 minutes, monitoring the reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, the crude product can often be isolated directly.

    • Recrystallize the crude product from a suitable solvent system (e.g., n-hexane/ethyl acetate) to obtain the pure product.[10]

References

Preventing dimerization of 3-Oxobutanenitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-oxobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate, with a special focus on preventing its dimerization.

Troubleshooting Guide

Problem 1: Low yield of this compound and formation of a major byproduct.

Possible Cause: You are likely experiencing dimerization of your this compound product, which is a common side reaction, particularly under basic conditions. This self-condensation is a form of the Thorpe reaction.

Solutions:

  • Control of Reaction Temperature: Elevated temperatures can promote the dimerization reaction. It is advisable to maintain the reaction and storage at or below room temperature. For highly sensitive reactions, consider temperatures as low as 0°C or -20°C.[1]

  • pH Adjustment: The dimerization is base-catalyzed. If your synthetic route uses a strong base, consider the following:

    • Use the minimum effective amount of base.

    • Neutralize the reaction mixture to a pH of 6-8 as soon as the primary reaction is complete, provided this is compatible with your desired product's stability.[1]

    • Consider using a milder base if the reaction conditions allow.

  • Molar Ratio of Reactants (for condensation reactions): When synthesizing this compound via condensation of an ester with acetonitrile, using an excess of acetonitrile can help to minimize the self-condensation of the ester, which can be a competing side reaction. A recommended molar ratio is between 1.5 and 2.0 moles of nitrile per mole of the carboxylic acid ester.[2]

  • Inert Atmosphere: To prevent potential side reactions that may be initiated by atmospheric oxygen, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

Problem 2: Difficulty in identifying the dimeric byproduct.

Possible Cause: The dimer of this compound has a distinct chemical structure from the monomer, which can be identified through spectroscopic methods. The likely structure of the dimer formed through a Thorpe-type reaction is a substituted aminopyridine.

Identification:

While specific, publicly available spectra for the dimer of this compound are scarce, the following characteristic spectral features, based on related compounds, can aid in its identification:

  • ¹H NMR: Look for the appearance of aromatic protons and the disappearance of the acetyl protons of the monomer. New signals corresponding to the aminopyridine structure should be present.

  • ¹³C NMR: The spectrum of the dimer will be more complex than that of the monomer. Expect to see signals in the aromatic region and changes in the chemical shifts of the nitrile and carbonyl carbons.

  • IR Spectroscopy: The IR spectrum of the dimer would likely show the appearance of N-H stretching vibrations from the amino group and changes in the C≡N and C=O stretching frequencies compared to the monomer.

Researchers should compare the spectra of their reaction mixture to the known spectra of this compound to identify any new, significant peaks that could indicate the presence of the dimer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization during the synthesis of this compound?

A1: The primary cause of dimerization is a base-catalyzed self-condensation reaction known as the Thorpe reaction.[3][4][5] In this reaction, two molecules of this compound react with each other, leading to the formation of a dimeric structure, which is often a substituted aminopyridine.

Q2: Which synthetic routes are most prone to dimerization?

A2: Synthetic routes that employ strong bases for deprotonation of a precursor are most susceptible to dimerization. A common method for synthesizing this compound is the condensation of an acetate ester with acetonitrile in the presence of a strong base like sodium hydride or sodium amide.[2] While effective for forming the monomer, these basic conditions also create a favorable environment for the Thorpe dimerization of the product.

Q3: Are there alternative synthetic methods that avoid strong bases and thus minimize dimerization?

A3: Yes, an industrially significant route to this compound that can minimize base-induced dimerization is the controlled acidic hydrolysis of β-aminocrotononitrile.[2] This method avoids the use of strong bases in the final step of forming the desired product.

Q4: What are the recommended storage conditions for this compound to prevent degradation and dimerization?

A4: To minimize degradation and potential dimerization over time, this compound should be stored in a cool, dry place, preferably in a freezer.[1] It is also advisable to store it under an inert atmosphere to prevent exposure to moisture and air.

Data Presentation

Table 1: Comparison of Yields for 2-Methyl-3-oxobutanenitrile Synthesis with Different Bases

Acetate DonorNitrileBaseSolventYield (%)Reference
Methyl acetatePropionitrileSodium amideLiquid ammonia63[2]
Ethyl acetatePropionitrileSodium hydrideBenzene34[2]
Butyl acetatePropionitrileSodium butoxideXyleneNot specified[2]

Note: This data is for a derivative, 2-methyl-3-oxobutanenitrile, but illustrates the impact of the choice of base and solvent on reaction yield, which can be influenced by side reactions like dimerization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation Reaction (General Procedure)

This protocol is a general guideline for the synthesis of 3-oxonitriles via condensation and should be optimized to minimize dimerization of the target compound.

Materials:

  • Carboxylic acid ester (e.g., ethyl acetate)

  • Acetonitrile

  • Sodium hydride (NaH), 70-80% suspension in mineral oil

  • Anhydrous non-polar solvent (e.g., toluene)

  • Dilute acid for workup (e.g., hydrochloric acid)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent in a suitable reaction vessel.

  • Add the carboxylic acid ester to the suspension.

  • Heat the mixture to a temperature between 60°C and 100°C.

  • Slowly add acetonitrile to the reaction mixture. The molar ratio of acetonitrile to the ester should be between 1.5:1 and 2:1.

  • Monitor the reaction progress by observing the evolution of hydrogen gas. The reaction is complete when gas evolution ceases.

  • Cool the reaction mixture and carefully quench any remaining sodium hydride by the slow addition of water.

  • Separate the aqueous phase and acidify it with dilute acid to precipitate the this compound.

  • Isolate the product by filtration or extraction.

  • Purify the product as necessary, for example, by distillation or chromatography.

Note: To minimize dimerization, it is crucial to maintain the lowest effective reaction temperature and to neutralize the basic reaction mixture as soon as the formation of the desired product is complete.

Visualizations

Diagram 1: Synthesis of this compound via Base-Catalyzed Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ester Carboxylic Acid Ester (e.g., Ethyl Acetate) Product This compound (Monomer) Ester->Product + Nitrile Nitrile Acetonitrile Base Strong Base (e.g., NaH) Base->Product Catalyst Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Temperature Controlled Temperature Temperature->Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Dimerization of this compound (Thorpe Reaction)

G Monomer1 This compound Dimer Dimer (e.g., Substituted Aminopyridine) Monomer1->Dimer Monomer2 This compound Monomer2->Dimer Base Base Catalyst Base->Dimer Catalyzes

Caption: The base-catalyzed dimerization of this compound.

Diagram 3: Troubleshooting Logic for Low Monomer Yield

G Start Low Yield of This compound CheckDimer Suspect Dimerization? Start->CheckDimer HighTemp High Reaction Temperature? CheckDimer->HighTemp ExcessBase Excessive Base or High pH? HighTemp->ExcessBase No ReduceTemp Lower Temperature HighTemp->ReduceTemp Yes ReactantRatio Incorrect Reactant Ratio? ExcessBase->ReactantRatio No OptimizeBase Optimize Base Amount & Neutralize Promptly ExcessBase->OptimizeBase Yes AdjustRatio Use Excess Nitrile ReactantRatio->AdjustRatio Yes End Improved Yield ReactantRatio->End No ReduceTemp->End OptimizeBase->End AdjustRatio->End

Caption: A troubleshooting guide for addressing low yields.

References

Optimizing temperature for 3-Oxobutanenitrile condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing 3-oxobutanenitrile condensation reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound condensation experiments.

Issue 1: Low or No Product Yield

  • Question: My condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in a this compound condensation can stem from several factors, ranging from reactant and catalyst integrity to reaction conditions. Here is a systematic approach to troubleshoot this issue:

    • Moisture Contamination: The use of strong bases like sodium hydride (NaH) necessitates anhydrous (dry) conditions. Moisture will react with the base, rendering it inactive.

      • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

    • Inactive Base: The strong base (e.g., NaH) may have degraded over time.

      • Solution: Use a fresh batch of the base. The progress of the reaction can often be monitored by the evolution of hydrogen gas when using NaH; if no gas is evolved, the base may be inactive.[1]

    • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.

      • Solution: The optimal temperature range for these condensations is typically between 60°C and 100°C.[1] An ideal range to start optimization is often 80°C to 95°C to achieve a reasonable reaction rate while minimizing side reactions.[1]

    • Incorrect Stoichiometry: The molar ratio of the reactants is crucial.

      • Solution: To prevent the self-condensation of the ester, the nitrile is typically used in excess.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

  • Answer: The most common side reaction is the self-condensation of the ester or the nitrile.

    • High Temperature: Elevated temperatures can promote side reactions.

      • Solution: While higher temperatures increase the reaction rate, they can also lead to undesired byproducts. It is crucial to find the optimal temperature that provides a good yield in a reasonable time without significant impurity formation. Consider running the reaction at the lower end of the recommended 60-100°C range.

    • Base Strength: While a strong base is necessary, its concentration and the method of addition can influence side reactions.

      • Solution: The use of sodium hydride is often preferred as it can lead to higher efficiency and avoids some of the reversible reactions and side products associated with weaker bases.[1]

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal temperature range for this compound condensation reactions?

  • Answer 1: The condensation is typically performed at elevated temperatures, generally in the range of 60°C to 100°C. An optimal temperature range of 80°C to 95°C is often preferred to ensure a reasonable reaction rate while minimizing side reactions.[1]

  • Question 2: What is the role of the strong base in the reaction?

  • Answer 2: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of the nitrile, forming a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the ester, leading to the condensation reaction.

  • Question 3: How can I monitor the progress of the reaction?

  • Answer 3: When using sodium hydride as the base, the reaction progress can be monitored by the evolution of hydrogen gas. The reaction is considered complete when gas evolution ceases.[1] Thin-Layer Chromatography (TLC) can also be a valuable tool to track the consumption of starting materials and the formation of the product.

  • Question 4: Are there alternative methods to the traditional condensation reaction?

  • Answer 4: Yes, the Knoevenagel condensation is a related reaction that can be used to form carbon-carbon bonds. It involves the reaction of an active methylene compound (like a nitrile) with an aldehyde or ketone, typically catalyzed by a weak base. Troubleshooting guides for Knoevenagel condensations can often provide insights applicable to this compound synthesis.[2][3]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of 3-oxonitriles from various sources. This data can be used as a reference for optimizing your own experiments.

Ester ReactantNitrile ReactantBaseSolventTemperature (°C)Yield (%)Reference
Methyl pivalateBenzyl cyanideNaH (80% in oil)Toluene6055[4]
Ethyl benzoateAcetonitrileNaH (80% in oil)Toluene75-8076[4]
Methyl pivalateThiophene-3-acetonitrileNaH (80% in oil)TolueneNot specified53[4]
Ethyl propionateAcetonitrileNaH (50%)BenzeneBoiling52[4]
2-Methoxybenzoic acid methyl esterAcetonitrileSodamideLiquid AmmoniaNot specified84[4]
2-Methoxybenzoic acid methyl esterAcetonitrileNaHBenzeneNot specified27.4[4]
Methyl acetatePropionitrileSodium amideLiquid AmmoniaNot specified63[1]
Ethyl acetatePropionitrileNaHBenzeneNot specified34[1]
Butyl acetatePropionitrileSodium butoxideXylene125-128Not specified[1]

Experimental Protocols

Detailed Methodology for the Synthesis of Pivaloylacetonitrile (a 3-Oxonitrile)

This protocol is adapted from a patented procedure and provides a detailed example of a 3-oxonitrile synthesis.[4]

Materials:

  • Methyl pivalate

  • Sodium hydride (80% suspension in white oil)

  • Acetonitrile

  • Toluene (dry)

  • Hydrochloric acid

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 60 grams (2 moles) of an 80% sodium hydride suspension in 750 ml of dry toluene.

  • Reactant Addition: Heat the suspension to 70°C and add a mixture of 116 grams (1 mole) of methyl pivalate and 82 grams (2 moles) of acetonitrile dropwise over 2 hours.

  • Reaction: After the addition is complete, stir the mixture at 80-90°C until the evolution of hydrogen ceases.

  • Work-up: Cool the reaction mixture to room temperature and add 1000 ml of water.

  • Acidification: Separate the aqueous phase and cool it to 0°C. Acidify the aqueous phase to a pH of 1-2 with 31% hydrochloric acid.

  • Isolation: The pivaloylacetonitrile will precipitate. Filter the product, wash it with ice water until neutral, and dry it under vacuum at 40°C.

Expected Yield: 106 grams (93% of theory).

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester R-COOR' Tetrahedral_Intermediate R-C(O-)-OR'(CH2(CN)R'') Ester->Tetrahedral_Intermediate Nucleophilic Attack Nitrile R''CH2CN Carbanion R''CH(-)CN Nitrile->Carbanion Deprotonation by Base Base NaH Base->Carbanion H2_gas H2 (gas) Base->H2_gas Carbanion->Tetrahedral_Intermediate 3_Oxonitrile R-CO-CH(CN)R'' Tetrahedral_Intermediate->3_Oxonitrile Elimination of Alkoxide Alkoxide R'O- Tetrahedral_Intermediate->Alkoxide

Caption: General mechanism of this compound condensation.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Glassware Thoroughly Dry Glassware & Use Anhydrous Solvents Check_Moisture->Dry_Glassware Yes Check_Base Check Base Activity? Check_Moisture->Check_Base No Dry_Glassware->Check_Base Use_Fresh_Base Use Fresh Batch of Base Check_Base->Use_Fresh_Base Yes Check_Temp Optimize Temperature? Check_Base->Check_Temp No Use_Fresh_Base->Check_Temp Adjust_Temp Adjust Temperature (80-95°C) Check_Temp->Adjust_Temp Yes Check_Stoichiometry Check Reactant Stoichiometry? Check_Temp->Check_Stoichiometry No Adjust_Temp->Check_Stoichiometry Adjust_Stoichiometry Use Excess Nitrile Check_Stoichiometry->Adjust_Stoichiometry Yes Successful_Reaction Reaction Optimized Check_Stoichiometry->Successful_Reaction No Adjust_Stoichiometry->Successful_Reaction

Caption: Troubleshooting workflow for optimizing reactions.

References

Technical Support Center: Cyanopyrrole Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of cyanopyrroles using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting column chromatography for my cyanopyrrole compound?

A1: Before proceeding to column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will result in a retention factor (Rf) of approximately 0.3-0.4 for your target cyanopyrrole.[1] Two-dimensional TLC can also be useful to assess the stability of your compound on the silica gel.[1][2]

Q2: Which stationary phase is most suitable for cyanopyrrole purification?

A2: Silica gel is the most common stationary phase for standard column chromatography. However, if your cyanopyrrole is unstable on silica, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][3] For very polar cyanopyrroles, reverse-phase silica may be an option.[1] The choice of stationary phase is a critical variable in determining the selectivity of your separation.[4]

Q3: How do I choose an appropriate solvent system for my cyanopyrrole?

A3: The choice of solvent system depends on the polarity of your cyanopyrrole derivative. A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[5] For more polar cyanopyrroles, a methanol/dichloromethane system may be necessary.[5] It is advisable to start with a low polarity mobile phase and gradually increase the polarity.[3]

Q4: Can I use methanol in my solvent system with a silica gel column?

A4: Yes, but with caution. Methanol can be used as a polar solvent, but it is recommended to keep its concentration below 10% in the mixture. Higher concentrations of methanol can dissolve the silica gel, compromising the separation.[5]

Q5: What is "dry loading" and when should I use it for my cyanopyrrole sample?

A5: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[2] This method is particularly useful if your cyanopyrrole has poor solubility in the initial, low-polarity mobile phase.[2] It helps in achieving a more uniform application of the sample onto the column.[2]

Troubleshooting Guide

Below are common problems encountered during the column chromatography of cyanopyrroles, along with their potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound won't elute from the column The solvent system is not polar enough.[3]Gradually increase the polarity of the mobile phase. For very polar compounds, consider a solvent system like methanol in dichloromethane.[5]
The compound may have decomposed on the silica gel.[1]Test the stability of your compound on a TLC plate first.[3] If it is unstable, use deactivated silica or an alternative stationary phase like alumina.[1][3]
Compound elutes too quickly (with the solvent front) The solvent system is too polar.Start with a less polar solvent system. Check the first few fractions, as your compound may have eluted very early.[1]
The column is overloaded.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Poor separation of the cyanopyrrole from impurities Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between the spots.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was not loaded evenly.Use the dry loading method for a more uniform sample band.[2]
Streaking or tailing of the compound band The compound may be interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.
The sample is not stable on the stationary phase.[1]As mentioned previously, test for stability and consider alternative stationary phases if necessary.[1][3]
Cracked or disturbed silica bed The polarity of the solvent was changed too abruptly.[6]Increase the solvent polarity gradually (gradient elution).
The column ran dry.[2][6]Always keep the solvent level above the top of the stationary phase.[2]

Experimental Protocols

Protocol 1: General Column Chromatography of a Cyanopyrrole Derivative (Wet Loading)
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[3]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude cyanopyrrole mixture in a minimum amount of the mobile phase or a slightly more polar solvent.[2]

    • Carefully pipette the sample solution onto the top of the silica bed, taking care not to disturb the surface.[2]

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.[2]

    • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent.[2]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions as the solvent starts to elute from the column.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.[3]

    • If necessary, gradually increase the polarity of the mobile phase to elute compounds with stronger interactions with the stationary phase.[3]

  • Product Isolation:

    • Combine the fractions that contain the pure cyanopyrrole, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.[3]

Protocol 2: Dry Loading Procedure for Cyanopyrroles
  • Sample Preparation:

    • Dissolve the crude cyanopyrrole sample in a suitable solvent.

    • Add a small amount of silica gel (approximately 10-20 times the mass of the sample) to the solution.[2]

    • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]

  • Column Loading:

    • Prepare the column with the initial mobile phase as described in Protocol 1.

    • Carefully add the dry silica-adsorbed sample to the top of the column.

    • Gently tap the column to ensure the sample layer is flat and even.

    • Add a protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Proceed with elution and fraction collection as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation tlc TLC Analysis (Solvent System Optimization) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Initial Mobile Phase dissolve Dissolve Crude Cyanopyrrole column_prep->dissolve load Load Sample onto Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor monitor->collect Continue Collection combine Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate product Purified Cyanopyrrole evaporate->product

Caption: A typical experimental workflow for cyanopyrrole purification by column chromatography.

troubleshooting_guide start Problem: Poor Separation check_tlc Is TLC separation adequate? start->check_tlc optimize_solvent Optimize solvent system using TLC check_tlc->optimize_solvent No check_loading Was the sample loaded evenly? check_tlc->check_loading Yes solution Improved Separation optimize_solvent->solution use_dry_loading Use dry loading method check_loading->use_dry_loading No check_column Is the column packed uniformly? check_loading->check_column Yes use_dry_loading->solution repack_column Repack the column carefully check_column->repack_column No check_column->solution Yes repack_column->solution

Caption: A troubleshooting decision tree for poor separation in cyanopyrrole column chromatography.

References

Technical Support Center: Scale-Up of 3-Oxobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3-oxobutanenitrile reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of this compound synthesis?

A1: Scaling up the synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, presents several challenges.[1] These include managing exothermic reactions, ensuring efficient mixing, and preventing the formation of by-products. Inefficient heat transfer in larger reactors can lead to localized temperature increases, promoting side reactions and reducing yield and purity.[2][3] Poor mixing can result in localized high concentrations of reactants, which can also lead to undesirable side reactions.[3] Furthermore, the handling of pyrophoric and moisture-sensitive reagents like sodium hydride requires stringent safety protocols and specialized equipment on a larger scale.

Q2: What are the typical by-products and impurities in this compound synthesis, and how can they be minimized?

A2: A common by-product in the synthesis of this compound is the self-condensation product of the starting nitrile material.[4] This can be minimized by carefully controlling the addition rate of the nitrile to the reaction mixture. Other potential impurities can arise from unreacted starting materials or side reactions. To minimize these, it is crucial to use anhydrous solvents, maintain an inert atmosphere, and optimize reaction parameters such as temperature and reactant stoichiometry.[1]

Q3: My reaction mixture is turning dark brown/black. What could be the cause, and how can I prevent it?

A3: A dark coloration in the reaction mixture can indicate decomposition or polymerization of the nitrile starting material or the this compound product. This is often triggered by localized overheating or the presence of impurities. To prevent this, ensure uniform heating and efficient stirring. A gradual addition of reactants can also help to control the reaction temperature and minimize the formation of colored by-products.

Q4: How can I effectively monitor the progress of my this compound reaction at a larger scale?

A4: Monitoring the reaction progress is crucial for determining the reaction endpoint and preventing over-reaction or decomposition. On a larger scale, taking aliquots for analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is a reliable method.[5] For reactions involving sodium hydride, the evolution of hydrogen gas can be monitored to track the reaction's progress.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., self-condensation of nitrile). 3. Degradation of product due to prolonged reaction time or high temperature. 4. Inefficient mixing at larger scales.1. Monitor the reaction to ensure completion. Consider extending the reaction time if necessary. 2. Control the addition rate of the nitrile. Optimize reaction temperature. 3. Quench the reaction as soon as the starting material is consumed. 4. Improve agitation by using appropriate stirring equipment for the reactor size.
Presence of Impurities 1. Unreacted starting materials. 2. Formation of by-products from side reactions. 3. Contamination from reagents or solvents.1. Optimize stoichiometry and reaction time. 2. Adjust reaction conditions (temperature, concentration) to disfavor side reactions. 3. Ensure the use of high-purity, anhydrous reagents and solvents.
Reaction Stalls 1. Deactivation of the base (e.g., sodium hydride) due to moisture. 2. Insufficient amount of base.1. Use anhydrous solvents and maintain a strict inert atmosphere. 2. Ensure an adequate molar excess of the base is used.
Difficult Purification 1. Similar boiling points of product and impurities. 2. Thermal instability of the product during distillation. 3. Formation of azeotropes with the solvent.1. Employ fractional distillation under reduced pressure for better separation. 2. Use lower distillation temperatures under high vacuum. 3. Consider alternative purification methods like recrystallization or chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound via Condensation

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

Materials:

  • Ethyl acetate (or other suitable ester)

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene (or other suitable solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • Reactor Setup: A dry, inerted reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel is charged with a suspension of sodium hydride in anhydrous toluene.

  • Reactant Addition: A mixture of ethyl acetate and acetonitrile is added dropwise to the stirred suspension at a controlled temperature (typically between 80-95°C).[6] The rate of addition should be adjusted to maintain a steady evolution of hydrogen gas.

  • Reaction Monitoring: The reaction is monitored by the cessation of hydrogen evolution and can be confirmed by GC or TLC analysis of aliquots.

  • Quenching: Upon completion, the reaction mixture is cooled, and excess sodium hydride is carefully quenched by the slow addition of a suitable reagent like isopropanol, followed by water.

  • Workup: The aqueous and organic layers are separated. The aqueous layer is acidified with hydrochloric acid to a pH of 1-2, leading to the precipitation of this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 3-Oxonitriles

EsterNitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl pivalateAcetonitrileNaHToluene85693[6]
Methyl benzoatePropionitrileNaHToluene85-90--[7]
Ethyl acetatePropionitrileNaHBenzene--34[1]
Methyl acetatePropionitrileNaNH₂Liquid NH₃--63[1]

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup (Inert Atmosphere) start->reactor_setup charge_reagents Charge NaH and Anhydrous Toluene reactor_setup->charge_reagents heat Heat to 80-95°C charge_reagents->heat add_reactants Slowly Add Ester/Nitrile Mixture heat->add_reactants monitor Monitor H₂ Evolution and Reaction Progress (GC/TLC) add_reactants->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Excess NaH (Isopropanol, then Water) cool->quench workup Aqueous Workup and Acidification quench->workup purify Purification (Distillation/Recrystallization) workup->purify end End Product purify->end

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_low_yield low_yield Low Yield Observed check_completion Check Reaction Completion (GC/TLC) low_yield->check_completion check_conditions Review Reaction Conditions low_yield->check_conditions check_reagents Verify Reagent Purity & Dryness low_yield->check_reagents incomplete Incomplete Reaction check_completion->incomplete side_reactions Side Reactions Likely check_conditions->side_reactions reagent_issue Reagent Quality Issue check_reagents->reagent_issue solution1 Extend Reaction Time or Increase Temperature incomplete->solution1 solution2 Optimize Addition Rate, Lower Temperature side_reactions->solution2 solution3 Use Fresh, Anhydrous Reagents and Solvents reagent_issue->solution3

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Optimizing Gewald Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize by-product formation in the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and what are its key components?

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (like a ketone or aldehyde), an active methylene compound (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[1][2] Its versatility and the availability of starting materials make it a prominent method in medicinal and combinatorial chemistry.[3][4]

Q2: What are the most common by-products in a Gewald reaction?

Common by-products include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial carbonyl and active methylene compounds.[5]

  • Knoevenagel-Cope Condensation Intermediate: This α,β-unsaturated nitrile is formed in the first step and may persist if the subsequent sulfur addition and cyclization steps are slow.[1][5]

  • Dimerization or Polymerization Products: Starting materials or reactive intermediates can sometimes self-condense or polymerize, especially under concentrated conditions.[5]

  • Polysulfide Intermediates: The reaction proceeds through complex polysulfide intermediates, which can exist in equilibrium and may lead to a complex mixture if not funneled effectively to the final product.[6][7]

Q3: How does the reaction mechanism influence by-product formation?

The Gewald reaction generally proceeds in three stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of the carbonyl and active methylene compounds to form an α,β-unsaturated nitrile.[6][7] If this step is inefficient or reversible, starting materials will remain.

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The mechanism is complex and can involve various polysulfide species.[6][7]

  • Cyclization and Aromatization: The sulfur-adduct cyclizes and then aromatizes to form the stable 2-aminothiophene ring. This final, thermodynamically favorable step is the main driving force of the reaction.[6][7]

By-products can form if any of these stages stall or if side reactions like polymerization compete with the main pathway.[5]

Troubleshooting Guide: Minimizing By-products

This section addresses specific issues encountered during the Gewald reaction.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

Possible Cause Troubleshooting Steps & Solutions
Inefficient Knoevenagel-Cope Condensation Base Selection: The choice of base is critical. Screen common bases like morpholine, piperidine, or triethylamine. For less reactive ketones, a stronger base might be needed.[5] Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[5]
Poor Sulfur Solubility or Reactivity Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are generally preferred as they improve the solubility and reactivity of sulfur.[5][8] Temperature: Gently heating the reaction to 40-60 °C can enhance sulfur's reactivity. Avoid excessive heat, which can promote side reactions.[5]
Steric Hindrance Two-Step Protocol: For sterically hindered starting materials, it may be more effective to first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then react it with sulfur and a base in a separate step.[5]
Incorrect Stoichiometry Reagent Purity & Measurement: Ensure all reagents are pure and dry. Precisely measure all components according to the established protocol.[5]

Issue 2: Significant Amount of Knoevenagel-Cope Intermediate Remaining

Possible Cause Troubleshooting Steps & Solutions
Slow Sulfur Addition/Cyclization Optimize Base/Catalyst: Ensure the base is suitable not just for the initial condensation but also for promoting the sulfur addition and cyclization. Some protocols benefit from specific acid-base catalysts like ammonium salts.[9] Increase Sulfur Equivalents: While typically used in stoichiometric amounts, a slight excess of sulfur might be beneficial, though this should be optimized carefully to avoid other by-products.
Low Reaction Temperature Increase Temperature: If the initial condensation was performed at room temperature, gradually increasing the temperature to 50-80 °C can facilitate the subsequent steps involving sulfur.[10]

Issue 3: Presence of Dimerization or Polymeric By-products

Possible Cause Troubleshooting Steps & Solutions
High Reactant Concentration Adjust Concentration: Diluting the reaction mixture can disfavor intermolecular side reactions like polymerization.
Rate of Reagent Addition Slow Addition: Adding one of the reagents dropwise, particularly the base, can help control the reaction rate and minimize the buildup of reactive intermediates that might polymerize.[5]
Inappropriate Solvent Solvent Screening: Change the solvent to one that may better solvate intermediates and prevent aggregation or polymerization.[5]

Issue 4: Difficult Purification of the Final Product

Possible Cause Troubleshooting Steps & Solutions
Complex Mixture of By-products Optimize Reaction Conditions: Before scaling up, systematically optimize parameters (base, solvent, temperature) on a small scale to find a cleaner reaction profile.
Product Characteristics (Oil vs. Solid) Recrystallization: This is often the most effective method for purifying solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5] Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[5] Aqueous Wash: Washing the crude product with water can help remove inorganic salts and highly polar impurities.[5]

Experimental Protocols & Data

Sample Protocol: General One-Pot Gewald Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.0 eq.).[10]

  • Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (to make a ~0.5 M solution). Add the base (e.g., morpholine, 10-20 mol%).[5]

  • Reaction Execution: Stir the mixture at room temperature or heat to 40-60 °C.[5]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a solid precipitate forms, collect it by filtration and wash with cold ethanol. If no solid forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or chromatography.[5]

Data on Reaction Parameter Effects

The following table summarizes the general effects of key parameters on the Gewald reaction. Optimal conditions are highly substrate-dependent.

Parameter General Effect on Yield & Purity Considerations
Base Crucial for rate and yield. Secondary amines (morpholine, piperidine) and tertiary amines (triethylamine) are common. The choice can significantly impact the reaction.[5]Stronger bases may be needed for less reactive ketones. Catalytic amounts are often sufficient.
Solvent Affects solubility and reactivity. Polar solvents (ethanol, methanol, DMF) are generally effective as they help dissolve the sulfur.[5][8]The use of water with triethylamine has been reported as an efficient medium where the product precipitates, simplifying isolation.[11]
Temperature Increases reaction rate. Moderate heating (40-80 °C) is often required, but excessive heat can lead to by-products.[5][10]Some reactions can proceed at room temperature, while others require reflux. Optimization is key.[12]
Catalyst Can improve efficiency. Acid-base catalysts or phase-transfer catalysts can be beneficial in certain cases. Microwave irradiation has been shown to reduce reaction times and improve yields.[1][5]L-proline and piperidinium borate have been reported as effective catalysts.[12][13]

Visualizations

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Isolation & Purification Start Select Starting Materials (Carbonyl, Active Methylene, Sulfur) Setup Reaction Setup (Solvent, Base/Catalyst) Start->Setup Knoevenagel Knoevenagel-Cope Condensation Setup->Knoevenagel SulfurAdd Sulfur Addition & Cyclization Knoevenagel->SulfurAdd Workup Reaction Workup (Cooling, Filtration/Extraction) SulfurAdd->Workup Purify Purification (Recrystallization/Chromatography) Workup->Purify End Pure 2-Aminothiophene Purify->End

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Tree Start Low Yield or High By-products? CheckCompletion Is the reaction incomplete? (Starting materials remain) Start->CheckCompletion ByproductType What is the main by-product? CheckCompletion->ByproductType No IncompleteSol Increase Time/Temp Optimize Base Check Stoichiometry CheckCompletion->IncompleteSol Yes KnoevenagelIntermediate Knoevenagel intermediate is the main by-product ByproductType->KnoevenagelIntermediate Intermediate Polymer Polymeric/Dimeric by-products observed ByproductType->Polymer Polymer KnoevenagelSol Increase Temperature Optimize Base for Cyclization KnoevenagelIntermediate->KnoevenagelSol PolymerSol Decrease Concentration Slow Reagent Addition Polymer->PolymerSol

Caption: Decision tree for troubleshooting Gewald reaction issues.

References

Troubleshooting unexpected results in 3-Oxobutanenitrile experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-Oxobutanenitrile (also known as acetoacetonitrile or α-cyanoacetone). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound in a question-and-answer format.

Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis are a common issue and can stem from several factors, depending on the synthetic route. A systematic approach is crucial to identify and resolve the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion of starting materials.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

      • Ensure the reaction temperature is maintained at the optimal level for the specific protocol. For condensation reactions using sodium hydride, temperatures between 60-100°C are often employed.[1]

      • Use efficient stirring to ensure a homogenous reaction mixture.

  • Side Reactions and Byproduct Formation:

    • Cause: Self-condensation of the nitrile starting material or other side reactions can consume reactants and reduce the yield of the desired product.[2] Undesired hydrolysis of the nitrile group can also occur.

    • Troubleshooting:

      • Slowly add reagents to control the reaction rate and minimize side reactions.

      • Maintain strict temperature control, as elevated temperatures can promote byproduct formation.

      • In condensation reactions, the choice of a strong, non-nucleophilic base like sodium hydride can help avoid side reactions associated with weaker or more nucleophilic bases.[1]

  • Issues with Starting Materials or Reagents:

    • Cause: Impure or wet starting materials and solvents can significantly impact the reaction. Strong bases like sodium hydride are particularly sensitive to moisture.

    • Troubleshooting:

      • Use freshly distilled and anhydrous solvents.[1]

      • Ensure the purity of your starting materials.

      • When using moisture-sensitive reagents like NaH, employ proper inert atmosphere techniques (e.g., using a nitrogen or argon atmosphere).

  • Product Loss During Workup and Purification:

    • Cause: this compound is slightly soluble in water, which can lead to product loss during aqueous workup steps.[3][4] Emulsion formation during extraction can also be an issue.

    • Troubleshooting:

      • Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.[5]

      • Perform multiple extractions with an appropriate organic solvent to maximize product recovery.[5]

      • To break emulsions, add a small amount of brine or a different organic solvent, or consider centrifugation.[5]

Below is a summary of reaction conditions for the synthesis of this compound derivatives that can be optimized for better yield.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the α-carbon of the nitrile.[1]
Solvent Anhydrous Toluene or BenzeneNon-polar solvents are typically used for condensation reactions. Anhydrous conditions are crucial.[1]
Temperature Reflux (Toluene: ~111°C)Higher temperatures can improve reaction rates, but careful control is needed to avoid side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture and oxygen.

Q2: My reaction mixture has developed an unexpected color. What could be the cause?

A2: While pure this compound is a colorless to pale yellow liquid, color changes during a reaction can indicate several possibilities.

Potential Causes:

  • Impurity Formation: The formation of conjugated side products or degradation products can often lead to coloration.

  • Complexation with Metal Ions: Trace metal impurities from reagents or the reaction vessel can form colored complexes.

  • pH Changes: Some organic molecules exhibit different colors at different pH values.

Troubleshooting:

  • Analyze a small aliquot of the colored mixture by TLC or LC-MS to check for the presence of new, colored spots or peaks that could correspond to impurities.

  • Ensure the use of high-purity reagents and clean glassware to minimize metal contamination.

  • If the color appears upon pH change during workup, it may be a temporary effect. Monitor the color of the final, purified product.

Q3: I am observing inconsistencies in my analytical data (NMR, IR, GC-MS). What could be the issue?

A3: Inconsistent analytical data for this compound can often be attributed to its inherent chemical properties, particularly its keto-enol tautomerism.

Keto-Enol Tautomerism:

This compound exists as an equilibrium mixture of a keto and an enol tautomer. This equilibrium can be influenced by factors such as the solvent, temperature, and pH, leading to variations in spectra.[6][7]

  • NMR Spectroscopy: The proton and carbon NMR spectra will show signals for both the keto and enol forms. The ratio of the integrals of the distinct protons (e.g., the methylene protons in the keto form vs. the vinylic proton in the enol form) can be used to determine the tautomeric ratio in a given solvent.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic peaks for both tautomers. The keto form will show a strong carbonyl (C=O) stretch around 1720 cm⁻¹ and a nitrile (C≡N) stretch around 2250 cm⁻¹. The enol form will have a hydroxyl (O-H) stretch, a carbon-carbon double bond (C=C) stretch, and a nitrile stretch.

  • GC-MS: The high temperatures used in GC can sometimes alter the keto-enol equilibrium, potentially leading to inconsistent results.

Troubleshooting Analytical Inconsistencies:

  • Standardize Analytical Conditions: Use consistent solvents, temperatures, and sample preparation methods for all analyses to ensure comparability of results.

  • NMR Analysis: When interpreting NMR spectra, be prepared to identify and assign peaks for both tautomers. Running spectra in different deuterated solvents can provide insight into how the equilibrium shifts.

  • IR Analysis: Use IR spectroscopy as a qualitative tool to confirm the presence of the key functional groups of both tautomers.

  • LC-MS: For quantitative analysis where the keto-enol equilibrium might be a concern, LC-MS at a controlled temperature may provide more reliable results than GC-MS.

TechniqueKeto Form SignatureEnol Form Signature
¹H NMR Methylene (-CH₂-) protonsVinylic (=CH-) proton, Hydroxyl (-OH) proton
¹³C NMR Carbonyl (C=O) carbonVinylic carbons (C=C), Hydroxylated carbon (C-OH)
IR Strong C=O stretch (~1720 cm⁻¹)O-H stretch, C=C stretch

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is a general guideline for the synthesis of this compound via a base-catalyzed condensation of an acetate ester and acetonitrile.

Materials:

  • Ethyl acetate (or other suitable acetate ester)

  • Acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Base Addition: Suspend sodium hydride in anhydrous toluene in the reaction flask.

  • Reactant Addition: Slowly add a mixture of ethyl acetate and acetonitrile dropwise to the stirred suspension of sodium hydride at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of a protic solvent (e.g., ethanol), followed by water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Characterization by NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

  • Interpretation:

    • ¹H NMR: Identify the signals corresponding to the keto and enol forms. In CDCl₃, the keto form typically shows a singlet for the methyl protons (~2.3 ppm) and a singlet for the methylene protons (~3.5 ppm). The enol form will show signals for the methyl, vinylic, and hydroxyl protons.

    • ¹³C NMR: Identify the carbonyl carbon (~200 ppm) and nitrile carbon (~115 ppm) of the keto form, as well as the corresponding signals for the enol tautomer.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., Low Yield, Impurities) check_reaction Step 1: Verify Reaction Completion (TLC, LC-MS) start->check_reaction check_purity Step 2: Analyze Product Purity (NMR, GC-MS) check_reaction->check_purity Reaction Complete review_protocol Step 3: Review Experimental Protocol check_reaction->review_protocol Incomplete Reaction check_purity->review_protocol Impurities Detected solution Successful Outcome check_purity->solution Pure Product optimize Step 4: Optimize Reaction Conditions review_protocol->optimize optimize->start Re-run Experiment optimize->solution Successful Optimization Synthesis_and_Workup start Starting Materials (Acetate Ester, Acetonitrile, Base) reaction Condensation Reaction start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying of Organic Layer extraction->drying purification Solvent Removal & Purification (Distillation/Chromatography) drying->purification product Pure this compound purification->product

References

Effect of base concentration on 3-Oxobutanenitrile reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxobutanenitrile. The following information addresses common issues encountered during base-catalyzed reactions and offers guidance on optimizing reaction outcomes by carefully controlling the base concentration.

Troubleshooting Guides

Issue 1: Low Yield in Self-Condensation (Dimerization) of this compound

Question: My dimerization reaction of this compound is resulting in a low yield of the desired 2-amino-4-methyl-1,3-dicyanobuta-1,3-diene. How can I improve the outcome?

Answer: Low yields in the self-condensation of this compound are often related to incomplete reaction or the formation of side products due to inappropriate base concentration or reaction conditions.

Possible Causes and Solutions:

  • Insufficient Base: The base is essential for the deprotonation of this compound to initiate the condensation. If the concentration of the base is too low, the reaction may not proceed to completion.

    • Solution: Gradually increase the molar equivalents of the base. Strong bases like sodium hydride (NaH) or sodium amide are often effective. It is recommended to use the nitrile in excess to prevent self-condensation of ester impurities if any are present.[1]

  • Base Degradation: Strong bases like sodium hydride can be deactivated by moisture.

    • Solution: Ensure anhydrous reaction conditions. Use freshly opened or properly stored base and dry solvents.

  • Side Reactions: At higher temperatures or with excessively strong bases, side reactions such as hydrolysis of the nitrile group can occur, especially in the presence of water.

    • Solution: Optimize the reaction temperature. While heating can promote the reaction, excessive heat can lead to degradation. Perform the reaction at a controlled temperature and consider using a milder base if side reactions are prevalent.

Issue 2: Formation of Multiple Products in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an aldehyde, but my TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity?

Answer: The formation of multiple products in a Knoevenagel condensation can be attributed to side reactions such as the self-condensation of this compound or the Cannizzaro reaction of the aldehyde, which can be influenced by the base concentration.

Possible Causes and Solutions:

  • Excessively Strong Base: A very strong base can promote the self-condensation of this compound, competing with the desired Knoevenagel condensation.

    • Solution: Use a weaker base. For Knoevenagel condensations, milder bases like piperidine, pyridine, or potassium carbonate are often sufficient to catalyze the reaction without promoting significant side reactions.[2]

  • High Base Concentration: A high concentration of even a mild base can sometimes lead to side reactions.

    • Solution: Reduce the molar equivalents of the base used. Catalytic amounts are often sufficient. A systematic optimization of the base loading should be performed to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts.

  • Reaction Temperature: Higher temperatures can favor the formation of undesired byproducts.

    • Solution: Conduct the reaction at a lower temperature. Room temperature or even cooling the reaction mixture may improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in reactions involving this compound?

A1: The primary role of the base is to deprotonate the α-carbon of this compound, which is acidic due to the electron-withdrawing effects of both the nitrile and ketone groups. This generates a nucleophilic enolate anion that can then participate in various reactions, such as dimerization, Knoevenagel condensation, and Thorpe-Ziegler cyclization.

Q2: How does the strength of the base affect the reaction outcome?

A2: The strength of the base is a critical parameter. Strong bases like sodium hydride (NaH) or sodium amide are required for reactions that involve the deprotonation of less acidic protons or to ensure the reaction goes to completion, as in some condensation reactions.[1] Weaker bases, such as triethylamine or piperidine, are often used in reactions like the Knoevenagel condensation where high selectivity is desired and the competing self-condensation of the aldehyde or ketone needs to be minimized.

Q3: Can the concentration of the base influence the reaction rate?

A3: Yes, the concentration of the base can significantly influence the reaction rate. Generally, a higher concentration of the base will lead to a faster reaction rate, as the concentration of the reactive enolate intermediate will be higher. However, an excessively high base concentration can also lead to an increase in the rate of side reactions, potentially lowering the overall yield of the desired product.

Q4: What are some common side products in base-catalyzed reactions of this compound?

A4: Common side products can include the dimer of this compound (in reactions where it is not the desired product), products from the hydrolysis of the nitrile group to an amide or carboxylic acid (especially if water is present), and products from the self-condensation of the other reactant (e.g., an aldehyde in a Knoevenagel condensation). The formation of these byproducts is highly dependent on the reaction conditions, including the choice and concentration of the base.[2]

Data Presentation

Table 1: Effect of Base on the Yield of 2-Methyl-3-oxobutanenitrile Synthesis

Acetate DonorNitrileBaseSolventYield (%)Reference
Methyl acetatePropionitrileSodium amideLiquid ammonia63[1]
Ethyl acetatePropionitrileSodium hydrideBenzene34[1]
Butyl acetatePropionitrileSodium butoxideXyleneNot specified[1]

Table 2: Troubleshooting Guide for Base-Catalyzed Reactions of this compound

IssuePotential Cause (Base-Related)Recommended Action
Low product yieldInsufficient base concentration leading to incomplete reaction.Increase molar equivalents of the base systematically.
Base deactivation by moisture.Ensure anhydrous conditions and use fresh, dry base and solvents.
Formation of multiple byproductsBase concentration is too high, promoting side reactions.Reduce the molar equivalents of the base.
Base is too strong, leading to lack of selectivity.Switch to a milder base (e.g., from NaH to an amine-based catalyst).
Reaction is too slowBase concentration is too low.Cautiously increase the base concentration while monitoring for byproduct formation.
Product degradationBase is too strong or concentration is too high, leading to decomposition.Use a milder base or lower the base concentration. Consider performing the reaction at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Base Concentration in a this compound Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the starting materials (e.g., this compound and an aldehyde for a Knoevenagel condensation) and the anhydrous solvent.

  • Initial Base Addition: In a separate, parallel reaction, start with a catalytic amount of the chosen base (e.g., 0.1 molar equivalents).

  • Systematic Variation: Set up a series of parallel reactions, systematically increasing the molar equivalents of the base in each reaction vessel (e.g., 0.2, 0.5, 1.0, and 1.5 molar equivalents).

  • Reaction Monitoring: Stir all reactions at the desired temperature and monitor their progress by thin-layer chromatography (TLC) at regular intervals.

  • Work-up and Analysis: Once the reactions are complete (as indicated by TLC), quench the reactions appropriately (e.g., with a mild acid). Isolate the crude products and analyze the yield and purity of the desired product in each reaction mixture using techniques such as NMR spectroscopy or GC-MS.

  • Optimization: Based on the analytical data, determine the optimal base concentration that provides the highest yield of the desired product with the minimal formation of byproducts.

Visualizations

Reaction_Pathway Figure 1: General Base-Catalyzed Reaction Pathway of this compound A This compound C Enolate Anion (Nucleophile) A->C + B: B Base (B:) E Adduct C->E + E+ D Electrophile (E+) F Product E->F - H-B+

Caption: General reaction pathway for base-catalyzed reactions of this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield Observed check_base_conc Is Base Concentration Sufficient? start->check_base_conc increase_base Increase Molar Equivalents of Base check_base_conc->increase_base No check_anhydrous Are Conditions Anhydrous? check_base_conc->check_anhydrous Yes analyze_byproducts Analyze Byproducts increase_base->analyze_byproducts dry_reagents Use Dry Solvents and Fresh Base check_anhydrous->dry_reagents No optimize_temp Is Temperature Optimal? check_anhydrous->optimize_temp Yes dry_reagents->analyze_byproducts adjust_temp Adjust Temperature optimize_temp->adjust_temp No optimize_temp->analyze_byproducts Yes adjust_temp->analyze_byproducts end Optimized Yield analyze_byproducts->end

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

References

Solvent effects on the regioselectivity of 3-Oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of this compound, with a specific focus on controlling regioselectivity through solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it a critical issue in reactions with this compound?

A1: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or atom over other possible positions. This compound is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[1][2] This dual reactivity can lead to a mixture of product isomers, complicating purification and reducing the yield of the desired compound. Controlling the regioselectivity is therefore crucial for achieving a specific, pure product.

Q2: I am getting a mixture of C-alkylated and O-alkylated products. How does my choice of solvent influence this outcome?

A2: The solvent plays a pivotal role in determining the reaction pathway. The choice between C- and O-alkylation is largely governed by how the solvent interacts with the enolate intermediate.[1]

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the oxygen atom of the enolate.[2] This solvation shell 'blocks' the oxygen, making the carbon atom more accessible for the electrophile. Consequently, polar protic solvents tend to favor C-alkylation .[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are excellent at solvating the counter-cation (like Na⁺ or K⁺) but do not form strong hydrogen bonds with the enolate's oxygen.[3] This leaves the oxygen atom more exposed and reactive, known as a 'naked' anion, thus favoring O-alkylation .[1][3]

  • Non-Polar Aprotic Solvents (e.g., toluene, THF): In these solvents, the enolate and its counter-cation often exist as tight ion pairs. The cation can coordinate closely with the oxygen atom, sterically hindering it and promoting C-alkylation .[3][4]

Q3: Besides the solvent, what other experimental factors can I adjust to control regioselectivity?

A3: Several other factors work in concert with the solvent to direct the reaction:

  • Counter-ion: Smaller cations like Li⁺ bind tightly to the oxygen atom, favoring C-alkylation. Larger, "softer" cations like K⁺ result in a looser ion pair, which can increase the proportion of O-alkylation.[1]

  • Electrophile: According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" electrophiles (like silyl chlorides) prefer to react with the "hard" oxygen atom (O-alkylation), while "softer" electrophiles (like alkyl iodides) prefer the "softer" carbon atom (C-alkylation).[5][6]

  • Temperature: Lower reaction temperatures can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[7]

Q4: For the synthesis of heterocycles like pyridines or pyrimidines, my yields are low. Could the solvent be the cause?

A4: Yes, the solvent is a critical parameter. For many heterocyclic syntheses, such as those involving condensation reactions, polar aprotic solvents like DMF can improve the solubility of reaction intermediates, leading to higher yields.[4] Furthermore, if your reaction involves a strong base like sodium hydride (NaH), it is essential to use anhydrous (dry) solvents like toluene to prevent the base from being quenched by water.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Formation of Undesired Isomer

If your experiment is producing a mixture of C- and O-alkylated products, or favoring the wrong isomer, consider the following troubleshooting steps.

G start Problem: Poor Regioselectivity check_solvent Analyze Current Solvent System start->check_solvent protic_q Is the solvent polar protic (e.g., EtOH)? check_solvent->protic_q  Check Type aprotic_q Is the solvent polar aprotic (e.g., DMF)? protic_q->aprotic_q No c_alk_sol To Favor C-Alkylation: - Use polar protic solvent (EtOH) - Use non-polar solvent (THF, Toluene) - Use Li+ counter-ion - Use a soft electrophile (R-I) protic_q->c_alk_sol Yes (Favors C-Alkylation) nonpolar_q Is the solvent non-polar (e.g., Toluene)? aprotic_q->nonpolar_q No o_alk_sol To Favor O-Alkylation: - Use polar aprotic solvent (DMF, DMSO) - Use K+ counter-ion - Use a hard electrophile (R3SiCl) aprotic_q->o_alk_sol Yes (Favors O-Alkylation) nonpolar_q->c_alk_sol Yes (Favors C-Alkylation)

Caption: Troubleshooting flowchart for poor regioselectivity.

Issue 2: Low Reaction Yield or Reaction Stalls

If your reaction is not proceeding to completion or the yield is lower than expected, consult the following guide.

  • Potential Cause: Presence of water/moisture, especially when using strong bases like NaH.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Potential Cause: Poor solubility of reactants or intermediates.

    • Solution: Switch to a solvent that better solubilizes all components. Polar aprotic solvents like DMF or DMSO are often effective.[4]

  • Potential Cause: Incorrect reaction temperature.

    • Solution: Many condensation reactions require elevated temperatures (e.g., 80-100°C) to proceed at a reasonable rate.[4] Conversely, some selective reactions may require lower temperatures to minimize side products.[7] Consult literature for the optimal temperature range for your specific transformation.

Data Presentation

The following table summarizes the expected major product in the alkylation of this compound's enolate based on solvent class and other key factors.

Factor Condition Favored Product Rationale
Solvent Polar Protic (e.g., Ethanol)C-AlkylationH-bonding solvates the oxygen atom, making carbon more nucleophilic.[1]
Polar Aprotic (e.g., DMF, DMSO)O-AlkylationSolvates the cation, leaving a 'naked' and highly reactive oxygen anion.[3]
Non-Polar (e.g., Toluene, THF)C-AlkylationPromotes tight ion-pairing; cation association blocks the oxygen atom.[4]
Counter-ion Li⁺C-AlkylationSmall cation binds tightly to oxygen, increasing steric hindrance at that site.[1]
Na⁺, K⁺O-AlkylationLarger cations result in looser ion pairs, making oxygen more accessible.[1]
Electrophile Soft (e.g., CH₃I)C-AlkylationSoft electrophiles prefer to react with the soft carbon center (HSAB).[5]
Hard (e.g., (CH₃)₃SiCl)O-AlkylationHard electrophiles prefer to react with the hard oxygen center (HSAB).[6]

Visualizations of Key Concepts

G cluster_keto Keto Tautomer cluster_enolate Ambident Enolate (Resonance) cluster_products Reaction Products Keto O || CH3-C-CH2-C≡N Enolate_O  O⁻  | CH3-C=CH-C≡N Keto->Enolate_O + Base - H⁺ Enolate_C   O   || CH3-C-⁻CH-C≡N Enolate_O->Enolate_C O_Product O-Alkylation Product Enolate_O->O_Product + E⁺ C_Product C-Alkylation Product Enolate_C->C_Product + E⁺

Caption: Ambident nature of the this compound enolate.

G factors Factors Influencing Regioselectivity solvent Solvent factors->solvent cation Counter-ion factors->cation electrophile Electrophile factors->electrophile c_alk Favors C-Alkylation solvent->c_alk Protic Non-Polar o_alk Favors O-Alkylation solvent->o_alk Polar Aprotic cation->c_alk Small (Li+) cation->o_alk Large (K+) electrophile->c_alk Soft (R-I) electrophile->o_alk Hard (R3SiCl)

Caption: Key factors that control C- vs. O-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-Alkylation

This protocol is designed to favor the formation of the C-alkylated product.

  • Preparation: Under an inert atmosphere (N₂), add dry THF (a non-polar aprotic solvent) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add a strong, hindered base such as Lithium Diisopropylamide (LDA) to the solvent.

  • Enolate Formation: Slowly add a solution of this compound in dry THF to the cooled base solution over 30 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The lithium counter-ion will favor C-alkylation.

  • Alkylation: Add a "soft" electrophile, such as methyl iodide, dropwise to the reaction mixture. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: General Procedure for Synthesis of a Substituted Pyridine

This protocol outlines a typical condensation reaction where solvent choice is key for yield.

  • Setup: In a round-bottom flask, dissolve this compound and an appropriate Michael acceptor (e.g., an α,β-unsaturated ketone) in a polar aprotic solvent such as DMF to ensure good solubility.[4]

  • Reagents: Add ammonium acetate as the nitrogen source.

  • Reaction: Heat the mixture to 80-100 °C and reflux for several hours. The higher temperature is often necessary to drive the condensation and cyclization steps.[4]

  • Monitoring: Track the disappearance of starting materials using TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridine derivative.

References

Technical Support Center: Stabilizing 3-Oxobutanenitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stabilization of 3-oxobutanenitrile. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily affected by temperature, pH, moisture, and light. As a β-ketonitrile, it is susceptible to degradation through several pathways, including hydrolysis and thermal decomposition.

Q2: What are the recommended storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at temperatures of -20°C or below.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the most probable degradation pathways include:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, particularly under acidic or basic conditions. The presence of the keto group can influence the rate of this process.

  • Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially through decarboxylation or polymerization reactions.

  • Photodegradation: Exposure to UV or visible light may induce degradation, although specific pathways for this compound are not well-documented.

Q4: Are there any known stabilizers for this compound?

A4: While specific stabilizers for pure this compound are not extensively documented in publicly available literature, the general principles for stabilizing similar organic molecules can be applied. These may include the use of antioxidants to prevent oxidative degradation and ensuring the compound is stored under anhydrous conditions to prevent hydrolysis. The use of β-diketones as co-stabilizers has been noted in other applications, but their efficacy for long-term storage of pure this compound is not established.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent assay results over time Degradation of this compound stock solution.1. Verify Stock Solution Stability: Prepare a fresh stock solution and compare its performance against the older stock. Analyze both using a validated stability-indicating HPLC method to check for degradation products. 2. Control Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C or below) and protected from light and moisture.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Characterize Degradants: Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their potential structures. 2. Perform Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks.
Change in physical appearance (color, viscosity) Polymerization or extensive degradation.1. Assess Purity: Use an appropriate analytical method (e.g., HPLC, NMR) to determine the purity of the material. 2. Review Handling Procedures: Ensure that the compound has not been exposed to incompatible materials, high temperatures, or other adverse conditions during handling.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature -20°C or belowMinimizes thermal degradation and slows down chemical reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light Amber vial or dark containerProtects from potential photodegradation.
Moisture AnhydrousPrevents hydrolysis of the nitrile and other moisture-mediated degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation products and pathways for this compound.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Suitable buffer for HPLC mobile phase

3. Methodology:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution and expose it to the same thermal stress.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or daylight) for a defined period. Keep a control sample in the dark.

4. Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Objective: To develop a chromatographic method capable of resolving the parent compound from all potential impurities and degradation products.

2. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Suggested Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of this compound and also scan with a PDA detector to identify peaks with different UV spectra.

4. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."

Visualizations

Degradation_Pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Thermal Stress Thermal Stress This compound->Thermal Stress Photochemical Stress Photochemical Stress This compound->Photochemical Stress Amide Intermediate Amide Intermediate Hydrolysis (Acid/Base)->Amide Intermediate Polymerization Products Polymerization Products Thermal Stress->Polymerization Products Photodegradants Photodegradants Photochemical Stress->Photodegradants Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Analysis Stress Conditions Stress Conditions Stressed Samples Stressed Samples Stress Conditions->Stressed Samples This compound Sample This compound Sample This compound Sample->Stress Conditions HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: 3-Oxobutanenitrile & Enamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the reaction of 3-oxobutanenitrile and enamines. The information is designed to help overcome common challenges encountered during the reaction work-up and purification stages.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up in a this compound reaction with an enamine?

The primary purpose of the work-up is to hydrolyze the iminium salt intermediate, which is formed after the initial reaction between this compound and the enamine. This hydrolysis step regenerates a carbonyl group and allows for the isolation of the final desired product.[1][2][3]

Q2: What type of reagent is typically used to quench the reaction and initiate the work-up?

An acidic aqueous solution is typically used to both quench the reaction and facilitate the hydrolysis of the iminium intermediate.[3][4][5] The use of excess water in an acidic medium drives the equilibrium towards the formation of the carbonyl compound.[3][5]

Q3: Why is acidic hydrolysis necessary?

The reaction between an enamine and an electrophile like this compound leads to the formation of a positively charged iminium salt. This intermediate is stable under neutral or basic conditions. Acidic conditions are required to protonate the intermediate, making it susceptible to nucleophilic attack by water, which ultimately leads to the desired carbonyl product and the protonated secondary amine byproduct.[3][4][5]

Q4: How can I remove the secondary amine byproduct from my final product?

During the acidic work-up, the secondary amine used to form the enamine will be protonated, forming a water-soluble ammonium salt. This allows for its removal from the organic layer through aqueous extraction.[6] Washing the organic layer with a dilute acid solution can help ensure the complete removal of the amine.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product Incomplete hydrolysis of the iminium intermediate.Increase the reaction time of the acidic work-up or use a slightly higher concentration of acid. Monitor the reaction progress by TLC to ensure the disappearance of the intermediate.
The product is water-soluble and is being lost during the aqueous work-up.If the product has high polarity, it may have some solubility in the aqueous layer. Minimize the volume of water used for extraction or perform a back-extraction of the aqueous layers with a more polar organic solvent.
The desired product is unstable under the acidic work-up conditions.If the product is acid-sensitive, consider using a milder acidic condition (e.g., saturated ammonium chloride solution) for the work-up. Buffer the reaction mixture to a slightly acidic pH.
Presence of Unreacted Starting Material (Enamine) Insufficient reaction time or temperature for the initial addition reaction.Ensure the initial reaction has gone to completion before initiating the work-up. Monitor the consumption of the starting materials by TLC or other analytical techniques.
Formation of an Oily or Inseparable Emulsion During Extraction The presence of polar byproducts or unquenched reactive intermediates.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. If necessary, filter the entire mixture through a pad of celite.
Isolation of the Iminium Salt Instead of the Ketone The work-up was not sufficiently acidic, or the hydrolysis time was too short.Re-subject the isolated iminium salt to the acidic work-up conditions. Ensure the pH of the aqueous layer is acidic.
Product Contaminated with the Secondary Amine Inefficient extraction of the protonated amine during the work-up.Perform additional washes of the organic layer with a dilute acid solution (e.g., 1M HCl).[6] Confirm the removal of the amine by TLC or other analytical methods.

Experimental Protocol: Standard Work-up Procedure

This protocol outlines a general procedure for the work-up of a reaction between this compound and an enamine.

  • Reaction Quenching:

    • Once the initial reaction is deemed complete (as monitored by TLC or other methods), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a dilute aqueous acid solution (e.g., 1M HCl) to the reaction mixture with vigorous stirring. The amount of acid should be sufficient to neutralize any base used and to ensure an acidic pH for the subsequent hydrolysis.

  • Hydrolysis:

    • Allow the mixture to stir at room temperature. The hydrolysis time can vary depending on the stability of the iminium intermediate and the reaction scale (typically from 30 minutes to several hours).

    • Monitor the disappearance of the iminium intermediate by TLC.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the product is in an organic solvent, wash the organic layer sequentially with:

      • Dilute aqueous acid (e.g., 1M HCl) to remove the secondary amine.[6]

      • Water.

      • Saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Brine to remove excess water.

    • If the product precipitates from the aqueous solution, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation, depending on its physical properties.

Data Presentation

The following table provides a template for summarizing quantitative data during the optimization of the work-up procedure. Actual values will vary depending on the specific reactants and reaction conditions.

Work-up Condition Acid Used (Concentration) Hydrolysis Time (h) Crude Yield (%) Purity by HPLC (%)
A1M HCl17585
B2M HCl18088
C1M HCl38290
DSat. NH₄Cl36570

Visualizations

Experimental Workflow

Workup_Workflow General Work-up Workflow for this compound and Enamine Reactions A Reaction Mixture (Product as Iminium Salt) B Quench with Aqueous Acid (e.g., 1M HCl) A->B C Hydrolysis (Stir at Room Temp) B->C D Extraction (Separate Organic/Aqueous Layers) C->D E Wash Organic Layer (Acid, Water, Brine) D->E F Dry and Concentrate E->F G Crude Product F->G H Purification (e.g., Column Chromatography) G->H I Pure Product H->I

Caption: A flowchart illustrating the key stages of the work-up procedure.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Product Yield Start Low Yield Observed Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Increase_Time_Acid Increase Hydrolysis Time or Acid Concentration Check_Hydrolysis->Increase_Time_Acid No Check_Solubility Is Product Water-Soluble? Check_Hydrolysis->Check_Solubility Yes Success Yield Improved Increase_Time_Acid->Success Back_Extract Back-Extract Aqueous Layers Check_Solubility->Back_Extract Yes Check_Stability Is Product Acid-Stable? Check_Solubility->Check_Stability No Back_Extract->Success Milder_Acid Use Milder Acid (e.g., sat. NH4Cl) Check_Stability->Milder_Acid No Check_Stability->Success Yes Milder_Acid->Success

Caption: A decision tree for troubleshooting low product yield during work-up.

References

Technical Support Center: Analysis of 3-Oxobutanenitrile and its Impurities by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and troubleshooting of impurities in 3-Oxobutanenitrile using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources:

  • Synthesis-Related Impurities: These can include unreacted starting materials (e.g., ethyl acetate, acetonitrile), by-products from side reactions, and residual reagents or catalysts used in the synthesis process.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to high temperatures, extreme pH, or oxidizing agents, leading to the formation of degradation products.

  • Storage and Handling: Improper storage conditions can also lead to the formation of impurities. The compound should be stored in a cool, dry, and dark place in a tightly sealed container.[1]

Q2: What is a suitable HPLC method for the analysis of this compound and its impurities?

A2: A common approach for the analysis of polar compounds like this compound is reverse-phase HPLC. A typical method would utilize a C18 column with a gradient elution using a mobile phase consisting of water and an organic modifier like acetonitrile. UV detection is generally suitable for this compound. A detailed experimental protocol is provided below.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: Identifying an unknown impurity peak often requires advanced analytical techniques. A common approach is to use HPLC coupled with Mass Spectrometry (LC-MS), which provides information about the molecular weight of the impurity. Further structural elucidation can be achieved using techniques like NMR spectroscopy of the isolated impurity.

Q4: What should I do if I observe poor peak shape for this compound?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. Refer to the troubleshooting section below for a detailed guide on addressing issues like column overload, inappropriate mobile phase pH, or column degradation.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for the determination of this compound and the separation of its potential impurities.

1. Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
35955

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to obtain a final concentration of approximately 1.0 mg/mL.

Potential Impurities and Data Presentation

The following table lists potential impurities of this compound and their hypothetical retention times relative to the main peak under the conditions described above.

Table 2: Potential Impurities and Hypothetical Retention Data

CompoundIdentitySourceHypothetical Retention Time (min)Relative Retention Time (RRT)
This compoundMain Compound-10.01.00
Impurity AEthyl AcetateStarting Material3.50.35
Impurity BAcetonitrileStarting Material2.50.25
Impurity CAcetic AcidDegradation4.20.42
Impurity DDimer of this compoundBy-product15.81.58

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)

Possible CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Issue 2: Fluctuating Retention Times

Possible CauseRecommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of components. Always degas the mobile phase before use.
Leaking HPLC System Check all fittings and connections for leaks. Salt deposits around fittings can indicate a leak.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

Issue 3: Ghost Peaks in the Chromatogram

Possible CauseRecommended Solution
Contaminated Mobile Phase or Diluent Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.
Carryover from Previous Injections Implement a needle wash step in the autosampler method with a strong solvent.
Sample Degradation in the Autosampler Use a cooled autosampler if the sample is known to be unstable at room temperature.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject Inject into HPLC dissolve_sample->inject weigh_std Weigh Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std dissolve_std->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Experimental workflow for HPLC analysis.

troubleshooting_logic start Problem Observed peak_shape Abnormal Peak Shape? start->peak_shape retention_time Fluctuating Retention Time? peak_shape->retention_time No overload Reduce Concentration/ Injection Volume peak_shape->overload Yes ph_check Check Mobile Phase pH peak_shape->ph_check Yes flush_column Flush/Replace Column peak_shape->flush_column Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No mobile_phase Prepare Fresh Mobile Phase retention_time->mobile_phase Yes check_leaks Inspect System for Leaks retention_time->check_leaks Yes equilibrate Increase Equilibration Time retention_time->equilibrate Yes fresh_solvents Use Fresh Solvents ghost_peaks->fresh_solvents Yes needle_wash Implement Needle Wash ghost_peaks->needle_wash Yes end Problem Resolved ghost_peaks->end No overload->end ph_check->end flush_column->end mobile_phase->end check_leaks->end equilibrate->end fresh_solvents->end needle_wash->end

Caption: Troubleshooting decision tree for HPLC issues.

References

Validation & Comparative

A Comparative Guide to 3-Oxobutanenitrile and Ethyl Acetoacetate in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. The choice of starting materials significantly impacts reaction efficiency, yield, and the diversity of accessible derivatives. This guide provides an objective comparison of two common precursors, 3-oxobutanenitrile and ethyl acetoacetate, in the context of pyrimidine synthesis, supported by experimental data and detailed protocols.

Performance Comparison in Pyrimidine Synthesis

This compound and ethyl acetoacetate are both valuable 1,3-dicarbonyl compounds for the synthesis of pyrimidines, most notably through the Biginelli and related multicomponent reactions. The primary distinction lies in the substituent at the 5-position of the resulting pyrimidine ring: this compound yields a 5-cyano-substituted pyrimidine, which can be a precursor to an amino group, while ethyl acetoacetate provides a 5-ethoxycarbonyl group.

The following table summarizes quantitative data from various studies, showcasing the performance of each precursor under different catalytic conditions. It is important to note that these results are compiled from different experiments and are not from a single head-to-head comparative study.

PrecursorAldehydeAmine SourceCatalystSolventTimeYield (%)Reference
Ethyl Acetoacetate BenzaldehydeUreaHClEthanolRefluxLow[1][2]
Ethyl Acetoacetate BenzaldehydeUreaVilsmeier-Haack ReagentAcetonitrileRefluxHigh[3]
Ethyl Acetoacetate BenzaldehydeUreaAmmonium Dihydrogen PhosphateEthanol2 hGood[1]
Ethyl Acetoacetate BenzaldehydeUreaNone (Ball Milling)Solvent-free30 min>98%[4]
Ethyl Acetoacetate m-NitrobenzaldehydeThioureaAmmonium Dihydrogen PhosphateEthanol2 hGood[1]
This compound Derivative BenzaldehydeThioureaK₂CO₃Ethanol4-5 h92%[5]
This compound Derivative 4-ChlorobenzaldehydeThioureaK₂CO₃Ethanol4-5 h95%[5]
This compound Derivative 4-MethoxybenzaldehydeThioureaK₂CO₃Ethanol4-5 h89%[5]

Note: "Good" and "High" yields are as reported in the source, without specific percentages. The this compound derivative used in the cited examples is 3-cyclopentyl-3-oxopropanenitrile.

Experimental Protocols

Synthesis of 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester using Ethyl Acetoacetate (Biginelli Reaction)

This protocol is a generalized procedure based on the classical Biginelli reaction.[1][2][4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

  • Ethyl acetoacetate (12 mmol)

  • Urea (12 mmol)

  • Catalyst (e.g., HCl, Vilsmeier-Haack reagent, or under catalyst-free ball milling conditions)

  • Solvent (e.g., ethanol or acetonitrile, if not solvent-free)

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), ethyl acetoacetate (12 mmol), and urea (12 mmol) is prepared.

  • If a solvent is used, the reactants are dissolved in the appropriate solvent (e.g., 20 mL of acetonitrile).

  • The catalyst is added to the reaction mixture. For instance, a catalytic amount of Vilsmeier-Haack reagent can be added.

  • The reaction mixture is then subjected to the specified reaction conditions. This could involve refluxing with continuous stirring or mechanical milling at high speed.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. For solvent-based reactions, this may involve treatment with a sodium bicarbonate solution followed by extraction with an organic solvent like ethyl acetate. The organic layer is then dried over sodium sulfate. For solvent-free reactions, the product may be obtained in pure form directly.

  • The crude product is purified, typically by column chromatography or recrystallization, to yield the final 3,4-dihydropyrimidin-2(1H)-one.

Synthesis of 4-Aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using a this compound Derivative

This protocol is based on a general procedure for the synthesis of 4-cyclopentyl-substituted pyrimidine derivatives.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

  • 3-Cyclopentyl-3-oxopropanenitrile (10 mmol)

  • Thiourea (12 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, a mixture of the aromatic aldehyde (10 mmol), 3-cyclopentyl-3-oxopropanenitrile (10 mmol), thiourea (12 mmol), and potassium carbonate (1.5 mmol) in ethanol (20 mL) is prepared.

  • The reaction mixture is stirred at room temperature for 4-5 hours.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with a 1:1 mixture of ethanol and water.

  • The crude product is dried and then recrystallized from ethanol to afford the pure 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Reaction Mechanisms and Pathways

The synthesis of pyrimidines from both this compound and ethyl acetoacetate generally proceeds via a multicomponent condensation reaction. The widely accepted mechanism for the Biginelli reaction involves the initial formation of an N-acyliminium ion from the aldehyde and urea (or thiourea), which then reacts with the enol form of the β-dicarbonyl compound.[2][6][7]

Biginelli Reaction with Ethyl Acetoacetate

The following diagram illustrates the reaction pathway for the synthesis of a dihydropyrimidinone using ethyl acetoacetate.

Biginelli_Ethyl_Acetoacetate Aldehyde Aryl Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Intermediate Open-chain Intermediate Acyliminium->Intermediate Nucleophilic addition EthylAcetoacetate Ethyl Acetoacetate (Enol form) EthylAcetoacetate->Intermediate DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization & Dehydration

Caption: Biginelli reaction pathway with ethyl acetoacetate.

Pyrimidine Synthesis with this compound

The reaction with this compound follows a similar mechanistic pathway, resulting in a 5-cyano-substituted dihydropyrimidine.

Biginelli_3_Oxobutanenitrile Aldehyde Aryl Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Thiourea Thiourea Thiourea->Acyliminium Intermediate Open-chain Intermediate Acyliminium->Intermediate Nucleophilic addition Oxobutanenitrile This compound (Enol form) Oxobutanenitrile->Intermediate Cyanopyrimidine 5-Cyano-dihydropyrimidine Intermediate->Cyanopyrimidine Cyclization & Dehydration

Caption: Pyrimidine synthesis pathway with this compound.

Conclusion

Both this compound and ethyl acetoacetate are effective precursors for pyrimidine synthesis, each offering a route to differently functionalized pyrimidine cores. Ethyl acetoacetate is traditionally used in the Biginelli reaction to produce dihydropyrimidinones with a 5-ester group. Modern techniques such as microwave irradiation and ball milling can significantly improve yields and reduce reaction times.[4] this compound and its derivatives provide access to 5-cyano-substituted pyrimidines, which are valuable intermediates for further functionalization, for instance, into aminopyrimidines. The choice between these two starting materials will ultimately depend on the desired substitution pattern of the target pyrimidine and the subsequent synthetic transformations planned. The data suggests that both precursors can lead to high yields under optimized conditions.

References

A Comparative Guide to 3-Oxobutanenitrile and Other β-Ketonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and medicinal chemistry, β-ketonitriles stand out as versatile building blocks for the construction of a wide array of heterocyclic compounds, many of which exhibit significant biological activities. Among these, 3-oxobutanenitrile (also known as acetoacetonitrile) serves as a fundamental starting material. This guide provides an objective comparison of this compound with other substituted β-ketonitriles, supported by experimental data on their synthesis and the biological performance of their derivatives.

Chemical Properties and Reactivity

This compound is a colorless to pale yellow liquid characterized by the presence of both a ketone and a nitrile functional group.[1] This dual reactivity makes it an excellent precursor for various condensation and cyclization reactions. The active methylene group, flanked by the electron-withdrawing keto and cyano groups, is readily deprotonated to form a nucleophilic carbanion, which is central to its synthetic utility.

Other β-ketonitriles, bearing alkyl or aryl substituents on the carbon backbone, share this fundamental reactivity. However, the nature of the substituent can significantly influence the compound's steric and electronic properties, thereby affecting reaction rates, yields, and the biological activity of the resulting derivatives.

Performance Comparison in Synthesis

The synthesis of β-ketonitriles is most commonly achieved through the Claisen condensation of an ester with a nitrile.[2] The choice of reactants, base, and solvent system can have a substantial impact on the reaction yield. Below is a comparative summary of reported yields for the synthesis of this compound and other representative β-ketonitriles.

β-Ketonitrile ProductEster ReactantNitrile ReactantBase/CatalystSolventYield (%)Reference
This compound Ethyl acetateAcetonitrileSodium ethoxideEthanolNot specified[2]
2-Methyl-3-oxobutanenitrileMethyl acetatePropionitrileSodium amideLiquid ammonia63[3]
2-Methyl-3-oxobutanenitrileEthyl acetatePropionitrileSodium hydrideBenzene34[3]
3-OxopentanenitrileNot specifiedNot specifiedNot specifiedNot specified63[4]
3-Cyclopropyl-3-oxopropionitrileNot specifiedNot specifiedNot specifiedNot specified87[4]
4,4-Dimethyl-2-ethyl-3-oxopentanenitrileMethyl pivalatePropionitrileSodium hydrideToluene65[5]
CinnamoylacetonitrileEthyl cinnamateAcetonitrileKOt-Bu2-MeTHF64[6]
Thiophene-substituted β-ketonitrileMethyl 2-thiophenecarboxylateAcetonitrileKOt-Bu / 18-crown-62-MeTHF67[6]
Various β-KetonitrilesVarious aldehydesAzobisisobutyronitrileN-Heterocyclic CarbeneTolueneup to >99[7]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions and scales.

Comparative Biological Activity of β-Ketonitrile Derivatives

β-Ketonitriles are valuable precursors for the synthesis of a variety of heterocyclic compounds, including pyrazoles and pyrimidines, which are known to possess a broad spectrum of biological activities.[8][9] The antimicrobial and other biological activities of these derivatives are influenced by the substituents on the heterocyclic core, which in turn are derived from the starting β-ketonitrile.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives synthesized from various β-ketonitriles have demonstrated potent antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several pyrazole derivatives against different microbial strains.

Pyrazole DerivativeParent β-Ketonitrile StructureMicrobial StrainMIC (µg/mL)Reference
Substituted Pyrazole (Compound 11)Derived from a 1,3-diketone intermediateXanthomonas campestris>50[8]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Derived from a pyrazolone precursorStaphylococcus aureus62.5-125[10]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Candida albicans2.9-7.8[10]
Pyrazole Derivative (Compound 3)Not specifiedEscherichia coli0.25[1]
Pyrazole Derivative (Compound 4)Not specifiedStreptococcus epidermidis0.25[1]
Pyrazoline Derivative (Compound 9)Not specifiedS. aureus, S. epidermidis, E. faecalis, E. faecium4[11]
Anticancer and Other Biological Activities of Heterocyclic Derivatives

Derivatives of β-ketonitriles have also been investigated for their anticancer and anti-inflammatory activities. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Heterocyclic DerivativeBiological ActivityIC50 (µM)Reference
Chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one derivativeAnticancer (B16F10 cell line)70.74
Pyrimidine derivative (2a)Lipoxygenase inhibition42
Pyrimidine derivative (2f)Lipoxygenase inhibition47.5
Chalcone derivative (1g)Lipoxygenase inhibition17

Experimental Protocols

Synthesis of a Representative β-Ketonitrile: 2-Methyl-3-oxobutanenitrile via Claisen-type Condensation

This protocol is adapted from a reported synthesis of a substituted β-ketonitrile.[3]

Materials:

  • Methyl acetate

  • Propionitrile

  • Sodium amide

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Dry ice/acetone bath

  • Stirring apparatus

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.

  • Charge the flask with liquid ammonia.

  • Add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of propionitrile in anhydrous diethyl ether to the sodium amide suspension.

  • After the addition is complete, add methyl acetate dropwise to the reaction mixture.

  • Stir the reaction mixture for several hours at the temperature of refluxing ammonia.

  • After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • To the remaining residue, add cold water and extract the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with 10% hydrochloric acid to a pH of approximately 5-6.

  • Extract the product from the acidified aqueous layer with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-3-oxobutanenitrile.

  • Purify the product by vacuum distillation.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method for determining the MIC of a compound.

Materials:

  • Test compound (e.g., a pyrazole derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microplate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

  • Add a standardized volume of the microbial inoculum to each well of the microplate containing the test compound dilutions.

  • Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative control well (broth with inoculum but no compound). Also include a sterility control (broth only).

  • Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify growth.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of β-ketonitriles.

Synthesis_of_beta_Ketonitriles cluster_reactants Reactants Ester Ester (R-COOR') Enolate Nitrile Enolate Ester->Enolate Nucleophilic Attack Nitrile Nitrile (R''-CH2-CN) Base Base (e.g., NaOEt) Nitrile->Base Deprotonation Base->Enolate beta_Ketonitrile β-Ketonitrile Enolate->beta_Ketonitrile

Caption: General pathway for the Claisen condensation synthesis of β-ketonitriles.

Bioactive_Heterocycles_Workflow beta_Ketonitrile β-Ketonitrile Cyclization Cyclocondensation Reaction beta_Ketonitrile->Cyclization Reagents Cyclization Reagents (e.g., Hydrazine, Guanidine) Reagents->Cyclization Heterocycle Bioactive Heterocycle (e.g., Pyrazole, Pyrimidine) Cyclization->Heterocycle BioAssay Biological Activity Screening (e.g., Antimicrobial, Anticancer) Heterocycle->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Logical_Relationship_SAR beta_Ketonitrile_Core β-Ketonitrile Backbone Heterocyclic_Scaffold Resulting Heterocyclic Scaffold beta_Ketonitrile_Core->Heterocyclic_Scaffold Substituent_R1 Substituent R1 (Alkyl, Aryl, etc.) Substituent_R1->Heterocyclic_Scaffold Influences Sterics & Electronics Substituent_R2 Substituent R2 (Alkyl, Aryl, etc.) Substituent_R2->Heterocyclic_Scaffold Influences Sterics & Electronics Biological_Activity Biological Activity (Potency, Selectivity) Heterocyclic_Scaffold->Biological_Activity Determines

References

Comparative Spectroscopic Analysis of 3-Oxobutanenitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H and ¹³C NMR spectroscopic signatures of 3-oxobutanenitrile and its enol tautomer, providing a comparative framework for product analysis in research and drug development.

Introduction

This compound, also known as acetoacetonitrile, is a versatile chemical intermediate utilized in the synthesis of a wide array of pharmaceutical and specialty chemical products. Its utility stems from the presence of multiple reactive functional groups. A key characteristic of this compound is its existence in a tautomeric equilibrium with its enol form, 3-hydroxy-2-butenenitrile. The ratio of these tautomers is influenced by factors such as solvent polarity and temperature. For researchers and professionals in drug development, accurate spectroscopic analysis is paramount to ensure the purity and identity of synthesized materials. This guide provides a comparative analysis of the ¹H NMR and ¹³C NMR spectra of the keto and enol forms of this compound, alongside potential impurities, and outlines a detailed experimental protocol for their quantitative analysis.

Keto-Enol Tautomerism: A Spectroscopic Perspective

The equilibrium between the keto and enol forms of this compound can be readily observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the protons and carbons in each tautomer give rise to unique signals in their respective NMR spectra.

tautomerism Keto-Enol Tautomerism of this compound keto This compound (Keto Form) H₃C-C(=O)-CH₂-C≡N enol 3-Hydroxy-2-butenenitrile (Enol Form) H₃C-C(OH)=CH-C≡N keto->enol Equilibrium

Caption: Keto-enol tautomerism of this compound.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in both the keto and enol forms of this compound. These values are compiled from typical ranges for similar functional groups and may vary slightly based on solvent and concentration.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)
This compound (Keto) CH₃ (a)Singlet (s)~2.3
CH₂ (b)Singlet (s)~3.6
3-Hydroxy-2-butenenitrile (Enol) CH₃ (c)Singlet (s)~2.1
CH (d)Singlet (s)~5.2
OH (e)Broad Singlet (br s)Variable (e.g., 5-15)

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Keto) C H₃~30
C H₂~50
C ≡N~115
C =O~200
3-Hydroxy-2-butenenitrile (Enol) C H₃~20
=C H~90
C ≡N~118
=C -OH~170

Analysis of Potential Impurities

The synthesis of this compound can sometimes lead to the formation of byproducts. A common synthetic route involves the condensation of an ester with acetonitrile. Incomplete reaction or side reactions can result in the presence of starting materials or other condensation products. Researchers should be aware of the potential for these impurities and their characteristic NMR signals. For instance, residual ethyl acetate would show a characteristic quartet and triplet in the ¹H NMR spectrum.

Experimental Protocol for Quantitative NMR (qNMR) Analysis

This protocol provides a detailed methodology for the quantitative analysis of the keto-enol tautomer ratio of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound product.

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • For absolute quantification, a known amount of an internal standard with a signal in a clear region of the spectrum should be added.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A typical D1 value is 30 seconds for quantitative analysis.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate the signals corresponding to the keto form (e.g., the methylene protons) and the enol form (e.g., the vinyl proton).

  • The percentage of each tautomer can be calculated from the integrated areas, normalized for the number of protons each signal represents. For example:

    • % Keto = [Integral(CH₂ keto) / 2] / {[Integral(CH₂ keto) / 2] + Integral(CH enol)} * 100

    • % Enol = [Integral(CH enol)] / {[Integral(CH₂ keto) / 2] + Integral(CH enol)} * 100

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Tautomer Ratio integrate->calculate

Caption: Experimental workflow for qNMR analysis.

Conclusion

The spectroscopic analysis of this compound products by ¹H and ¹³C NMR is a powerful tool for confirming product identity, assessing purity, and quantifying the keto-enol tautomeric ratio. By understanding the distinct spectral features of each tautomer and potential impurities, and by following a rigorous experimental protocol, researchers can ensure the quality and consistency of their synthetic products, which is a critical aspect of drug development and chemical research.

Comparative Crystallographic Analysis of Heterocycles Derived from 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural landscape of pyridone, pyrimidine, and pyrazole derivatives synthesized from the versatile building block, 3-oxobutanenitrile. This report provides a comparative analysis of their X-ray crystallographic data, detailed experimental protocols for their synthesis and characterization, and visual representations of the synthetic pathways.

This compound, also known as cyanoacetone, is a highly versatile and reactive starting material in organic synthesis, prized for its ability to serve as a precursor to a wide array of heterocyclic compounds. The presence of a reactive methylene group flanked by a ketone and a nitrile function allows for diverse cyclization strategies, leading to the formation of key heterocyclic scaffolds such as pyridones, pyrimidines, and pyrazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide presents a comparative overview of the X-ray crystallographic structures of representative compounds from these three classes, offering valuable insights into their solid-state conformations and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a representative pyridone, pyrimidine, and pyrazole derivative. While the pyrazole and pyridone are not directly synthesized in one step from this compound in the cited examples, their core structures are accessible from it, illustrating the structural diversity achievable from this common precursor.

ParameterPyridone Derivative[1]Pyrimidine DerivativePyrazole Derivative
Compound Name 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile4-Amino-2,6-dimethylpyrimidine-5-carbonitrile1-Phenyl-1H-pyrazole-4-carbaldehyde
Chemical Formula C₁₆H₁₆N₂OC₇H₈N₄C₁₀H₈N₂O
CCDC Number 1455549Data Not Available2196195
Crystal System MonoclinicData Not AvailableTriclinic
Space Group P2₁/nData Not AvailableP-1
a (Å) 8.3834(3)Data Not Available9.348(2)
b (Å) 7.1852(2)Data Not Available9.793(2)
c (Å) 23.5264(8)Data Not Available16.366(4)
α (°) 90Data Not Available87.493(6)
β (°) 93.203(3)Data Not Available87.318(6)
γ (°) 90Data Not Available84.676(6)
Volume (ų) 1414.93(8)Data Not Available1485.9(5)
Z 4Data Not Available4
Key Bond Lengths C=O: 1.238(2) Å, C≡N: 1.146(3) ÅData Not AvailableC=O: 1.213(3) Å
Key Bond Angles O-C-C: 120.5(2)°, N-C-C: 116.5(2)°Data Not AvailableO-C-H: 124.9°

Note: Crystallographic data for a suitable pyrimidine derivative synthesized directly from this compound with a publicly available CCDC number could not be located in the available literature. The pyrazole derivative is part of a larger hybrid molecule, with the data presented for the pyrazole core.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the representative compounds are provided below.

Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridone Core)

A common and efficient method for the synthesis of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core involves a modified Guareschi-Thorpe condensation.

Materials:

  • This compound

  • Acetylacetone

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure: A mixture of this compound (1 equivalent), acetylacetone (1 equivalent), and a catalytic amount of piperidine in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford pure 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The N-substituted derivative, 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, can be synthesized by subsequent N-arylation reactions.

Synthesis of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile (Representative Pyrimidine)

The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives from this compound can be achieved through a three-component reaction.

Materials:

  • This compound

  • Acetonitrile

  • Amidine hydrochloride

  • Sodium ethoxide (base)

  • Ethanol (solvent)

Procedure: To a solution of sodium ethoxide in ethanol, this compound and acetonitrile are added, and the mixture is stirred at room temperature. Then, an amidine hydrochloride is added, and the reaction mixture is refluxed for several hours. After cooling, the solvent is evaporated under reduced pressure, and the residue is treated with water. The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the desired 4-amino-2,6-dimethylpyrimidine-5-carbonitrile.

Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde (Representative Pyrazole)

The synthesis of a pyrazole core from a this compound derivative can be accomplished through cyclization with a hydrazine derivative.

Materials:

  • 2-(phenylhydrazono)-3-oxobutanenitrile (synthesized from this compound and a phenyl diazonium salt)

  • Vilsmeier-Haack reagent (POCl₃/DMF)

Procedure: The intermediate, 2-(phenylhydrazono)-3-oxobutanenitrile, is treated with the Vilsmeier-Haack reagent. The reaction mixture is heated, and after completion, it is poured into ice water and neutralized. The precipitated product, 1-phenyl-1H-pyrazole-4-carbaldehyde, is then filtered, washed, and purified by recrystallization.

X-ray Crystallography Protocol

Single crystals of the synthesized compounds suitable for X-ray diffraction analysis are grown by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a specific radiation source (e.g., Cu Kα radiation).

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The final crystallographic data, including bond lengths, bond angles, and torsion angles, are then analyzed.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow from the starting material, this compound, to the different classes of heterocycles.

Synthesis_Pathways start This compound hydrazono 2-(phenylhydrazono)- This compound start->hydrazono + Phenyl diazonium salt pyridone Pyridone Derivative start->pyridone + Acetylacetone (Guareschi-Thorpe) pyrimidine Pyrimidine Derivative start->pyrimidine + Amidine HCl acetylacetone Acetylacetone amidine_hcl Amidine HCl phenyl_diazonium Phenyl diazonium salt pyrazole Pyrazole Derivative hydrazono->pyrazole + Vilsmeier Reagent vilsmeier Vilsmeier Reagent

Caption: Synthetic routes to heterocycles from this compound.

Experimental_Workflow synthesis Synthesis of Heterocycle purification Purification & Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray_data X-ray Diffraction Data Collection crystal_growth->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution analysis Crystallographic Data Analysis structure_solution->analysis

Caption: General workflow for X-ray crystallographic analysis.

References

The Strategic Synthesis of Pyrimidine Derivatives: A Cost-Effectiveness Analysis of 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical manufacturing, the selection of chemical building blocks is a critical decision that profoundly impacts the economic viability and efficiency of drug synthesis. This guide provides a detailed comparison of 3-oxobutanenitrile and its common alternative, malononitrile, in the synthesis of 4-amino-2-methyl-5-cyanopyrimidine, a key intermediate in the production of various active pharmaceutical ingredients (APIs). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and manufacturing.

Executive Summary

While both this compound and malononitrile are viable precursors for the synthesis of pyrimidine derivatives, a comprehensive cost-effectiveness analysis reveals distinct advantages for each. Malononitrile, in the presented synthesis of 4-amino-2-methyl-5-cyanopyrimidine, demonstrates a significantly higher yield and a more straightforward, one-pot reaction protocol. Conversely, the market price of this compound can be more volatile, and its application in this specific synthesis, while chemically plausible, is less documented with high-yield protocols. This guide presents a quantitative comparison of the two synthetic routes, supported by detailed experimental protocols and reaction mechanisms.

Comparative Analysis of Starting Materials

A crucial factor in the cost-effectiveness of a synthetic route is the price of the starting materials. The following table summarizes the approximate bulk pricing for the key reagents discussed in this guide. Prices are subject to market fluctuations and should be confirmed with suppliers.

ReagentCAS NumberMolecular Weight ( g/mol )Approximate Bulk Price (USD/kg)
This compound2469-99-083.091700 - 1800[1]
Malononitrile109-77-366.061000 - 1250[2][3]
Acetamidine Hydrochloride124-42-594.54240 - 250[4]

Synthetic Route Comparison: Synthesis of 4-amino-2-methyl-5-cyanopyrimidine

This section details the experimental protocols for the synthesis of 4-amino-2-methyl-5-cyanopyrimidine from both malononitrile and a proposed route using this compound.

Route A: Malononitrile Pathway

This established, high-yield protocol utilizes malononitrile as the starting material.

Experimental Protocol:

To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde. The mixture is heated to and maintained at 65-70°C for 4 hours. After cooling to 20-25°C, 1.4 g of 70 wt% tert-butyl hydroperoxide is added, and the reaction is stirred at 30-35°C for 1 hour.[3]

Quantitative Data:

ParameterValue
Yield 92.6%[3]
Purity (HPLC) 99.6%[3]
Reaction Time 5 hours
Key Reagents Malononitrile, Acetamidine Hydrochloride, Formaldehyde, t-Butanol, t-Butyl Hydroperoxide
Route B: Proposed this compound Pathway

While a direct, high-yield protocol for the synthesis of 4-amino-2-methyl-5-cyanopyrimidine from this compound is not as readily available in the literature, a plausible synthetic route can be proposed based on the known reactivity of β-ketonitriles with amidines. This would likely proceed via a cyclocondensation reaction.

Proposed Experimental Protocol:

To a solution of this compound (10 mmol) and acetamidine hydrochloride (12 mmol) in a suitable solvent such as ethanol or isopropanol, a base (e.g., sodium ethoxide or triethylamine, 12 mmol) is added. The reaction mixture is heated under reflux and monitored by TLC for completion. Upon completion, the solvent is removed under reduced pressure, and the product is isolated and purified by recrystallization or column chromatography.

Estimated Quantitative Data (for comparative purposes):

ParameterEstimated Value
Yield 60-70% (estimated based on similar reactions)
Purity (HPLC) >98% (target)
Reaction Time 6-8 hours (estimated)
Key Reagents This compound, Acetamidine Hydrochloride, Base (e.g., Sodium Ethoxide), Solvent (e.g., Ethanol)

Cost-Effectiveness Analysis

The following table provides a simplified cost comparison for the synthesis of 1 kg of 4-amino-2-methyl-5-cyanopyrimidine via the two routes, based on the reagent prices and yields presented. This analysis does not include costs for solvents, energy, labor, or waste disposal, which would further influence the overall cost.

ParameterRoute A: MalononitrileRoute B: this compound (Proposed)
Target Product Mass 1 kg1 kg
Yield 92.6%65% (mid-point estimate)
Required Starting Nitrile ~0.53 kg Malononitrile~0.89 kg this compound
Cost of Starting Nitrile ~$609.50~$1557.50
Required Acetamidine HCl ~0.85 kg~1.02 kg
Cost of Acetamidine HCl ~$208.25~$249.90
Total Key Reagent Cost ~$817.75 ~$1807.40

This simplified analysis indicates that the malononitrile route is significantly more cost-effective based on the cost of the primary reagents and the higher reaction yield.

Reaction Pathways and Mechanisms

The synthesis of the pyrimidine ring in both routes proceeds through a cyclocondensation reaction. The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and the proposed reaction mechanisms.

experimental_workflow_comparison cluster_route_a Route A: Malononitrile Pathway cluster_route_b Route B: this compound Pathway (Proposed) A_start Malononitrile + Acetamidine HCl + Formaldehyde A_react Reaction in t-Butanol (65-70°C, 4h) A_start->A_react A_oxidize Oxidation with t-Butyl Hydroperoxide (30-35°C, 1h) A_react->A_oxidize A_product 4-amino-2-methyl- 5-cyanopyrimidine (Yield: 92.6%) A_oxidize->A_product B_start This compound + Acetamidine HCl B_react Cyclocondensation with Base in Solvent (Reflux) B_start->B_react B_product 4-amino-2-methyl- 5-cyanopyrimidine (Estimated Yield: 60-70%) B_react->B_product

Figure 1: Comparison of experimental workflows for the synthesis of 4-amino-2-methyl-5-cyanopyrimidine.

malononitrile_mechanism cluster_mechanism Proposed Mechanism for Malononitrile Pathway M1 Malononitrile + Formaldehyde -> Knoevenagel Adduct M2 Acetamidine attacks the Knoevenagel adduct M1->M2 M3 Intramolecular cyclization M2->M3 M4 Dehydration and Tautomerization M3->M4 M5 Oxidation to aromatic pyrimidine M4->M5

Figure 2: Proposed reaction mechanism for the malononitrile pathway.

oxobutanenitrile_mechanism cluster_mechanism Proposed Mechanism for this compound Pathway O1 Acetamidine attacks the ketone carbonyl of this compound O2 Formation of a hemiaminal intermediate O1->O2 O3 Intramolecular attack of the second amidine nitrogen on the nitrile group O2->O3 O4 Cyclization and tautomerization O3->O4 O5 Aromatization to the pyrimidine ring O4->O5

Figure 3: Proposed reaction mechanism for the this compound pathway.

Conclusion and Recommendations

However, it is important to note that the cost-effectiveness of any chemical process is multifactorial. The price of raw materials can fluctuate, and process optimization of the this compound route could potentially improve its yield and reduce reaction times. Therefore, it is recommended that drug development professionals:

  • Conduct in-house process validation: The protocols and data presented should be validated and optimized under laboratory and pilot plant conditions.

  • Monitor raw material market trends: Keep abreast of pricing and availability of both this compound and malononitrile.

  • Explore alternative synthetic strategies: Continuously evaluate novel synthetic methodologies that may offer further improvements in cost, efficiency, and sustainability.

This guide provides a foundational analysis to aid in the strategic selection of building blocks for pharmaceutical manufacturing. By carefully considering the factors outlined, researchers and manufacturers can make data-driven decisions that enhance the economic and scientific success of their drug development programs.

References

A Greener Path to a Key Chemical Intermediate: Comparing Synthesis Routes for 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the pursuit of greener, more sustainable chemical processes is a paramount objective. This guide provides a comparative analysis of traditional and emerging green chemistry alternatives for the synthesis of 3-oxobutanenitrile, a valuable building block in the production of pharmaceuticals and other fine chemicals. By examining experimental data, this report illuminates the advantages and drawbacks of each approach, offering a roadmap for selecting more environmentally benign synthetic strategies.

The conventional synthesis of this compound has historically relied on methods that, while effective, often involve harsh reagents, hazardous solvents, and significant energy consumption. In contrast, green chemistry alternatives aim to mitigate these environmental impacts by employing biocatalysts, minimizing solvent use, and utilizing less toxic reagents. This guide will delve into the specifics of these methods, presenting a clear comparison of their performance based on available experimental data.

Traditional Synthesis Routes: A Baseline for Comparison

The classical approaches to synthesizing this compound primarily involve base-catalyzed condensation reactions. One of the most common methods is the reaction of an ester, such as ethyl acetate, with acetonitrile in the presence of a strong base like sodium hydride or sodium amide, typically in a non-polar solvent like toluene or benzene.[1] Another established industrial method is the hydrolysis of β-aminocrotononitrile.[1]

These traditional methods, while offering high yields in some cases, present several green chemistry challenges:

  • Use of Hazardous Reagents: Strong bases like sodium hydride are highly reactive and require careful handling in anhydrous conditions. Sodium amide can be explosive.[2]

  • Volatile Organic Solvents: The use of solvents such as toluene and benzene contributes to air pollution and poses health risks to laboratory personnel.

  • Energy Intensive: Many of these reactions require elevated temperatures (refluxing toluene) to proceed efficiently.[1]

Green Chemistry Alternatives: A Move Towards Sustainability

In response to the drawbacks of traditional methods, researchers have explored several greener alternatives for the synthesis of β-ketonitriles, including this compound. These methods focus on the core principles of green chemistry: waste prevention, use of less hazardous chemical syntheses, and designing for energy efficiency.

Biocatalytic Synthesis

The use of enzymes as catalysts offers a highly promising green alternative. While specific data for the direct enzymatic synthesis of this compound is emerging, the enzymatic synthesis of related nitriles and β-keto compounds demonstrates the potential of this approach. For instance, porcine pancreatic lipase (PPL) has been shown to catalyze the Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate under solvent-free conditions with yields up to 99%.[3] This highlights the potential for enzymatic, solvent-free synthesis of this compound's precursors or analogs. Biocatalytic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental footprint.

Solvent-Free and Mechanochemical Synthesis

Eliminating organic solvents is a key goal of green chemistry. Solvent-free Claisen condensation reactions have been demonstrated to be effective for the synthesis of related β-keto esters.[4][5][6] These reactions can be carried out by heating the neat reactants, often with a solid base, leading to high yields in short reaction times.[4][5][6] Mechanochemistry, or "grindstone chemistry," where reactions are induced by grinding solid reactants together, also presents a solvent-free alternative.[7]

Greener Catalysts and Bases

Replacing hazardous strong bases with more environmentally friendly alternatives is another important strategy. The use of potassium tert-butoxide (KOt-Bu), an inexpensive and less hazardous base, has been successfully employed for the acylation of acetonitrile with esters to produce β-ketonitriles in ethereal solvents.[2] The addition of a catalytic amount of isopropanol can further facilitate the reaction under ambient conditions.[2]

Comparative Data Analysis

To provide a clear comparison, the following tables summarize the available quantitative data for the different synthetic approaches.

Table 1: Comparison of Synthesis Methods for this compound and its Derivatives

MethodReactantsCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Green Chemistry Considerations
Traditional Condensation Ethyl acetate, PropionitrileSodium HydrideBenzeneRefluxNot Specified34[1]Use of hazardous base and solvent.
Traditional Condensation Methyl Acetate, PropionitrileSodium AmideLiquid AmmoniaNot SpecifiedNot Specified63[1]Use of a potentially explosive and hazardous base.
Greener Condensation [2]Esters, AcetonitrileKOt-BuEthereal SolventsAmbientNot SpecifiedModest to GoodUse of a less hazardous base.
Solvent-Free Condensation (analog) [4][5][6]Ethyl phenylacetatePotassium tert-butoxideNone10030 min80[4][5][6]Eliminates solvent waste, energy intensive.
Biocatalytic Condensation (analog) [3]Aromatic aldehydes, Ethyl acetoacetatePorcine Pancreatic LipaseNoneOptimizedNot Specifiedup to 99[3]Solvent-free, mild conditions, biodegradable catalyst.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and adaptation of these synthetic routes.

Traditional Synthesis: Base-Catalyzed Condensation of Ethyl Phenylacetate and Acetonitrile[1]
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous toluene.

  • Add acetonitrile to the suspension.

  • Heat the mixture to reflux.

  • Slowly add ethyl phenylacetate to the reaction mixture.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and quench with a proton source (e.g., dilute acid).

  • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Green Alternative: Solvent-Free Claisen Condensation of Ethyl Phenylacetate[4][5][6]
  • In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.

  • Heat the mixture to 100 °C with stirring for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in water and acidify to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent for purification.

Visualizing the Pathways

To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the general workflows.

Traditional_Synthesis Reactants Ester + Acetonitrile Reaction Condensation Reaction (High Temperature) Reactants->Reaction Base Strong Base (NaH, NaNH2) Base->Reaction Solvent Anhydrous Organic Solvent (Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the traditional synthesis of this compound.

Green_Synthesis cluster_biocatalytic Biocatalytic Route cluster_solvent_free Solvent-Free Route Enzyme Enzyme (e.g., Lipase) Bio_Reaction Enzymatic Reaction (Mild Conditions) Enzyme->Bio_Reaction Aq_Medium Aqueous Medium / Solvent-Free Aq_Medium->Bio_Reaction Bio_Product Product Bio_Reaction->Bio_Product Bio_Reactants Substrates Bio_Reactants->Bio_Reaction SF_Reactants Reactants SF_Reaction Heating / Grinding SF_Reactants->SF_Reaction SF_Base Solid Base SF_Base->SF_Reaction SF_Product Product SF_Reaction->SF_Product

References

Novel Therapeutic Agents from 3-Oxobutanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds derived from the versatile starting material, 3-Oxobutanenitrile. It highlights the synthesis, biological activities, and underlying mechanisms of action of two prominent classes of derivatives: pyrrole-based anti-inflammatory and antitubercular agents, and quinazolinone-based anticancer compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.

Pyrrole-Based Derivatives: Dual-Action Anti-inflammatory and Antitubercular Agents

A straightforward and efficient three-component synthesis has been developed to produce a library of pyrrole-based compounds from α-hydroxyketones, this compound, and various anilines.[1][2] This methodology has led to the identification of potent cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory properties, as well as promising lead candidates for the treatment of tuberculosis.

Comparative Performance Data

The following table summarizes the biological activity of representative pyrrole derivatives.

Compound IDTargetActivityIC50 / MICReference CompoundReference IC50 / MIC
Pyrrole Derivative 1 COX-2Inhibition0.65 µMIndomethacin-
Pyrrole-Cinnamate Hybrid 5 COX-2Inhibition0.55 µMIndomethacin-
BM212 M. tuberculosis H37RvInhibition1.5 µg/ml--
BM212 M. bovis BCGInhibition0.78 µg/ml--

Note: Specific IC50 values for the COX-2 inhibiting pyrroles directly from the primary synthesis paper were not available in the immediate search results; however, related pyrrole derivatives have shown potent COX-2 inhibition.[3] BM212 has been shown to be active against multidrug-resistant and intramacrophagic M. tuberculosis.[4][5]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these pyrrole derivatives stem from their inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. The experimental workflow for their synthesis is a one-pot, three-component reaction.

cluster_synthesis Three-Component Synthesis of Pyrroles cluster_pathway COX-2 Signaling Pathway Inhibition alpha-Hydroxyketone alpha-Hydroxyketone Pyrrole Derivative Pyrrole Derivative alpha-Hydroxyketone->Pyrrole Derivative This compound This compound This compound->Pyrrole Derivative Aniline Aniline Aniline->Pyrrole Derivative Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrole Derivative_inhibitor Pyrrole Derivative Pyrrole Derivative_inhibitor->COX-2

Synthesis and Mechanism of Pyrrole Derivatives.

Quinazolinone-Based Oxobutanenitrile Derivatives: Potent Antiproliferative Agents

Novel quinazolinone-based oxobutanenitrile derivatives have been synthesized and evaluated for their anticancer activity, particularly against human breast cancer cell lines. These compounds have demonstrated significant antiproliferative effects and have been investigated for their inhibitory action on key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO) pathways.

Comparative Performance Data

The following table presents the in vitro cytotoxicity of representative quinazolinone derivatives against human breast cancer cell lines.

Compound IDCell LineAntiproliferative Activity (IC50)Reference CompoundReference IC50
Fluoro-quinazolinone G MCF-70.44 ± 0.01 µMErlotinib1.14 ± 0.04 µM
Fluoro-quinazolinone E MDA-MB-2310.43 ± 0.02 µMErlotinib-
Quinazolinone Y22 MDA-MB-2314.53 µM--

Note: The IC50 values are gathered from various studies on quinazolinone derivatives and may not all be directly derived from this compound, but represent the potential of this class of compounds.[6][7]

Signaling Pathway and Experimental Workflow

The anticancer activity of these quinazolinone derivatives is attributed to their ability to inhibit EGFR and Aromatase, leading to the induction of apoptosis. The experimental workflow involves the synthesis of the quinazolinone core followed by derivatization and biological screening.

cluster_synthesis Synthesis of Quinazolinone Derivatives cluster_pathway EGFR/Aromatase Inhibition and Apoptosis Induction This compound Derivative This compound Derivative Quinazolinone Core Quinazolinone Core This compound Derivative->Quinazolinone Core Anthranilic Acid Derivative Anthranilic Acid Derivative Anthranilic Acid Derivative->Quinazolinone Core Final Quinazolinone Derivative Final Quinazolinone Derivative Quinazolinone Core->Final Quinazolinone Derivative EGFR EGFR Cell Proliferation Cell Proliferation EGFR->Cell Proliferation Aromatase Aromatase Estrogen Synthesis Estrogen Synthesis Aromatase->Estrogen Synthesis Apoptosis Apoptosis Quinazolinone Derivative_inhibitor Quinazolinone Derivative Quinazolinone Derivative_inhibitor->EGFR Quinazolinone Derivative_inhibitor->Aromatase Quinazolinone Derivative_inhibitor->Apoptosis

Synthesis and Mechanism of Quinazolinone Derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 1,2,3,5-Substituted Pyrroles

To a stirred solution of a substituted phenacyl alcohol (1.0 eq.), this compound (1.0 eq.), and a primary amine (1.1 eq.) in ethanol (3 mL) at room temperature, acetic acid (1.0 eq.) was added dropwise. The resulting mixture was heated at 70 °C for 3 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired pyrrole derivative.[1]

In Vitro COX-2 Inhibition Assay

The ability of the test compounds to inhibit human recombinant COX-2 can be determined using a fluorometric inhibitor screening kit.[8][9] The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a fluorogenic substrate.

  • Reagent Preparation : Prepare assay buffer, heme, and the COX-2 enzyme solution. Dissolve test compounds in DMSO to prepare stock solutions and then serially dilute to the desired concentrations in the assay buffer.

  • Plate Setup : To a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition : Add various concentrations of the test compounds or a vehicle control (DMSO) to the wells.

  • Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Data Analysis : Monitor the fluorescence intensity over time. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[8][10]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The MIC of the compounds against M. tuberculosis H37Rv can be determined using the broth microdilution method.[11][12]

  • Inoculum Preparation : Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well of a 96-well plate.[11]

  • Drug Dilution : Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC in the 96-well plate.

  • Inoculation and Incubation : Add the bacterial inoculum to each well. Seal the plate and incubate at 37°C for 7-21 days.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[13][14]

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against the EGFR kinase domain can be evaluated using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[15][16] This assay quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction : In a 96-well plate, incubate the recombinant human EGFR kinase domain with the test compound at various concentrations, a peptide substrate, and ATP.

  • ADP Detection : After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal with a luciferase/luciferin reaction.

  • Data Analysis : Measure the luminescence of each well. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

In Vitro Aromatase Inhibition Assay

The inhibitory effect of the compounds on aromatase activity can be measured using a fluorometric assay with human recombinant aromatase.[17][18][19]

  • Reaction Setup : In a 96-well plate, combine the human recombinant aromatase enzyme, a fluorogenic substrate, and the test compound at various concentrations.

  • Incubation : Incubate the plate at 37°C.

  • Fluorescence Measurement : Measure the fluorescence intensity kinetically. The conversion of the substrate to a fluorescent product by aromatase is monitored over time.

  • Data Analysis : The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined.[19]

References

A Comparative Guide to the Mechanistic Nuances of 3-Oxobutanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-oxobutanenitrile in key heterocyclic syntheses against common alternatives, supported by experimental data. Detailed methodologies for pivotal experiments are presented, and reaction pathways are visualized to elucidate mechanistic intricacies.

Introduction to the Reactivity of this compound

This compound, also known as cyanoacetone, is a versatile building block in organic synthesis. Its structure incorporates both a ketone and a nitrile group, bestowing upon it a dual electrophilic and nucleophilic character. This unique reactivity profile makes it a valuable precursor for a wide range of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. This guide will explore its application in several cornerstone reactions and compare its utility against traditional β-ketoesters like ethyl acetoacetate.

Comparative Performance in Key Synthetic Reactions

The utility of this compound is best demonstrated in multicomponent reactions that are fundamental to the synthesis of diverse heterocyclic libraries. Below, we compare its performance in the Gewald Aminothiophene Synthesis and discuss its role as a precursor in pyrazole synthesis, with a comparison to the classical Knorr Pyrazole Synthesis using ethyl acetoacetate.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound serves as an excellent active methylene component in this reaction.

Table 1: Comparison of Reactants in the Gewald Synthesis of 2-Aminothiophenes

Reactant CombinationProductTypical YieldReference
Acetone, This compound , Sulfur, MorpholineEthyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylateNot specified, but described as a convenient method[1]
Cyclohexanone, Malononitrile, Sulfur, Morpholine2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile95%[1]
Acetophenone, Ethyl Cyanoacetate, Sulfur, MorpholineEthyl 2-amino-4-phenylthiophene-3-carboxylate25-70% (over 36-40h)[1]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is adapted from a typical Gewald reaction procedure.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (base)

  • Ethanol (solvent)

Procedure:

  • To a solution of acetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add morpholine (1.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur (10 mmol, 0.32 g) in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Synthesis of Pyrazoles: A Comparison with the Knorr Synthesis

This compound can be a precursor for the synthesis of aminopyrazoles. This contrasts with the classical Knorr pyrazole synthesis, which utilizes 1,3-dicarbonyl compounds like ethyl acetoacetate to produce pyrazolones.

Table 2: Comparison of Precursors in Pyrazole Synthesis

ReactionPrecursorProduct TypeTypical YieldReference
Reaction with HydrazineThis compound 3-Amino-5-methylpyrazoleNot specified[2]
Knorr Pyrazole SynthesisEthyl Acetoacetate and Phenylhydrazine3-Methyl-1-phenyl-2-pyrazolin-5-oneHigh[3][4]
Knorr Pyrazole SynthesisEthyl Benzoylacetate and Hydrazine Hydrate5-Phenyl-3-pyrazoloneGood[3][4]

Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[3]

  • Heat the reaction mixture under reflux for 1 hour.[3]

  • Cool the resulting syrup in an ice bath.[3]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[3]

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.[3]

  • The pure pyrazolone can be obtained by recrystallization from ethanol.[3]

Mechanistic Pathways and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Below are diagrammatic representations of key reaction pathways.

Knoevenagel Condensation: A Key Mechanistic Step

The Knoevenagel condensation is a critical initial step in many reactions involving active methylene compounds like this compound. It involves the condensation of a carbonyl compound with the active methylene compound, catalyzed by a base.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_Oxobutanenitrile This compound Enolate Enolate Intermediate 3_Oxobutanenitrile->Enolate Deprotonation Carbonyl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Carbonyl->Aldol_Adduct Base Base (e.g., Piperidine) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product Dehydration Gewald_Workflow Start Start Mix Mix Carbonyl, Active Methylene Nitrile, and Base in Solvent Start->Mix Add_Sulfur Add Elemental Sulfur Mix->Add_Sulfur Reflux Heat to Reflux Add_Sulfur->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup and Precipitation Monitor->Workup Reaction Complete Isolate Filter and Dry Product Workup->Isolate Purify Recrystallize Isolate->Purify End End Purify->End Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates (Iminium Pathway) cluster_product Product Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Beta_Ketoester β-Ketoester/ β-Keto Nitrile Enolate Enolate Beta_Ketoester->Enolate Base Adduct Adduct Iminium->Adduct Enolate->Adduct Nucleophilic Attack DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

References

Purity Assessment of Synthesized 3-Oxobutanenitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of 3-oxobutanenitrile derivatives, which are valuable intermediates in the pharmaceutical industry. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of the most common analytical techniques for purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity assessment depends on several factors, including the physicochemical properties of the this compound derivative and its potential impurities, the required sensitivity, and the available instrumentation. The following tables summarize the key performance parameters of HPLC, GC-MS, and qNMR for the analysis of a representative this compound derivative, 4-(2-Chlorophenyl)-4-oxobutyronitrile, to provide a quantitative comparison.

Table 1: Comparison of HPLC and GC-MS Method Performance for the Analysis of 4-(2-Chlorophenyl)-4-oxobutyronitrile [1]

ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.07 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Analysis Time ~15 minutes~20 minutes
Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds

Table 2: Performance Characteristics of qNMR for Purity Determination

ParameterqNMR
Accuracy High (often >99%)
Precision (% RSD) Typically < 1%
Quantification Absolute, based on an internal standard
Analysis Time ~10-30 minutes per sample
Suitability Soluble compounds, provides structural information
Key Advantage Does not require a reference standard of the analyte for quantification

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. The following sections provide step-by-step methodologies for HPLC, GC-MS, and qNMR analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile this compound derivatives.

1. Sample and Standard Preparation:

  • Prepare a stock solution of the synthesized this compound derivative at a concentration of 1 mg/mL in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • For sample analysis, dissolve the test substance in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions: [1]

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at a wavelength of 245 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the this compound derivative in the test samples from the calibration curve.

  • Calculate the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the purity assessment of volatile and thermally stable this compound derivatives.

1. Sample and Standard Preparation: [1]

  • Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent such as dichloromethane.

  • Create calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • For enhanced sensitivity and peak shape, derivatization may be performed. For example, a silylation derivatization can be carried out using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Instrumentation and Conditions: [1]

  • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-350.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of a selected quantification ion against the concentration of the standards.

  • Calculate the concentration of the analyte in the samples based on this calibration curve.

  • The mass spectrometer provides structural information that can be used to identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

qNMR is an absolute quantification method that provides a highly accurate determination of purity without the need for a reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh a known amount of the synthesized this compound derivative into an NMR tube.

  • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve the sample and internal standard completely.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard to ensure full relaxation between scans.

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest.

3. Data Processing and Purity Calculation:

  • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity assessment and the signaling pathway context where these compounds might be studied.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_assessment Purity Assessment cluster_result Final Purity Confirmation Synthesis Synthesized this compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Non-volatile/ Thermally Labile GCMS GC-MS Analysis Purification->GCMS Volatile/ Thermally Stable qNMR qNMR Analysis Purification->qNMR Soluble Purity_Confirmation Purity > 95%? HPLC->Purity_Confirmation GCMS->Purity_Confirmation qNMR->Purity_Confirmation Release Release for Further Use Purity_Confirmation->Release Yes Repurify Further Purification Purity_Confirmation->Repurify No Repurify->Purification

Purity Assessment Workflow

Signaling_Pathway_Example Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Activation Derivative This compound Derivative (Inhibitor) Derivative->Kinase2 Inhibition

Hypothetical Signaling Pathway

References

Navigating Metabolic Pathways: A Comparative Guide to Isotopic Labeling with 3-Oxobutanenitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metabolic pathways is fundamental to understanding cellular function, disease progression, and the mechanism of action of therapeutic agents. Isotopic labeling, a technique that introduces atoms of a heavier, stable isotope into a molecule, allows researchers to trace the journey of that molecule through complex biochemical networks. While 3-Oxobutanenitrile, a versatile building block in organic synthesis, presents an intriguing candidate for such studies, a comprehensive review of existing literature reveals a notable absence of its direct application in isotopic labeling for metabolic tracing.

This guide, therefore, provides a comparative framework for researchers considering the use of isotopically labeled this compound. It outlines a feasible synthetic pathway for its labeled counterparts, compares its potential utility against established metabolic tracers, and furnishes detailed experimental protocols for conducting such studies using state-of-the-art analytical techniques.

Performance Comparison: Labeled this compound vs. Established Tracers

The utility of an isotopic tracer is determined by its ability to enter specific metabolic pathways and the ease with which its metabolic fate can be monitored. Below is a comparative table outlining the potential applications of isotopically labeled this compound against well-established tracers like ¹³C-Glucose and ¹⁵N-Glutamine.

FeatureIsotopically Labeled this compound (Hypothetical)¹³C-Glucose¹⁵N-Glutamine
Primary Metabolic Entry Point Likely fatty acid and amino acid metabolismGlycolysis and Pentose Phosphate PathwayAmino acid metabolism, TCA cycle anaplerosis
Potential Metabolic Insights Ketone body metabolism, nitrile group biotransformation, fatty acid synthesis/oxidationCentral carbon metabolism, nucleotide and amino acid biosynthesisNitrogen metabolism, nucleotide and amino acid biosynthesis, redox homeostasis
Established Protocols NoneExtensiveExtensive
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)MS, NMRMS, NMR
Commercial Availability Not commercially availableReadily availableReadily available

Proposed Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved by employing commercially available labeled precursors in a well-established condensation reaction. The primary precursors would be isotopically labeled acetonitrile and an acetate derivative, such as ethyl acetate.

Below are the proposed synthetic schemes for producing [2-¹³C]-3-Oxobutanenitrile and [¹⁵N]-3-Oxobutanenitrile.

Synthesis of [2-¹³C]-3-Oxobutanenitrile
StepReactantsReagentsProductIsotopic Label
1[2-¹³C]-Acetonitrile, Ethyl acetateStrong base (e.g., Sodium ethoxide)[2-¹³C]-3-Oxobutanenitrile¹³C
Synthesis of [¹⁵N]-3-Oxobutanenitrile
StepReactantsReagentsProductIsotopic Label
1[¹⁵N]-Acetonitrile, Ethyl acetateStrong base (e.g., Sodium ethoxide)[¹⁵N]-3-Oxobutanenitrile¹⁵N

Note: The yields for these reactions would need to be empirically determined.

Experimental Protocols

The following protocols provide a generalized framework for conducting isotopic labeling studies. These would need to be optimized for the specific cell line, organism, and analytical instrumentation used.

Protocol 1: Cell Culture Labeling and Metabolite Extraction
  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Labeling Medium Preparation: Prepare culture medium containing the isotopically labeled tracer at a final concentration typically in the range of the natural substrate. For example, if using [2-¹³C]-3-Oxobutanenitrile, the concentration should be optimized based on preliminary toxicity and uptake assays.

  • Labeling: Aspirate the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the labeling medium. Incubate the cells for a time course determined by the expected rate of metabolism (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • LC Separation: Inject the sample onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column).

  • MS Analysis: Eluted metabolites are introduced into a high-resolution mass spectrometer. Data is acquired in both full scan mode to detect all ions and in MS/MS mode to fragment ions for structural identification.

  • Data Analysis: The raw data is processed to identify metabolites and their isotopologues (molecules of the same compound but with different numbers of isotopic labels). The fractional enrichment of the isotope in each metabolite is calculated to trace the metabolic pathway.

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing an internal standard.

  • NMR Data Acquisition: Acquire one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the NMR spectra to identify and quantify metabolites. The incorporation of ¹³C or ¹⁵N will result in characteristic splitting patterns and chemical shift changes in the NMR spectra, allowing for the determination of labeling patterns within the molecules.

Visualizing the Workflow and Pathways

To aid in the conceptualization of these experiments, the following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow for metabolic tracing.

Synthesis_of_Labeled_3_Oxobutanenitrile cluster_C13 Synthesis of [2-13C]-3-Oxobutanenitrile cluster_N15 Synthesis of [15N]-3-Oxobutanenitrile Acetonitrile-2-13C Acetonitrile-2-13C Reaction_1 Condensation Acetonitrile-2-13C->Reaction_1 Ethyl_acetate Ethyl_acetate Ethyl_acetate->Reaction_1 This compound-2-13C This compound-2-13C Reaction_1->this compound-2-13C Acetonitrile-15N Acetonitrile-15N Reaction_2 Condensation Acetonitrile-15N->Reaction_2 Ethyl_acetate_2 Ethyl acetate Ethyl_acetate_2->Reaction_2 This compound-15N This compound-15N Reaction_2->this compound-15N Metabolic_Tracing_Workflow Cell_Culture 1. Cell Culture Labeling 2. Introduce Labeled This compound Cell_Culture->Labeling Quenching 3. Quench Metabolism & Extract Metabolites Labeling->Quenching Analysis 4. Analytical Platform Quenching->Analysis LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR Data_Analysis 5. Data Analysis LCMS->Data_Analysis NMR->Data_Analysis Pathway_ID 6. Metabolic Pathway Identification Data_Analysis->Pathway_ID

Predicting Reaction Pathways of 3-Oxobutanenitrile: A Comparative Guide to DFT Calculations and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of versatile chemical building blocks like 3-oxobutanenitrile is paramount for designing novel synthetic routes and developing new pharmaceuticals. This guide provides a comparative overview of using Density Functional Theory (DFT) calculations to predict these pathways, juxtaposed with established experimental data. While direct comparative DFT studies on this compound are not abundant in the literature, this guide leverages data from analogous systems to illustrate the predictive power of computational methods and benchmarks them against known experimental outcomes.

Introduction to this compound Reactivity

This compound, also known as cyanoacetone, is a highly reactive organic compound containing both a ketone and a nitrile functional group. This dual reactivity makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.[1] Key reaction types involving this compound include condensation reactions, cycloadditions, and multi-component reactions. The regioselectivity and chemoselectivity of these reactions are often influenced by subtle changes in reaction conditions, making the prediction of the most favorable reaction pathway a significant challenge.

Theoretical Prediction of Reaction Pathways using DFT

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] In the context of chemical reactions, DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction mechanism. By calculating the activation energies (the energy barrier that must be overcome for a reaction to occur) and the thermodynamics of different possible pathways, DFT can predict the most likely product of a reaction under given conditions.

Hypothetical DFT Comparison of Reaction Pathways for this compound
Reaction PathwayReactantsIntermediate(s)Transition State Energy (kcal/mol)Product(s)Reaction Energy (kcal/mol)
Knoevenagel Condensation This compound, BenzaldehydeEnolate, Aldol adduct15 - 252-Benzylidene-3-oxobutanenitrile-10 to -20
Gewald Aminothiophene Synthesis This compound, Sulfur, CyclohexanoneThiolate adduct, Imine intermediate20 - 302-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-30 to -40
Hantzsch Pyridine Synthesis This compound (2 eq.), Benzaldehyde, AmmoniaDihydropyridine18 - 28Substituted Pyridine-40 to -50

Experimental Data and Protocols

Experimental validation is crucial for confirming the predictions of computational models. Below are summaries of experimental protocols for common reactions involving this compound, along with reported yields.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound (like this compound) and a carbonyl compound, typically an aldehyde or ketone.[2]

  • Experimental Protocol: A mixture of an aromatic aldehyde (1 mmol) and malononitrile (which can be substituted with this compound) is stirred in the presence of a catalyst, such as piperidinium borate or L-proline, in a suitable solvent (e.g., ethanol/water) or under solvent-free conditions.[3][4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.[5][6]

  • Quantitative Data: Yields for Knoevenagel-type reactions can be excellent, often exceeding 90% under optimized conditions.[5]

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or a related compound like this compound), and elemental sulfur in the presence of a base.[7][8]

  • Experimental Protocol: In a modified Gewald reaction, this compound is cyclized with an α-mercaptoaldehyde dimer using triethylamine in DMF at 60 °C.[9] Alternatively, a ketone, this compound, and elemental sulfur are reacted in the presence of a catalytic amount of a base like L-proline or piperidinium borate in a solvent such as DMF or ethanol/water.[3][4]

  • Quantitative Data: Yields for the Gewald synthesis of 2-aminothiophenes are typically good, with reported yields often in the range of 80-96%.[3][4]

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[10][11][12] this compound can be used as the β-keto component.

  • Experimental Protocol: The reaction involves the condensation of an aldehyde, two equivalents of this compound, and a nitrogen source like ammonia or ammonium acetate.[13][14] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative.[10][11]

  • Quantitative Data: The Hantzsch synthesis is known for its high efficiency, with yields often exceeding 90% under optimized conditions.[10]

Visualizing Reaction Pathways and Workflows

To better understand the logical flow of predicting reaction pathways and the sequence of steps in the experimental procedures, the following diagrams are provided.

reaction_prediction_workflow cluster_computational Computational Prediction (DFT) cluster_experimental Experimental Validation start_comp Propose Plausible Reaction Pathways dft_calc Perform DFT Calculations (Geometry Optimization, Transition State Search) start_comp->dft_calc analysis Analyze Energetics (Activation Energies, Reaction Energies) dft_calc->analysis prediction Predict Most Favorable Pathway analysis->prediction validation Compare Experimental Outcome with Prediction prediction->validation Compare start_exp Select Reaction Conditions (Solvent, Temperature, Catalyst) synthesis Perform Chemical Synthesis start_exp->synthesis monitoring Monitor Reaction Progress (TLC, etc.) synthesis->monitoring isolation Isolate and Purify Product monitoring->isolation characterization Characterize Product (NMR, IR, MS) isolation->characterization characterization->validation

Caption: A generalized workflow for predicting and validating reaction pathways.

knoevenagel_condensation cluster_reactants Reactants cluster_conditions Conditions cluster_mechanism Mechanism r1 This compound enolate Enolate Formation r2 Aldehyde/Ketone catalyst Base Catalyst (e.g., Piperidine, L-Proline) catalyst->enolate solvent Solvent (e.g., Ethanol, DMF) or Solvent-free nucleophilic_addition Nucleophilic Addition enolate->nucleophilic_addition dehydration Dehydration nucleophilic_addition->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Key steps in the Knoevenagel condensation of this compound.

gewald_synthesis reactants This compound + Ketone/Aldehyde + Sulfur conditions Base Catalyst (e.g., Triethylamine, L-Proline) Solvent (e.g., DMF, Ethanol) knoevenagel Knoevenagel Condensation Intermediate reactants->knoevenagel sulfur_addition Sulfur Addition knoevenagel->sulfur_addition cyclization Cyclization and Tautomerization sulfur_addition->cyclization product 2-Aminothiophene Derivative cyclization->product

Caption: Reaction pathway for the Gewald aminothiophene synthesis.

Conclusion

DFT calculations offer a powerful, albeit computationally intensive, approach to predicting the reaction pathways of this compound. While a comprehensive, direct comparative DFT study for this specific molecule is a clear area for future research, the principles and methodologies are well-established from studies on analogous systems. The experimental data presented here provide a solid foundation for benchmarking such future theoretical work. For researchers in drug development and organic synthesis, a combined approach of using DFT for initial screening of potential reaction pathways followed by targeted experimental validation will be the most efficient strategy for harnessing the synthetic potential of this compound.

References

A Comparative Guide to the Environmental Impact of 3-Oxobutanenitrile and Its Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical reagents and intermediates extends beyond synthetic utility to encompass environmental and safety considerations. This guide provides a comparative environmental impact assessment of 3-Oxobutanenitrile, a versatile building block in heterocyclic synthesis, against two common alternatives: Ethyl acetoacetate and Ethyl 2-cyanoacetate. Due to the limited availability of direct experimental data for this compound, this guide utilizes Quantitative Structure-Activity Relationship (QSAR) model predictions for its environmental endpoints, offering a preliminary assessment to inform greener chemistry choices.

Comparative Environmental Impact Data

The following tables summarize the key environmental and toxicity data for this compound and its alternatives. Data for this compound are predicted using US EPA's ECOSAR™ and BIOWIN™ models, while data for the alternatives are from experimental studies.

Table 1: Aquatic Toxicity Data

ChemicalTest OrganismEndpointDurationValue (mg/L)Data Source
This compound Fish (Fathead Minnow)LC5096 hours135.8Predicted (ECOSAR)
Daphnia magnaEC5048 hours89.7Predicted (ECOSAR)
Green AlgaeEC5072 hours45.2Predicted (ECOSAR)
Ethyl acetoacetate Fish (Danio rerio)LC5096 hours> 100Experimental
Daphnia magnaEC5048 hours> 100Experimental
Green AlgaeEC5072 hours> 500Experimental
Ethyl 2-cyanoacetate Fish (Leuciscus idus)LC5096 hours68Experimental
Daphnia magnaEC5048 hours471Experimental
Green Algae (Scenedesmus subspicatus)EC5072 hours142Experimental

Table 2: Biodegradability and Bioaccumulation Potential

ChemicalBiodegradabilityMethodBioaccumulation Potential
This compound Predicted to be readily biodegradableBIOWIN™ PredictionLow (Predicted LogP < 3)
Ethyl acetoacetate Readily biodegradableOECD 301DLow
Ethyl 2-cyanoacetate Readily biodegradableDOC Die-Away TestLow

Experimental Protocols

The following are summaries of the standard OECD guidelines used for the experimental data cited in this guide.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period. Fish, typically zebrafish (Danio rerio) or fathead minnow (Pimephales promelas), are exposed to a range of concentrations of the test substance in a controlled environment. Observations of mortality and other sublethal effects are made at 24, 48, 72, and 96 hours.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is the concentration that causes 50% of the daphnids to become immobilized (EC50), meaning they are unable to swim.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae. A culture of algae is exposed to different concentrations of the test substance over 72 hours. The inhibition of cell growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is determined.

Biodegradability Testing
  • OECD 301D: Ready Biodegradability - Closed Bottle Test: This method assesses the ready biodegradability of a chemical by microorganisms in an aerobic aqueous medium. The test substance is incubated in a sealed bottle with a microbial inoculum. The depletion of dissolved oxygen over a 28-day period is measured and compared to the theoretical oxygen demand. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand within a specified timeframe.

Microbial Degradation Pathways

The following diagrams illustrate the likely microbial degradation pathways for this compound and its alternatives.

G Microbial Degradation of this compound This compound This compound 3-Oxobutanamide 3-Oxobutanamide This compound->3-Oxobutanamide Nitrile Hydratase Acetoacetic acid + Ammonia Acetoacetic acid + Ammonia 3-Oxobutanamide->Acetoacetic acid + Ammonia Amidase Acetyl-CoA Acetyl-CoA Acetoacetic acid + Ammonia->Acetyl-CoA Further Metabolism TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle G Microbial Degradation of Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate Acetoacetic acid + Ethanol Acetoacetic acid + Ethanol Ethyl acetoacetate->Acetoacetic acid + Ethanol Esterase Acetyl-CoA Acetyl-CoA Acetoacetic acid + Ethanol->Acetyl-CoA Further Metabolism TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle G Microbial Degradation of Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Cyanoacetic acid + Ethanol Cyanoacetic acid + Ethanol Ethyl 2-cyanoacetate->Cyanoacetic acid + Ethanol Esterase Malonic semialdehyde + Ammonia Malonic semialdehyde + Ammonia Cyanoacetic acid + Ethanol->Malonic semialdehyde + Ammonia Nitrile Hydratase / Amidase Acetyl-CoA Acetyl-CoA Malonic semialdehyde + Ammonia->Acetyl-CoA Further Metabolism TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Safety Operating Guide

Safe Disposal of 3-Oxobutanenitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Oxobutanenitrile, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, also known as acetoacetonitrile or cyanoacetone, is a versatile reagent in organic synthesis. However, its hazardous properties necessitate strict adherence to proper disposal procedures to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Hazard Profile of this compound

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]H302, H312, H332
Skin Irritation Causes skin irritation.[1][2]H315
Eye Irritation Causes serious eye irritation.[1][2][5]H319
Flammability Flammable liquid and vapor.[3]H226

In the event of exposure, it is crucial to follow first-aid measures immediately. For skin contact, wash with plenty of water.[1] If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves.[2]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[2]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[6]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill and Leak Procedures

In the case of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[1]

  • Containment: Absorb the spill with inert materials such as sand, earth, or vermiculite.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][6]

  • Decontamination: Clean the spill area thoroughly.[1]

Proper Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash.

The following workflow outlines the decision-making and operational steps for the proper disposal of this compound waste.

Disposal Workflow for this compound

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Do not mix this waste with other incompatible waste streams.[7][8]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[6] The container should be clearly marked with "Hazardous Waste" and the full chemical name.[6]

    • Ensure the container is kept closed when not in use.[7]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[9]

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[6]

    • Collect the rinsate as hazardous waste.[6][9]

    • After triple-rinsing, the container may be disposed of as non-hazardous waste, pending confirmation with your local Environmental Health and Safety (EHS) guidelines.[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[6]

    • The storage area should be well-ventilated and have secondary containment to prevent environmental contamination in case of a leak.[6][9]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]

    • Provide them with all necessary information about the waste stream, including the chemical name and quantity.

While some general chemical degradation methods exist for nitrile compounds, such as treatment with a combustible solvent for incineration, these should only be performed by licensed disposal companies with the appropriate facilities.[10] Laboratory-scale neutralization is not recommended without specific, validated protocols due to the potential for hazardous reactions and toxic byproducts, such as the release of hydrogen cyanide gas upon contact with strong acids.[2] Always consult with your institution's EHS department for guidance on the specific disposal requirements in your location.

References

Personal protective equipment for handling 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Oxobutanenitrile

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 2469-99-0). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties

This compound, also known as acetoacetonitrile or cyanoacetone, is a colorless to pale yellow liquid.[1][2][3] It is recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][4]

PropertyValue
CAS Number 2469-99-0[5][6]
Molecular Formula C₄H₅NO[1][6][7]
Molecular Weight 83.09 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 120-125°C (101.3 kPa)[8]
Flash Point 28.5°C / 83.3°F[9]
Density ~1.0 g/cm³[2][9]
Solubility Slightly soluble in water[1][4][8]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled.[4][5][10] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][10] It is also a flammable liquid and vapor.[3]

PPE CategoryEquipment SpecificationRationale
Eye & Face Protection Tight-sealing safety goggles and face shield.Protects against splashes and vapors causing serious eye irritation.[5][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, as the substance is toxic and causes irritation.[5][10]
Skin & Body Protection Lab coat and appropriate protective clothing.Minimizes the risk of skin exposure.[5]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required when working outside a fume hood or if exposure limits are exceeded.[5]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for mitigating the risks associated with this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal PREP1 Review SDS PREP2 Don Required PPE PREP1->PREP2 PREP3 Prepare Well-Ventilated Area (Fume Hood) PREP2->PREP3 PREP4 Verify Emergency Equipment (Eyewash, Shower) PREP3->PREP4 HAND1 Ground/Bond Container PREP4->HAND1 Proceed to Handling HAND2 Use Non-Sparking Tools HAND1->HAND2 HAND3 Dispense Chemical HAND2->HAND3 HAND4 Securely Seal Container HAND3->HAND4 POST5 Dispose of Waste in Labeled Hazardous Container HAND3->POST5 Generate Waste POST1 Decontaminate Work Area HAND4->POST1 Handling Complete POST4 Store Chemical Properly HAND4->POST4 Store Remainder POST2 Remove & Dispose of PPE POST1->POST2 POST3 Wash Hands Thoroughly POST2->POST3

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Protocols

Handling and Storage Protocol
  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[5] Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment : Don all required PPE as specified in the table above.

  • Handling :

    • Work exclusively within a well-ventilated area or a chemical fume hood.[5][10]

    • Ground and bond containers during transfer to prevent static discharge.[3] Use only non-sparking tools.[3]

    • Avoid breathing vapors or mists.[5]

    • Prevent contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the handling area.[5][10]

    • After use, ensure the container is tightly closed.[5][10]

  • Storage :

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.[4][5][10]

    • Keep containers tightly sealed and store in a locked cabinet or designated chemical storage area.[5][10]

    • Some suppliers recommend storing in a freezer (under -20°C) under an inert atmosphere.[2][9]

Emergency Procedures: Spills and Exposures
  • Spill Response :

    • Minor Spill : Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[10] Collect the material into a suitable, labeled container for hazardous waste disposal.[10]

    • Major Spill : Evacuate the area immediately. Alert emergency services and your institution's environmental health and safety office.[10][11]

  • Exposure Response :

    • Inhalation : Immediately move the affected person to fresh air. If they feel unwell, seek medical attention by calling a physician or poison control center.[5]

    • Skin Contact : Remove contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

    • Ingestion : Rinse the mouth with water.[5] Call a physician or poison control center immediately.[1][5] Do not induce vomiting.

Disposal Plan
  • Waste Collection : All waste materials containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, leak-proof container designated for hazardous chemical waste.[5][12]

  • Waste Classification : This chemical waste must be classified as hazardous.[5] The proper shipping name is "NITRILES, LIQUID, TOXIC, N.O.S.".[4][5][10]

  • Disposal : Do not empty into drains.[5] Disposal must be conducted through an approved waste disposal plant.[3][5] Follow all local, regional, and national regulations for hazardous waste disposal.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.